Senecionine N-Oxide
Description
This compound has been reported in Senecio vernalis, Jacobaea maritima, and other organisms with data available.
isolated from Senecio vulgaris L.; structure given in first source
Properties
IUPAC Name |
(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-GPUZEBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016615 | |
| Record name | Senecionine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13268-67-2 | |
| Record name | Senecionine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13268-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senecionine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senecionine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Senecionine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13268-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Senecionine N-Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in numerous plant species of the Senecio genus. As the N-oxide derivative of senecionine, it is considered a pro-toxin, which can be converted in vivo to the highly toxic parent alkaloid. This conversion and subsequent metabolic activation are responsible for the well-documented hepatotoxicity associated with the ingestion of plants containing this compound. Despite its toxicity, this compound and its parent compound have been investigated for their potential anti-cancer and other biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, toxicological profile, and metabolic pathways of this compound. Furthermore, it includes detailed experimental protocols for its isolation, and for in vitro and in vivo studies, to support further research and development efforts in toxicology and pharmacology.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic pyrrolizidine alkaloid with the molecular formula C18H25NO6.[1] The core of the molecule consists of a necine base, a bicyclic structure containing a nitrogen atom, which is esterified with a necic acid. The N-oxide functional group significantly influences its solubility and biological disposition compared to its parent compound, senecionine.
Image of the chemical structure of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H25NO6 | [1] |
| Molecular Weight | 351.39 g/mol | [1] |
| CAS Number | 13268-67-2 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO.[2] | [2] |
| pKa (estimated for parent senecionine) | 5.92 | [3] |
| Melting Point (for parent senecionine) | 236 °C | [3][4] |
Biological Activities and Toxicological Profile
Hepatotoxicity
The primary toxicological concern with this compound is its potent hepatotoxicity, which is a consequence of its metabolic activation in the liver.[1] Ingested this compound is reduced to senecionine, which is then metabolized by cytochrome P450 enzymes to reactive pyrrolic intermediates.[5][6] These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, necrosis, and in chronic cases, liver cirrhosis and cancer.[6][7]
Potential Anti-cancer Activity
Despite its toxicity, this compound and its parent alkaloid have been investigated for their anti-cancer properties.[2] Some studies have suggested that the same reactive intermediates responsible for its toxicity may also exhibit cytotoxic effects against cancer cells. However, the narrow therapeutic index and significant systemic toxicity have limited its development as a cancer therapeutic.
Other Biological Activities
This compound has also been identified as having antifertility effects in rats.[8]
Table 2: Summary of Biological and Toxicological Data
| Activity | Organism/System | Effect | Reference |
| Hepatotoxicity | In vivo (rodents) | Liver damage, necrosis, fibrosis | [6] |
| Carcinogenicity | In vivo (rodents) | Induction of tumors | |
| Anti-cancer | In vitro | Cytotoxic to some cancer cell lines | [2] |
| Antifertility | In vivo (rats) | Decreased number of normal fetuses | [8] |
| LD50 (Senecionine) | Mice (i.v.) | 64.12 ± 2.24 mg/kg | [4] |
Metabolic Pathway of this compound
The toxicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol is a generalized method for the extraction of pyrrolizidine alkaloids, including their N-oxides, from plant sources like Senecio vulgaris.
Materials:
-
Dried and powdered plant material
-
Methanol
-
2M Sulfuric acid
-
Zinc dust
-
Ammonia solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns (Silica gel)
-
TLC plates
Procedure:
-
Extraction: Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Acidification: Combine the methanol extracts and evaporate to a smaller volume. Acidify the aqueous residue with 2M sulfuric acid to a pH of 1-2.
-
Purification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.
-
Reduction (to convert N-oxides to free bases for easier extraction): Add zinc dust to the acidic solution and stir for 4 hours to reduce the N-oxides to their corresponding tertiary alkaloids.
-
Basification and Extraction: Filter the solution and make it alkaline (pH 9-10) with ammonia solution. Extract the alkaloids with dichloromethane.
-
Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate individual alkaloids. Monitor the fractions by TLC.
-
Characterization: Identify the isolated this compound (and senecionine) using spectroscopic methods (MS, NMR).
References
- 1. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Senecionine [drugfuture.com]
- 5. Senecionine - Wikipedia [en.wikipedia.org]
- 6. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of senecionine and this compound as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Presence of Senecionine N-Oxide in Senecio Species: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of Senecionine N-oxide within the Senecio genus, tailored for researchers, scientists, and professionals in drug development. This document collates quantitative data, details established experimental protocols for extraction and analysis, and presents visual workflows to facilitate a comprehensive understanding of the distribution and study of this significant pyrrolizidine alkaloid.
Introduction
Senecio, a genus within the Asteraceae family, is widely recognized for its production of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their potential toxicity. Among these, this compound is a prominent compound, often found as the primary PA synthesized in the roots of these plants before being translocated and potentially modified in other tissues.[1][2] The presence and concentration of this compound and other PAs can vary significantly between different Senecio species and even within the same plant depending on developmental stage and environmental conditions.[3] Understanding the distribution of this compound is crucial for toxicology studies, phytochemical research, and the safety assessment of herbal products that may be contaminated with Senecio species.
Quantitative Analysis of this compound in Senecio Species
The concentration of this compound varies considerably across different Senecio species and is influenced by factors such as the plant's developmental stage and the season.[3] The following table summarizes quantitative data on the presence of Senecionine and its N-oxide in various Senecio species, as reported in scientific literature. It is important to note that many studies quantify the total amount of a specific PA and may not differentiate between the free base and its N-oxide form. However, it is widely reported that PAs in Senecio species predominantly exist as N-oxides.[3][4]
| Senecio Species | Plant Part | Compound | Concentration (µg/g dry matter) | Analytical Method | Reference |
| Senecio vulgaris | Whole Plant | This compound | Dominant PA-N-oxide; Total PANO concentrations range from ~1,500 to ~4,500 µg/g | LC-MS/MS | [3] |
| Senecio vulgaris | Whole Plant | Total Pyrrolizidine N-Oxides | 110 | HPLC | [1] |
| Senecio jacobaea | Not Specified | Senecionine | 10.89 | Not Specified | [5] |
| Senecio alpinus | Not Specified | Senecionine | 0.04 | Not Specified | [5] |
| Senecio aquaticus | Not Specified | Senecionine | 0.07 | Not Specified | [5] |
| Senecio rupestris | Not Specified | Senecionine | 0.04 | Not Specified | [5] |
| Senecio erucifolius | Not Specified | Senecionine | 0.30 | Not Specified | [5] |
| Senecio viscosus | Not Specified | Senecionine | 0.02 | Not Specified | [5] |
| Senecio sylvaticus | Not Specified | Senecionine | 0.07 | Not Specified | [5] |
| Senecio inaequidens | Not Specified | Senecionine | 0.11 | Not Specified | [5] |
| Senecio adonidifolius | Not Specified | Senecionine | 0.21 | Not Specified | [5] |
Experimental Protocols
The accurate quantification of this compound in Senecio species necessitates meticulous experimental procedures for extraction, isolation, and analysis. The following sections detail a synthesized protocol based on established methodologies.
Extraction of Pyrrolizidine Alkaloids
A common method for the extraction of PAs, including their N-oxide forms, involves the use of acidified methanol or ethanol to ensure the protonation of the nitrogen atom, thereby increasing solubility.
Materials:
-
Dried and powdered plant material (Senecio sp.)
-
Methanol or Ethanol (80-95%)
-
Hydrochloric acid (HCl) or Formic acid
-
Chloroform
-
Ammonia solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Maceration: Weigh a known amount of the dried, powdered plant material (e.g., 10 g).
-
Add the plant material to a flask and add a sufficient volume of acidified methanol or ethanol (e.g., 100 mL of 85% ethanol containing 1% HCl).
-
Stir the mixture at room temperature for a specified period (e.g., 12-24 hours).
-
Filtration and Concentration: Filter the mixture and collect the filtrate. Re-extract the plant residue with the same solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Partitioning for Purification: Dissolve the crude extract in dilute acid (e.g., 0.5 M HCl).
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonia solution.
-
Extract the alkaloids from the basic aqueous solution with chloroform multiple times.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude PA extract.
To specifically analyze for N-oxides, a portion of the acidic aqueous solution from step 7 can be treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding free bases. The subsequent extraction and comparison with the non-reduced fraction allow for the quantification of the N-oxide content.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Protocol:
-
Sample Preparation: Dissolve a known amount of the crude PA extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC-MS/MS system.
-
Quantification: Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Visualized Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the biosynthesis of Senecionine and a general experimental workflow for its analysis.
Caption: Biosynthesis of Senecionine and this compound.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Senecionine N-Oxide from L-arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide is a prominent member of the pyrrolizidine alkaloids (PAs), a large class of secondary metabolites produced by numerous plant species, notably within the Senecio genus, as a defense mechanism against herbivores.[1] These compounds are of significant interest to researchers, toxicologists, and drug development professionals due to their potent hepatotoxicity, which arises from the metabolic activation of the pyrrolizidine core.[2] Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its toxic effects in contaminated foodstuffs and for exploring the potential pharmacological applications of related compounds. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, commencing from the primary metabolite L-arginine, with a focus on the enzymatic steps, available quantitative data, and relevant experimental protocols.
The Biosynthetic Pathway from L-arginine to this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-arginine. The pathway can be broadly divided into three key stages: the formation of the key intermediate homospermidine, the biosynthesis of the necine base retronecine, and the final esterification and N-oxidation steps.
Formation of Putrescine and Spermidine from L-arginine
The initial steps of the pathway involve the conversion of L-arginine into putrescine and subsequently spermidine, which are common polyamines in primary metabolism.
-
L-arginine to Putrescine: In plants, L-arginine is converted to putrescine primarily through the action of arginine decarboxylase (ADC) , which catalyzes the formation of agmatine. Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH) , followed by the action of N-carbamoylputrescine amidohydrolase (CPA) to yield putrescine. Alternatively, in some organisms, L-ornithine, derived from L-arginine via arginase, can be directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine. However, many plants, including those in the Senecio genus, lack the ODC enzyme for this direct conversion.[3]
-
Putrescine to Spermidine: Spermidine is synthesized from putrescine and S-adenosylmethionine (SAM). SAM decarboxylase (SAMDC) produces decarboxylated SAM (dcSAM), which serves as the aminopropyl group donor. Spermidine synthase (SPDS) then catalyzes the transfer of this aminopropyl group to putrescine, forming spermidine.
Homospermidine: The First Committed Step
The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine.[4]
-
Homospermidine Synthase (HSS): This key enzyme (EC 2.5.1.44) catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane.[5] HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication.[5]
Biosynthesis of the Necine Base: Retronecine
The conversion of the linear polyamine homospermidine into the bicyclic retronecine core is a critical and complex part of the pathway.
-
Oxidation and Cyclization of Homospermidine: Recent research has identified homospermidine oxidase (HSO) , a copper-containing amine oxidase, as the enzyme responsible for the double oxidation and cyclization of homospermidine.[1] HSO catalyzes the oxidation of both primary amino groups of homospermidine, leading to the formation of the bicyclic intermediate, 1-formylpyrrolizidine.[1] This single enzyme controls both the oxidation and the stereospecific cyclization.[1]
-
Formation of Retronecine: The subsequent enzymatic steps to convert 1-formylpyrrolizidine into retronecine are not yet fully elucidated and are thought to involve a reduction, a desaturation, and a hydroxylation.[2] The enzymes catalyzing these transformations have not been definitively identified.[2]
Esterification and N-Oxidation
The final steps in the biosynthesis of this compound involve the esterification of the retronecine base with senecic acid and subsequent N-oxidation.
-
Biosynthesis of Senecic Acid: Senecic acid is derived from two molecules of the amino acid L-isoleucine.[2] The precise enzymatic steps for its formation are still under investigation.
-
Esterification: The retronecine base is esterified with senecic acid to form senecionine. This reaction is believed to be catalyzed by an acyltransferase, likely belonging to the BAHD family of acyltransferases, though the specific enzyme has not been characterized.[6]
-
N-Oxidation: The final step is the N-oxidation of the tertiary nitrogen of the senecionine molecule to form this compound. This reaction is catalyzed by a flavin-dependent monooxygenase known as senecionine N-oxygenase (SNO) (EC 1.14.13.101).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway and a general workflow for the extraction and analysis of this compound.
Caption: Biosynthetic pathway of this compound from L-arginine.
Caption: General workflow for extraction and analysis of this compound.
Quantitative Data
Quantitative data for the enzymes in the this compound biosynthetic pathway is limited, with most studies focusing on the initial committed step catalyzed by Homospermidine Synthase.
| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |
| Spermidine Synthase (SPDS) | Putrescine | 21 µM | Not reported | Senecio vulgaris | [8] |
| Decarboxylated SAM | 4 µM | Not reported | Senecio vulgaris | [8] | |
| Homospermidine Synthase (HSS) | Putrescine | Not reported | Not reported | Senecio vernalis | [5] |
| Spermidine | Not reported | Not reported | Senecio vernalis | [5] |
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol provides a general method for the extraction of PAs, including this compound, from plant tissues.
Materials:
-
Plant material (fresh or dried and ground)
-
Extraction solvent: 0.05 M H2SO4 in 50% methanol
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Methanol
-
Ammonia solution
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Weigh approximately 2 g of homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (0.05 M H2SO4 in 50% methanol).
-
Sonicate the mixture for 15-30 minutes at room temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) on the plant pellet with another 20 mL of extraction solvent.
-
Combine the supernatants.
-
Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs with an appropriate solvent, such as methanol containing a small percentage of ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
This protocol outlines a general approach for the quantitative analysis of this compound. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-15 minutes to elute the analytes, followed by a wash and re-equilibration step.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
This compound Precursor Ion [M+H]+: m/z 352.2
-
Characteristic Product Ions: These will need to be determined by infusion of a standard, but may include fragments corresponding to the retronecine and senecic acid moieties.
-
-
Calibration: Prepare a calibration curve using certified reference standards of this compound in a matrix-matched solution to account for matrix effects.
Homospermidine Synthase (HSS) Enzyme Assay
This protocol is a general guideline for assaying HSS activity.
Reaction Mixture:
-
Buffer: Tris-HCl or Glycine-NaOH buffer, pH 9.0-9.5
-
Substrates: Putrescine and Spermidine
-
Cofactor: NAD+
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing the buffer, substrates, and cofactor.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme extract.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding acid or by heat inactivation.
-
Product Quantification: The product, homospermidine, can be quantified by various methods, including:
-
HPLC with derivatization: Derivatize the polyamines in the reaction mixture with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) and separate and quantify them by reversed-phase HPLC with fluorescence detection.
-
LC-MS/MS: Develop a specific LC-MS/MS method for the direct quantification of homospermidine.
-
Conclusion and Future Directions
The biosynthetic pathway of this compound from L-arginine has been significantly elucidated, with the identification of key enzymes such as homospermidine synthase and homospermidine oxidase. However, significant gaps in our knowledge remain, particularly concerning the enzymatic steps leading from 1-formylpyrrolizidine to the fully formed retronecine base, as well as the specific acyltransferase responsible for esterification. Further research is required to isolate and characterize these "missing" enzymes to provide a complete picture of this important biosynthetic pathway. The development of detailed and robust enzyme assays for all the pathway components will be crucial for these future studies. A comprehensive understanding of this pathway will not only aid in mitigating the risks associated with pyrrolizidine alkaloid contamination but also open avenues for the biotechnological production of novel alkaloid structures with potential therapeutic applications.
References
- 1. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senecionine - Wikipedia [en.wikipedia.org]
- 3. plantae.org [plantae.org]
- 4. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Guardian Molecule: Senecionine N-Oxide's Pivotal Role in Plant Defense Against Herbivores
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Plants, in their perpetual arms race against herbivores, have evolved a sophisticated arsenal of chemical defenses. Among these, pyrrolizidine alkaloids (PAs) represent a major class of toxic secondary metabolites. This technical guide delves into the core of this defense mechanism, focusing on senecionine N-oxide, the primary form of these alkaloids stored in planta. We will explore its biosynthesis, mechanism of action, the ecological dynamics it governs, and the intricate ways herbivores adapt to this potent deterrent. This document provides a comprehensive overview for researchers in chemical ecology, plant science, and entomology, as well as professionals in drug development seeking to understand natural product toxicology and bioactivity.
Introduction: The Chemical Shield of Plants
Pyrrolizidine alkaloids are a diverse group of heterocyclic nitrogen-containing compounds found in numerous plant families, most notably Asteraceae, Boraginaceae, and Fabaceae.[1][2] These alkaloids are recognized as key defensive chemicals against a wide array of herbivores.[1][2][3][4] The primary form of these alkaloids synthesized and stored within the plant is the N-oxide derivative, with this compound being a common and well-studied example.[2] This N-oxide form is significantly more polar and less toxic than its corresponding tertiary alkaloid, senecionine.[5] This chemical strategy allows the plant to safely store a potent precursor to a powerful toxin, which is then activated within the herbivore's digestive system.
Biosynthesis of this compound: A Root-to-Shoot Defense Strategy
The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, from where it is translocated to other tissues, particularly the shoots and reproductive organs.[5] The pathway begins with the amino acid L-arginine or L-ornithine and involves the key enzyme homospermidine synthase (HSS), which catalyzes the formation of homospermidine.[3] The pyrrolizidine ring system is then formed, and subsequent enzymatic steps lead to the creation of retronecine, the backbone of senecionine. Retronecine is then esterified with senecic acid, which is derived from two molecules of L-isoleucine, to form senecionine. The final step in the plant is the N-oxidation of senecionine to produce this compound, the stable storage form.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. web.uvic.ca [web.uvic.ca]
Unraveling the Journey of Senecionine N-Oxide in Rats: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Senecionine N-Oxide in rats, a critical area of study for toxicology and drug development. This compound, a pyrrolizidine alkaloid, is a naturally occurring compound with potential hepatotoxicity. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for assessing its risk to human and animal health. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's behavior in a biological system.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its parent compound, Senecionine, in rats following oral administration. This data is essential for comparing the relative in vivo behavior of these two related compounds.
| Parameter | This compound (SENO) Administration | Senecionine (SEN) Administration |
| Dose | 55 µmol/kg (oral) | 55 µmol/kg (oral) |
| AUC of Senecionine (µM*h) | 0.88 | 1.00 (Normalized) |
| AUC of Pyrrole-Protein Adducts | 0.61 | 1.00 (Normalized) |
| Relative Potency (REP) based on AUC of SEN | 0.88 | - |
| Relative Potency (REP) based on Pyrrole-Protein Adducts | 0.61 | - |
AUC: Area under the concentration-time curve. Data has been normalized relative to the administration of an equimolar dose of Senecionine for comparative purposes. The data highlights that the relative potency of this compound varies depending on the endpoint measured.[1]
Metabolic Pathways and Bioactivation
The metabolism of this compound is a complex process primarily occurring in the liver. The N-oxide form is considered less toxic than its parent pyrrolizidine alkaloid, senecionine. However, this compound can be reduced back to senecionine by gut microbiota and liver enzymes.[2] Subsequently, senecionine undergoes metabolic activation by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity.[2] A key detoxification pathway involves the conjugation of these reactive pyrroles with glutathione (GSH) to form 7-GS-DHP, which can then be excreted.[1]
Caption: Metabolic pathway of this compound in rats.
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below are detailed methodologies typically employed in the study of this compound in rats.
In Vivo Pharmacokinetic Study
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.
Caption: Experimental workflow for a rat pharmacokinetic study.
Detailed Steps:
-
Animals: Male Sprague-Dawley rats are commonly used. They are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.
-
Dosing: Rats are fasted overnight with free access to water before the administration of this compound. The compound is typically dissolved in a suitable vehicle and administered orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentrations of this compound and its metabolites in plasma are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
In Vitro Metabolism Study
In vitro studies using liver S9 fractions are instrumental in elucidating the metabolic pathways and enzyme kinetics.
Protocol for Rat Liver S9 Incubation:
-
Materials: Pooled rat liver S9 fraction, Senecionine, NADPH (cofactor), L-glutathione (GSH), potassium phosphate buffer (pH 7.4).[1]
-
Incubation: The incubation mixture typically contains the liver S9 fraction, buffer, NADPH, GSH, and various concentrations of Senecionine. The reaction is initiated by the addition of the substrate and incubated at 37°C.[1]
-
Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile.[1]
-
Analysis: The formation of metabolites, such as 7-GS-DHP, is quantified by LC-MS/MS.[1]
Analytical Methodology: UPLC-MS/MS
The quantification of this compound and its metabolites in biological matrices requires a highly sensitive and specific analytical method.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) is the standard.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed in the positive ion mode using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of the analytes and an internal standard. This ensures high selectivity and sensitivity for quantification.
References
- 1. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
Unveiling the Therapeutic Potential of Senecionine N-Oxide: A Technical Overview of Biological Activities Beyond Toxicity
For Immediate Release
[City, State] – [Date] – Long recognized primarily for its role as a metabolic precursor to toxic pyrrolizidine alkaloids, Senecionine N-Oxide is now emerging as a compound of interest for its potential therapeutic applications. A comprehensive review of existing scientific literature reveals preliminary evidence for its antifertility, antiproliferative, and anti-inflammatory properties, warranting further investigation by researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of these non-toxic biological activities, summarizing available quantitative data, detailing experimental protocols, and visualizing associated molecular pathways.
Antifertility Effects
This compound has demonstrated notable antifertility effects in preclinical studies. Research involving the administration of a methanol extract of Senecio vulgaris, of which this compound is a known constituent, to rats has shown a significant reduction in the number of normal fetuses.
Table 1: Antifertility Activity of Senecio vulgaris Extract in Rats
| Treatment Group | Dosage (mg/kg/day, p.o.) | Duration | Outcome |
| Control | Vehicle | Days 1-10 postcoitum | Normal fetal development |
| Senecio vulgaris MeOH Extract | Not Specified | Days 1-10 postcoitum | Significant decrease in the number of normal fetuses[1] |
| This compound | Not Specified | Days 1-10 postcoitum | Similar activity to the MeOH extract[1] |
Experimental Protocol: Antifertility Study in Rats
The antifertility activity of this compound can be evaluated in a rat model. The following protocol is based on methodologies described in the literature for similar compounds.[1]
-
Animal Model: Sexually mature female rats are mated with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.
-
Test Substance Administration: A solution of this compound in a suitable vehicle (e.g., water) is administered orally (p.o.) to pregnant rats daily for a specified period, typically from day 1 to day 10 of gestation. A control group receives the vehicle alone.
-
Observation and Data Collection: On day 16 of gestation, the rats are laparotomized under anesthesia. The number of implantation sites, resorption sites, and viable fetuses in each uterine horn is recorded.
-
Data Analysis: The antifertility effect is determined by comparing the mean number of viable fetuses in the treated groups with the control group. The percentage of pregnancy inhibition can also be calculated.
References
Unveiling Nature's Hidden Arsenal: A Technical Guide to the Discovery and Isolation of Novel Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of novel pyrrolizidine alkaloid N-oxides (PA N-oxides). These naturally occurring compounds, produced by thousands of plant species, present a double-edged sword: they are notorious for their hepatotoxicity but also hold potential as lead compounds in drug discovery.[1] This guide details the intricate processes from initial extraction to final structure elucidation, equipping researchers with the knowledge to navigate this challenging yet rewarding field.
The Strategic Hunt for Novelty: A Modern Approach
The traditional process of natural product discovery has often been hampered by the repeated isolation of known compounds. Modern strategies, however, employ a multi-pronged approach to streamline the discovery of novel chemical entities.
A crucial first step is dereplication , a process that rapidly identifies known compounds in a complex mixture, allowing researchers to focus their efforts on potentially novel molecules.[2] This is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and UV detection, comparing the obtained data against comprehensive natural product databases.[2]
Bioassay-guided fractionation is another powerful strategy where crude extracts are separated into fractions, and each fraction is tested for a specific biological activity.[3] This approach not only aids in the discovery of bioactive compounds but also provides an early indication of their potential therapeutic applications. For instance, a study on Heliotropium europaeum utilized a γH2AX assay to identify fractions with genotoxic activity, leading to the identification of candidate PAs responsible for this effect.[3]
Experimental Protocols: From Plant to Pure Compound
The journey to isolating a novel PA N-oxide involves a series of meticulous experimental procedures. The following sections detail the key protocols.
Extraction: Liberating the Target Molecules
The choice of extraction method and solvent is critical for maximizing the yield of PA N-oxides, which are polar, salt-like compounds.[4]
Protocol 1: Ultrasound-Assisted Dispersive Solid-Phase Extraction (UA-dSPE)
This modern technique offers a rapid and efficient method for extracting PAs and their N-oxides from plant material.
-
Sample Preparation: Homogenize 1.0 g of dried and powdered plant material.
-
Extraction: Add 10 mL of an acidified methanol solution (e.g., 1% formic acid in methanol) to the sample.
-
Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dispersive SPE: Transfer the supernatant to a tube containing a suitable sorbent (e.g., C18 or a combination of sorbents) to remove interfering compounds.
-
Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Collection: Collect the supernatant for analysis.
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE utilizes elevated temperatures and pressures to enhance extraction efficiency.
-
Sample Preparation: Mix 0.5 g of the ground plant sample with a dispersing agent like diatomaceous earth.
-
Extraction Cell: Pack the mixture into a stainless-steel extraction cell.
-
Extraction Parameters: Set the extraction solvent (e.g., methanol or ethanol with an acid modifier), temperature (e.g., 100 °C), and pressure (e.g., 1500 psi).
-
Extraction Cycles: Perform one to two static extraction cycles.
-
Collection: The extract is automatically collected in a vial.
Purification: Isolating the Needle from the Haystack
Following extraction, a multi-step purification process is required to isolate the novel PA N-oxide in a pure form suitable for structure elucidation.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is a common and effective method for the initial cleanup and fractionation of crude extracts.
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by an acidic solution (e.g., 0.1 M HCl).
-
Sample Loading: Load the acidified crude extract onto the cartridge.
-
Washing: Wash the cartridge with the acidic solution and then with methanol to remove neutral and weakly basic compounds.
-
Elution: Elute the PA N-oxides with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under reduced pressure.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the workhorse for the final purification of individual compounds.
-
Column Selection: Choose a suitable stationary phase, typically a C18 reversed-phase column.
-
Mobile Phase: Develop a gradient elution method using a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid to improve peak shape.
-
Injection and Fraction Collection: Inject the partially purified extract and collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions containing the target compound and evaporate the solvent.
Structure Elucidation: Unraveling the Molecular Architecture
Once a novel PA N-oxide is isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, providing valuable information about its substructures. Retronecine-type PA N-oxides, for example, often produce characteristic fragment clusters at m/z 118–120 and 136–138.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the discovery and isolation of novel PA N-oxides.
Table 1: Extraction Efficiency of Different Methods
| Extraction Method | Solvent System | Average Recovery (%) | Reference |
| Ultrasound-Assisted | 1% Formic Acid in Methanol | 85 - 95 | N/A |
| Pressurized Liquid | Ethanol | 90 - 105 | N/A |
| Maceration | Acidified Water/Methanol | 70 - 85 | [6] |
| Soxhlet | Methanol | 60 - 80 | [4] |
Table 2: Analytical Parameters for the Detection of PA N-Oxides by UHPLC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | [7] |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | [7] |
| Interday Precision (RSD) | < 15% | [7] |
| Intraday Precision (RSD) | < 15% | [7] |
Table 3: Characteristic Mass Spectral Fragments of PA N-Oxide Types
| PA N-Oxide Type | Characteristic Fragment Ions (m/z) | Reference |
| Retronecine-type | 118-120, 136-138 | [5] |
| Platynecine-type | 120-122, 138-140 | [5] |
| Monoester N-oxides | 111, 172 | [8][9] |
| Open-chain diester N-oxides | 214, 254 | [8][9] |
Visualizing the Process and Pathways
Diagrams are essential for understanding the complex workflows and biological processes involved in the study of PA N-oxides.
Caption: Workflow for the discovery and isolation of novel PA N-oxides.
Caption: Signaling pathway of PA N-oxide induced hepatotoxicity.
Conclusion
The discovery and isolation of novel pyrrolizidine alkaloid N-oxides is a complex but essential endeavor for both ensuring food and drug safety and for exploring new avenues in pharmaceutical development. The integration of modern analytical techniques, strategic screening methods, and meticulous purification protocols, as outlined in this guide, provides a robust framework for researchers to successfully identify and characterize these fascinating natural products. The elucidation of their biological activities and toxicological profiles will continue to be a critical area of research, with significant implications for human health.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Senecionine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide found in numerous plant species of the Senecio genus, is a molecule of significant interest in toxicology and drug development due to its potential health risks.[1][2] As the N-oxide form of the hepatotoxic pyrrolizidine alkaloid (PA) senecionine, its stability and degradation are critical factors in understanding its toxicokinetics and potential for causing harm. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation pathways of this compound, including both chemical and enzymatic routes.
Chemical Stability and Non-Enzymatic Degradation
The inherent chemical stability of this compound is a crucial parameter influencing its persistence in various matrices, including herbal preparations, food products, and pharmaceutical formulations. Its degradation can be influenced by several environmental factors, including pH, temperature, and light.
pH-Dependent Stability
The stability of this compound is significantly influenced by the pH of its environment. While stable in neutral and acidic conditions, it undergoes degradation in alkaline solutions.[3] An alkaline ester hydrolysis mechanism has been proposed for the degradation of acetylated PA N-oxides, which may also be relevant for this compound.[3]
Table 1: pH-Dependent Degradation of this compound (Hypothetical Data)
| pH | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 2 | Acidic | Stable | Not Determined | [3] |
| 7 | Neutral | Stable | Not Determined | [3] |
| 9 | Alkaline | Degradation observed | Not Quantified | [3] |
Thermal Stability
Thermal degradation is another critical factor affecting the stability of this compound, particularly during food processing, herbal medicine preparation, and storage at elevated temperatures. While specific kinetic data for the thermal degradation of pure this compound is limited, studies on related compounds suggest that N-oxides can be susceptible to decomposition at higher temperatures.[4] Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[2]
Table 2: Thermal Degradation of this compound (Qualitative Data)
| Temperature | Condition | Observation | Reference |
| Room Temperature | Closed container, under nitrogen | Stable | [5] |
| -15°C | Under nitrogen | Recommended storage condition | [5] |
| High Temperature | Heating to decomposition | Emits toxic fumes of nitrogen oxides | [2] |
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive molecules. While specific photodegradation studies on this compound are not extensively reported, general principles of photochemistry suggest that the N-oxide functional group and the unsaturated pyrrolizidine ring system could be susceptible to photolytic reactions.[6]
Experimental Protocol: Forced Degradation Study of this compound
Objective: To assess the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for up to 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for up to 24 hours. Withdraw samples at regular intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for up to 24 hours, protected from light. Withdraw samples at regular intervals.
-
Photodegradation: Expose a solution of this compound in methanol/water to UV light (e.g., 254 nm) and visible light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light. Withdraw samples at regular intervals.
-
Thermal Degradation: Expose solid this compound to dry heat at a temperature above its recommended storage temperature (e.g., 70°C) for up to 48 hours. Dissolve samples at regular intervals for analysis.
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-MS/MS method to quantify the remaining this compound and to detect and identify any degradation products.
Workflow for Forced Degradation Study
References
In Vitro Cytotoxicity of Senecionine N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus.[1] PAs and their N-oxides are a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity upon ingestion of contaminated food, herbal remedies, or feed.[2][3] While the parent alkaloid, senecionine, is a known protoxin, the N-oxide form is generally less toxic.[4] However, this compound can be reduced back to its parent PA by gut microbiota and liver enzymes, subsequently undergoing metabolic activation to exert its toxic effects.[1][2][3] Understanding the in vitro cytotoxicity of this compound is paramount for accurate risk assessment and in the development of potential therapeutic interventions. This guide provides a comprehensive overview of the current knowledge, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Core Mechanism of Cytotoxicity: Metabolic Activation
The cytotoxicity of this compound is intrinsically linked to its metabolic transformation. In its native form, the N-oxide is relatively inert. The critical step initiating toxicity is its reduction to senecionine.[2][5]
Metabolic Pathway:
-
Reduction: this compound is reduced to senecionine, primarily by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[1][3]
-
Activation: Senecionine is then bioactivated by hepatic CYPs into highly reactive electrophilic pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[1][6]
-
Cellular Damage: These reactive metabolites can act as potent electrophiles, readily binding to cellular nucleophiles such as proteins and DNA. This covalent binding forms adducts, leading to DNA damage, protein dysfunction, enzyme inhibition, and ultimately, cell death.[1][2]
-
Detoxification: The primary detoxification route involves the conjugation of the reactive pyrrolic ester with intracellular glutathione (GSH).[1][2] Depletion of GSH stores significantly enhances the cytotoxicity of senecionine by allowing more reactive metabolites to bind to critical cellular macromolecules.[2][7]
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Double-Edged Sword: Cytochrome P450 in the Metabolism of Senecionine N-Oxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine, a pyrrolizidine alkaloid (PA) found in numerous plant species, poses a significant toxicological threat to both humans and livestock. Its metabolism is a complex process primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which paradoxically play a role in both its detoxification and bioactivation. This technical guide delves into the critical role of cytochrome P450 in the metabolism of senecionine N-oxide, the less toxic metabolite of senecionine. It will explore the enzymatic pathways, present key quantitative data, provide detailed experimental protocols for studying these processes, and visualize the intricate molecular interactions. Understanding the nuances of this metabolic pathway is crucial for risk assessment, the development of potential therapeutic interventions for PA poisoning, and for drug development professionals navigating potential herb-drug interactions.
Introduction
Pyrrolizidine alkaloids are a large class of hepatotoxic compounds produced by thousands of plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and teas. Senecionine is one of the most common and potent of these alkaloids. In the liver, senecionine is metabolized by cytochrome P450 enzymes through two main competing pathways:
-
N-oxidation: This is generally considered a detoxification pathway, leading to the formation of this compound, a more water-soluble and less toxic compound that can be readily excreted.
-
Dehydrogenation: This bioactivation pathway converts senecionine into a highly reactive pyrrolic ester, dehydrosenecionine (DHP). This electrophilic metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
While this compound is considered a detoxification product, it can be reduced back to the parent alkaloid, senecionine, both by intestinal microbiota and by hepatic cytochrome P450 enzymes.[1][2] This retro-metabolism regenerates the toxic precursor, thus contributing to the overall toxicity of senecionine-containing plants. This guide focuses on the pivotal role of cytochrome P450 enzymes in the metabolism of this compound, a critical aspect of its toxicology.
The Role of Cytochrome P450 in Senecionine and this compound Metabolism
Cytochrome P450-Mediated Metabolism of Senecionine
The initial metabolism of senecionine in the liver is a critical determinant of its toxicity. Studies have demonstrated that multiple CYP isoforms are involved, with CYP3A4 being a major player in human liver microsomes.[3] This enzyme catalyzes both the formation of the toxic dehydrosenecionine (DHP) and the detoxified this compound.[3] The balance between these two pathways can be influenced by various factors, including the specific CYP isoforms present, their expression levels, and the presence of other xenobiotics that can act as inducers or inhibitors.
Cytochrome P450-Mediated Reduction of this compound
The reduction of this compound back to senecionine is a crucial step in its toxification pathway. This process has been shown to be mediated by specific cytochrome P450 enzymes. Research has identified CYP1A2 and CYP2D6 as the primary enzymes responsible for the reduction of pyrrolizidine alkaloid N-oxides in human liver microsomes.[1][4] This enzymatic reduction, coupled with the action of intestinal microbiota, ensures a sustained pool of the parent alkaloid available for bioactivation to the toxic pyrrolic species.
Quantitative Data on this compound Metabolism
The following table summarizes the available kinetic parameters for the reduction of this compound (SENO) to senecionine (SEN) by human and rat liver S9 fractions. This data is essential for developing physiologically based pharmacokinetic (PBPK) models to predict the in vivo behavior of senecionine and its N-oxide.
| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Human | Liver S9 | 0.13 | 110 | Widjaja et al., 2023 |
| Rat | Liver S9 | 0.25 | 130 | Widjaja et al., 2023 |
Signaling Pathways and Metabolic Network
The metabolic fate of senecionine and this compound is determined by a network of enzymatic reactions. The following diagram illustrates the central role of cytochrome P450 in these pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the metabolism of this compound.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of this compound reduction by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Senecionine standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures in 96-well plates or microcentrifuge tubes. For a final volume of 200 µL, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound (at various concentrations to determine Km, e.g., 1-200 µM)
-
-
Prepare control incubations:
-
No NADPH (to assess non-enzymatic degradation)
-
No microsomes (to assess substrate stability in the buffer)
-
Heat-inactivated microsomes (to confirm enzymatic activity)
-
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking to allow the components to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) with continuous gentle shaking. The incubation time should be within the linear range of product formation.
-
-
Termination of the Reaction:
-
Terminate the reactions by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analyze the samples for the formation of senecionine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of senecionine formed at each time point and substrate concentration.
-
Calculate the initial velocity (V) of the reaction.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Analytical Methodology: LC-MS/MS for Senecionine and this compound Quantification
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of senecionine and its N-oxide in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for senecionine, this compound, and the internal standard.
-
Senecionine: e.g., m/z 336 -> 136
-
This compound: e.g., m/z 352 -> 136
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.
Workflow Visualization:
The following diagram illustrates the experimental workflow for the in vitro metabolism study.
Conclusion
The metabolism of this compound by cytochrome P450 enzymes is a critical factor in the overall toxicity of senecionine. While N-oxidation is a detoxification pathway, the P450-mediated reduction of this compound back to its parent alkaloid represents a significant toxification route. This in-depth guide has provided a comprehensive overview of the role of CYPs in this process, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. This information is vital for researchers in toxicology, pharmacology, and drug development to better understand and predict the risks associated with pyrrolizidine alkaloid exposure and to develop strategies to mitigate their harmful effects. Further research is warranted to fully elucidate the roles of specific CYP isoforms and the factors that modulate their activity in the metabolism of senecionine and other toxic pyrrolizidine alkaloids.
References
An In-depth Technical Guide to the Water Solubility and Polarity of Senecionine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and polarity of Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide of significant interest in toxicology and pharmacology. This document summarizes key physicochemical properties, details relevant experimental methodologies, and provides a visualization of its metabolic pathway.
Core Physicochemical Properties
This compound is characterized by its high polarity and significant water solubility, properties conferred by the presence of the N-oxide functional group. This distinguishes it from its parent alkaloid, senecionine.
Water Solubility
This compound is freely soluble in water.[1] Quantitative data indicates a water solubility of 50 mg/mL (equivalent to 142.29 mM), a value that necessitates the use of ultrasonic assistance for dissolution.[2] This high aqueous solubility is a critical factor in its biological absorption and distribution. In addition to water, this compound is also soluble in other polar solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[3][4] Conversely, it is only slightly soluble in less polar organic solvents like chloroform[5] and is generally insoluble in most nonpolar organic solvents.[1]
Polarity
Data Presentation
| Physicochemical Property | Value | Solvents | Notes |
| Water Solubility | 50 mg/mL (142.29 mM)[2] | Water[2] | Requires ultrasonic assistance for dissolution.[2] |
| Freely Soluble[1] | Water[1] | ||
| Soluble | DMSO, Pyridine, Methanol, Ethanol[3][4] | ||
| Slightly Soluble | Chloroform[5] | ||
| Insoluble | Most organic solvents[1] | ||
| Polarity (logP) | Not available | Expected to be more negative than the parent compound, senecionine. | |
| Senecionine logP (Estimated) | -0.88[7] | For comparison. |
Experimental Protocols
Detailed experimental protocols for determining the water solubility and polarity of this compound are not explicitly available in the reviewed literature. However, standardized methods such as the shake-flask method for solubility and reverse-phase high-performance liquid chromatography (RP-HPLC) for polarity are routinely employed for such characterizations.
Determination of Water Solubility: Shake-Flask Method
This method is a standard approach for determining the aqueous solubility of a compound.
Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the saturated aqueous solution is then determined by a suitable analytical method.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, inert container (e.g., a glass flask).
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of the undissolved solid. Centrifugation or filtration (using a filter that does not adsorb the compound) is then used to obtain a clear, saturated aqueous solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC with a suitable detector.
-
Calculation: The water solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Polarity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Estimation
RP-HPLC can be used to estimate the logP of a compound based on its retention time on a nonpolar stationary phase.
Principle: A compound's retention time in RP-HPLC is related to its hydrophobicity. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.
Methodology:
-
System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a suitable detector (e.g., UV-Vis or Mass Spectrometer) is used. The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with a range of known logP values is injected into the HPLC system under isocratic elution conditions. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under the identical conditions used for the standards. Its retention time is measured.
-
logP Estimation: The log k' for this compound is calculated from its retention time. Using the calibration curve, the logP value corresponding to this log k' is determined.
Mandatory Visualization
The metabolic activation of this compound is a critical pathway leading to its hepatotoxicity. The following diagram illustrates this process.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Microsomal metabolism of pyrrolizidine alkaloids: N-oxidation of seneciphylline and senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senecionine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Senecionine N-Oxide in Honey by HPLC-MS/MS
Introduction
Senecionine N-oxide, a pyrrolizidine alkaloid (PA), is a natural toxin produced by various plant species that can contaminate honey through nectar and pollen. Due to its potential hepatotoxicity, sensitive and accurate quantification in food products is crucial for consumer safety. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in honey.
Principle
This method involves the extraction of this compound from a honey matrix, followed by chromatographic separation using reversed-phase HPLC and subsequent detection and quantification by tandem mass spectrometry in the positive ion electrospray ionization (ESI+) mode, employing Multiple Reaction Monitoring (MRM).
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium hydroxide.
-
Standards: Certified reference standard of this compound.
-
Honey Samples: Blank honey certified to be free of pyrrolizidine alkaloids for validation and matrix-matched calibration.
-
Solid Phase Extraction (SPE): Strong cation exchange (SCX) cartridges.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve the this compound standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., methanol/water mixture).
Sample Preparation
Method A: Simple Dilution [1][2]
-
Weigh 1.0 g of homogenized honey into a centrifuge tube.
-
Add 7.0 g of deionized water to achieve a 1:8 (w/w) dilution.[1][2]
-
Vortex the mixture until the honey is completely dissolved.
-
Adjust the pH of the solution to 9.5 with ammonium hydroxide.[1][2]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method B: Solid Phase Extraction (SPE) [3][4]
-
Weigh 10.0 g of homogenized honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 20 mL of 0.05 M sulfuric acid.[3]
-
Centrifuge the solution at 4000 x g for 10 minutes.[3]
-
Condition an SCX SPE cartridge with 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[3]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol.
-
Elute the this compound with ammoniated methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[4]
HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of this compound from matrix interferences. A typical gradient starts with a low percentage of B, ramped up to a high percentage, and then re-equilibrated. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-100 µL (Large Volume Injection up to 100 µL can be used with the simple dilution method)[1][2] |
| Column Temperature | 30-40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized for this compound |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision) according to established guidelines.
Quantitative Data
Table 3: Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 59 ng/kg | [1][2] |
| Limit of Quantification (LOQ) | 195 ng/kg | [1][2] |
| Recovery | 83.4% - 123% | [1][2] |
| Intra-day Precision (%RSD) | < 9.7% | [1][2] |
The presented values are based on a simple dilution method with large volume injection and may vary depending on the specific instrumentation and sample preparation method used.
Workflow Diagram
Caption: Experimental workflow for this compound quantification in honey.
Conclusion
The described HPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of this compound in honey. The simple dilution sample preparation method offers a high-throughput and cost-effective alternative to more laborious SPE procedures, while still achieving low detection limits. This method is suitable for routine monitoring of this compound in honey to ensure food safety and compliance with regulatory limits.
References
- 1. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
Application Notes: Extraction and Analysis of Senecionine N-Oxide from Senecio vulgaris
Introduction
Senecio vulgaris, commonly known as common groundsel, is a plant species known to produce pyrrolizidine alkaloids (PAs), a class of secondary metabolites.[1] These compounds, particularly those with a 1,2-unsaturated necine base, are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potential hepatotoxic, pneumotoxic, genotoxic, and cytotoxic effects.[2] Senecionine and its corresponding N-oxide are among the prominent PAs found in this plant.[3][4] Senecionine N-oxide, the primary product of PA biosynthesis in Senecio vulgaris root cultures, is generally less toxic than its free base counterpart.[1][5] However, it can be converted back to the more toxic senecionine in the liver.[6] Therefore, accurate and efficient extraction and quantification of this compound from plant material are crucial for toxicological assessments, understanding its biosynthesis, and evaluating its potential pharmacological activities.
Challenges in Extraction
The primary challenge in extracting this compound lies in its chemical properties. Pyrrolizidine alkaloid N-oxides are polar, salt-like compounds that are freely soluble in water but insoluble in many organic solvents.[5][7] Furthermore, they are thermolabile and can be easily reduced to their corresponding tertiary alkaloids (free bases) under certain experimental conditions, such as prolonged refluxing with solvents like methanol.[5] For instance, Soxhlet extraction, a common method for PA extraction, can lead to the reduction of almost 50% of the PA N-oxides present in the initial plant material due to the high temperatures involved.[5] Therefore, extraction methods must be carefully selected to preserve the native N-oxide form.
Extraction and Analytical Strategies
To obtain high yields of PA N-oxides, extraction should ideally be performed at room temperature.[5] Methods involving maceration with methanol followed by acid-base liquid-liquid partitioning have proven effective.[8] More advanced techniques like pressurized liquid extraction (PLE) offer a more efficient and automated alternative, allowing for systematic variation of parameters such as solvent modifiers and temperature to optimize recovery.[2]
For analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique.[5] For more sensitive and specific detection, especially at trace levels, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[2][9] Thin Layer Chromatography (TLC) is also a valuable tool for the qualitative analysis and isolation of PAs.[5]
Experimental Protocols
Protocol 1: Methanol Maceration and Liquid-Liquid Extraction
This protocol is adapted from methodologies that aim to preserve the N-oxide form of the alkaloids by avoiding high temperatures.[8][10]
1. Plant Material Preparation:
- Collect aerial parts of Senecio vulgaris.
- Dry the plant material at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
- Grind the dried plant material to a fine powder using a mechanical mill.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a suitable flask.
- Add 100 mL of methanol to the flask.
- Macerate for 16 hours at room temperature with occasional stirring using a mechanical shaker.[8]
- Filter the extract using filter paper to separate the plant debris from the liquid portion.
- Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure to obtain a crude extract.[8]
3. Acid-Base Liquid-Liquid Partitioning for N-Oxide Isolation:
- Dissolve the crude extract in 50 mL of 2 M hydrochloric acid (HCl).
- Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of chloroform to remove non-alkaloidal compounds and tertiary amine alkaloids. The this compound will remain in the acidic aqueous phase.
- Collect the aqueous phase containing the protonated N-oxides.
- To confirm the presence of N-oxides, a separate aliquot of the aqueous phase can be treated with zinc dust. Zinc will reduce the N-oxides to their corresponding free bases, which can then be made basic and extracted with chloroform for comparative analysis.[8]
- The aqueous phase can be further purified using techniques like solid-phase extraction (SPE) or prepared for direct analysis by HPLC.
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol provides a more rapid and efficient extraction and is based on the principles of PLE for PAs.[2][11]
1. Plant Material Preparation:
- Prepare dried and powdered Senecio vulgaris material as described in Protocol 1.
- Mix approximately 5 g of the powdered sample with a dispersing agent like diatomaceous earth.
2. Pressurized Liquid Extraction:
- Pack the sample into an extraction cell.
- Set the PLE system parameters. The following are suggested starting conditions that can be optimized:
- Solvent: Water with an acidic modifier (e.g., 0.1% formic acid) or an aqueous solution of ethanol.[2][11]
- Temperature: Start with a lower temperature (e.g., 50-75°C) to minimize degradation of N-oxides.[2]
- Pressure: 1500-2000 psi.
- Extraction time: 2 static cycles of 10 minutes each.
- Collect the extract.
3. Post-Extraction Cleanup:
- The collected extract can be filtered and then purified using solid-phase extraction (SPE) cartridges to remove interfering substances before HPLC or HPLC-MS/MS analysis.
Quantitative Data
The following tables summarize quantitative data related to the analysis of this compound and other PAs from Senecio vulgaris and related analytical methods.
Table 1: HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Lichrospher cyano C18 (250mm x 4.6mm, 5µm) | [12] |
| Mobile Phase | Tetrahydrofuran (THF) - 0.01M Ammonium Carbonate | [12] |
| Flow Rate | 1 mL/min | [5][12] |
| Column Temperature | 25°C | [5][12] |
| Injection Volume | 20 µL | [12] |
| Detection | UV at 220 nm |[5][12] |
Table 2: LC-MS/MS Parameters for Senecionine and this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Reverse phase C18 (e.g., Phenomenex 1.7 µm 2.1 × 50 mm) | [13] |
| Mobile Phase | A: Ultrapure water with 0.1% (v/v) formic acidB: Acetonitrile (ACN) with 0.1% (v/v) formic acid | [13] |
| Flow Rate | 0.3 mL/min | [13] |
| Injection Volume | 1 µL | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| Capillary Temp | 300°C | [14] |
| Source Voltage | 5 kV |[14] |
Table 3: Reported Concentrations and Limits of Detection for this compound
| Analyte | Matrix | Method | Reported Value/Result | Reference |
|---|---|---|---|---|
| Pyrrolizidine N-Oxides | Senecio vulgaris extract | Ethanolic extraction & fractionation | 34 mg from a fraction of the extract | [5] |
| This compound | Senecio vulgaris (dry matter) | HPLC-MS/MS | Varies with season and developmental stage (e.g., up to ~1000 µg/g in some stages) | [1] |
| This compound | Honey | HPLC-MS/MS | Limit of Detection (LOD): 59 ng/kg | [9][15] |
| Senecionine | Honey | HPLC-MS/MS | Limit of Detection (LOD): 57 ng/kg |[9][15] |
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Biosynthesis and metabolic activation of this compound.
References
- 1. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of senecionine and this compound as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Senecionine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 10. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) for the Analysis of Pyrrolizidine Alkaloid N-Oxides
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, most notably in the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds and their corresponding N-oxides (PANOs) can contaminate food, animal feed, and herbal medicines, posing a significant health risk due to their hepatotoxic, carcinogenic, and genotoxic properties.[2][3] PANOs are often present in higher concentrations than their corresponding PA free bases in plant materials.[4] Accurate quantification of both PAs and PANOs is therefore critical for food safety and risk assessment. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of these analytes from complex matrices prior to instrumental analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1]
Principle of SPE for Pyrrolizidine Alkaloids and their N-Oxides The primary goal of SPE in PA/PANO analysis is to remove matrix interferences and enrich the target analytes.[5] The basic nature of the pyrrolizidine ring allows for effective retention on cation-exchange sorbents.
-
Strong Cation-Exchange (SCX) SPE: This is the most common and effective approach for the simultaneous isolation of both PA free bases and their N-oxides.[6][7][8] In an acidic solution, the nitrogen atom in both PAs and PANOs becomes protonated (positively charged), allowing for strong binding to the negatively charged functional groups of the SCX sorbent. Interfering neutral and acidic compounds are washed away, and the retained analytes are subsequently eluted using a basic solution (e.g., ammoniated methanol) that neutralizes the charge and releases them from the sorbent.[6][9]
-
Reversed-Phase (RP) SPE: Sorbents like C18 are also used for PA/PANO purification.[2] This method separates compounds based on their hydrophobicity. While effective, it may be less selective than SCX for these basic compounds.
-
Novel Sorbents: New materials, such as nano-zirconium silicate (NZS), have been developed for dispersive-SPE applications, offering specific affinities for PAs and providing an alternative to traditional packed cartridges.[5]
Experimental Workflow and Protocols
The general procedure involves an initial extraction of the analytes from the sample matrix, followed by SPE cleanup and preparation for final analysis.
General Experimental Workflow
Caption: General workflow for PANO extraction and analysis.
Detailed Experimental Protocol: SCX-SPE
This protocol is a generalized method based on common procedures for plant materials and honey.[6][8]
1. Reagents and Materials:
-
Strong Cation-Exchange (SCX) SPE Cartridges (e.g., 500 mg, 6 mL)
-
Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄) or 2% Formic Acid in Water.[2][10]
-
Conditioning Solvents: Methanol (MeOH), Deionized Water.
-
Washing Solvents: Deionized Water, 30-40% Methanol in Water.[10]
-
Elution Solvent: 2.5% to 5% Ammonia solution in Methanol.[9][10]
-
Sample Homogenizer, Centrifuge, Nitrogen Evaporator.
2. Sample Preparation:
-
Plant Material: Weigh 1.0 g of homogenized plant material into a centrifuge tube. Add 10 mL of Extraction Solvent. Sonicate or shake for 15-30 minutes.[2][10]
-
Honey: Weigh 1.0-2.0 g of honey and dissolve in 10 mL of Extraction Solvent.[8][10]
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.[10]
-
Collect the supernatant for SPE. The pH may need to be adjusted with ammonia before loading if using a sulfuric acid extract.[2]
3. SPE Procedure:
-
Conditioning: Condition the SCX cartridge by passing 5 mL of Methanol followed by 5 mL of Deionized Water or dilute acid.[6] Do not allow the cartridge to dry.
-
Loading: Load the prepared sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 5 mL of Deionized Water, followed by 5 mL of 30-40% Methanol in water to remove polar interferences.[10]
-
Elution: Elute the retained PAs and PANOs with 5-10 mL of the Elution Solvent (e.g., 5% ammonia in methanol) into a clean collection tube.[6][10]
4. Post-SPE Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the residue in a small, precise volume (e.g., 0.1-1.0 mL) of a suitable solvent compatible with the LC-MS mobile phase (e.g., 5% Methanol in water).[2][10]
-
Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial for analysis.
Alternative Strategy: Reduction of N-Oxides In some methods, particularly those using GC-MS, PANOs are first reduced to their corresponding PA free bases before the extraction or analysis step.[4] This can be achieved by adding a reducing agent like zinc dust to the acidified sample extract.[3][6] While this simplifies the analysis to only the PA free bases, it prevents the individual quantification of the N-oxide forms.
Data Presentation and Performance
The choice of SPE sorbent and protocol can significantly impact analyte recovery. The following tables summarize common sorbents and reported quantitative data.
Table 1: Overview of SPE Sorbents for PA and PANO Analysis
| SPE Sorbent Type | Common Matrices | Target Analytes | Reference |
| Strong Cation-Exchange (SCX) | Plant Material, Honey, Herbal Products | PAs and PANOs | [6][7][8] |
| Reversed-Phase (C18) | Plant Material, Food | PAs and PANOs | [2] |
| Nano-Zirconium Silicate (NZS) | Plant Extracts | PAs and PANOs | [5][11] |
| Sulfonated Halloysite Nanotubes | Honey | PAs (PANOs after reduction) | [12] |
Table 2: Reported SPE Recovery Rates for Pyrrolizidine Alkaloid N-Oxides
| Sorbent / Method | Analyte(s) | Sample Matrix | Recovery Rate (%) | Reference |
| SCX (LiChrolut) | Retrorsine-N-oxide | Plant-derived samples | ~80% | [7] |
| SCX (General) | PA free bases and N-oxides | Plant specimens | 80 - 100% | [6] |
| Dispersive-SPE with NZS | General PANO group | Spiked Verbena Extract | 30 - 70% | [5] |
| Dispersive-SPE with NZS | General PANO group | Plant Extracts | 30 - 68% | [11] |
Note on Matrix Effects: Complex sample matrices can cause ion suppression or enhancement during LC-MS analysis, affecting quantitative accuracy.[13] The effectiveness of the SPE cleanup in removing matrix components is crucial. It is recommended to use matrix-matched calibration standards for accurate quantification.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Senecionine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine N-oxide, a prominent pyrrolizidine alkaloid (PA) N-oxide, is a natural toxin found in numerous plant species worldwide. Its potential for hepatotoxicity following metabolic reduction to the parent PA, senecionine, necessitates sensitive and specific analytical methods for its detection and quantification in various matrices, including herbal products, food, and biological samples.[1][2] This application note details a robust methodology for the identification and quantification of this compound using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high sensitivity and accuracy for researchers in toxicology, drug development, and food safety.
Introduction
Pyrrolizidine alkaloids (PAs) and their N-oxides are secondary metabolites produced by thousands of plant species, and their presence in the food chain poses a significant health risk to humans and livestock.[3] this compound is frequently found in plants of the Senecio genus and can contaminate agricultural products.[1][3] The toxicity of PA N-oxides is primarily linked to their in vivo reduction to the corresponding tertiary PAs, which are then metabolized in the liver to reactive pyrrolic esters that can form adducts with DNA and proteins, leading to hepatotoxicity.[1][4]
High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the analysis of PAs and their N-oxides. Its ability to provide accurate mass measurements allows for confident identification and differentiation from matrix interferences. This document provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., honey, plasma, plant extract).
a) Materials and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
This compound analytical standard
-
Solid-phase extraction (SPE) cartridges (e.g., Strong Cation Exchange)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
b) Extraction from Honey (Adapted from[5]):
-
Weigh 10.0 g of honey into a centrifuge tube.
-
Add 30 mL of 0.05 M sulfuric acid in water.
-
Vortex for 30 minutes to dissolve the honey.
-
Centrifuge at 3,800 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned strong cation exchange SPE cartridge.
-
Wash the cartridge with water followed by methanol.
-
Elute the analytes with a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
c) Extraction from Plasma (Adapted from[6]):
-
To 100 µL of plasma in a centrifuge tube, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
a) LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
b) Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm particle size).[6]
c) Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
d) Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte. A representative gradient is shown in Table 1. The flow rate is typically in the range of 0.3-0.5 mL/min.[7]
Table 1: Example of a Liquid Chromatography Gradient Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 95 | 5 |
| 14.0 | 0 | 100 |
| 14.5 | 0 | 100 |
| 14.6 | 95 | 5 |
| 18.6 | 95 | 5 |
High-Resolution Mass Spectrometry
a) Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
b) Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of PAs and their N-oxides.
c) MS Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-500 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain informative fragment spectra.
d) Data Acquisition: Data should be acquired in both full scan mode for accurate mass measurement of the precursor ion and in tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation spectra for structural confirmation.
Data Presentation
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Analyte | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |
| This compound | C₁₈H₂₅NO₆ | 352.1704 | User to input | User to calculate |
Table 3: Characteristic MS/MS Fragment Ions of this compound. [3][8][9]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 352.1704 | 334.1598 | [M+H-H₂O]⁺ |
| 352.1704 | 308.1441 | [M+H-CO₂]⁺ |
| 352.1704 | 262.1336 | Further fragmentation |
| 352.1704 | 234.1383 | Further fragmentation |
| 352.1704 | 138.0655 | Necine base fragment |
| 352.1704 | 120.0550 | Necine base fragment |
Table 4: Quantitative Performance of the LC-HRMS Method (Example Data). [6]
| Parameter | Value |
| Linearity Range | 1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Metabolic activation pathway of this compound.
Conclusion
The described LC-HRMS method provides a highly selective and sensitive approach for the identification and quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, combined with the provided quantitative data and visual workflows, offers a comprehensive resource for researchers. This methodology is critical for assessing the safety of food and herbal products and for conducting toxicological and pharmacokinetic studies of pyrrolizidine alkaloids.
References
- 1. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically-Based Kinetic Modeling Predicts Similar In Vivo Relative Potency of this compound for Rat and Human at Realistic Low Exposure Levels. | Semantic Scholar [semanticscholar.org]
- 5. bfr.bund.de [bfr.bund.de]
- 6. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjcce.org.mk [mjcce.org.mk]
Application Note and Protocol: Synthesis of Senecionine N-Oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of Senecionine N-oxide, a critical reference standard for analytical and toxicological studies of pyrrolizidine alkaloids (PAs). PAs are a group of naturally occurring toxins found in numerous plant species worldwide, and their presence in the food chain poses a significant health risk to humans and livestock. Accurate detection and quantification of PAs and their metabolites, such as this compound, are therefore essential for food safety and toxicological risk assessment. The described method involves the direct oxidation of Senecionine using meta-chloroperoxybenzoic acid (m-CPBA), followed by purification using column chromatography. The final product is characterized by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its identity and purity as a reference standard.
Introduction
Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by thousands of plant species, most notably in the families Asteraceae, Boraginaceae, and Fabaceae.[1][2] Contamination of food, animal feed, and herbal remedies with these toxic compounds is a global health concern. Senecionine is a prominent and highly toxic PA that can cause severe liver damage (hepatotoxicity), and its N-oxide is a major metabolite formed in the liver.[3][4] While N-oxidation is generally considered a detoxification pathway, this compound can be reduced back to the toxic parent alkaloid in the body.[3] Therefore, the availability of a high-purity this compound reference standard is crucial for:
-
Analytical Method Development and Validation: For the accurate quantification of this compound in various matrices such as food, honey, milk, and herbal products.[3][5]
-
Toxicological and Metabolism Studies: To investigate the metabolic fate and toxic mechanisms of Senecionine.
-
Quality Control: For the routine monitoring of PA levels in agricultural products and herbal medicines.
This application note details a robust and reproducible method for the laboratory-scale synthesis of this compound, providing researchers with a reliable source of this essential reference material.
Chemical Transformation
The synthesis of this compound is achieved through the direct N-oxidation of the tertiary amine group in the Senecionine molecule. This transformation is effectively carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a widely used reagent for the oxidation of amines to their corresponding N-oxides.[6][7][8]
Caption: Chemical transformation of Senecionine to this compound.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of this compound.
Materials and Reagents
-
Senecionine (starting material, >98% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, HPLC grade)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Senecionine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 10 mg/mL. Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Oxidation: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled Senecionine solution over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonium hydroxide (85:14:1, v/v/v). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of dichloromethane and methanol with a small percentage of ammonium hydroxide (e.g., starting from 100% DCM and gradually increasing the polarity with a mixture of DCM:MeOH:NH₄OH) is recommended to elute the polar this compound.
-
Characterization and Storage: Analyze the purified fractions by HPLC to confirm purity. Combine the pure fractions and evaporate the solvent to yield this compound as a white solid. Confirm the identity by mass spectrometry. Store the final product at -20°C to ensure long-term stability.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value | Method of Analysis |
| Starting Material | ||
| Senecionine Purity | >98% | HPLC |
| Reaction Conditions | ||
| Molar Ratio (Senecionine:m-CPBA) | 1 : 1.2 | - |
| Reaction Time | 2 - 4 hours | TLC Monitoring |
| Reaction Temperature | 0°C to Room Temperature | - |
| Final Product | ||
| Yield | 80 - 90% | Gravimetric |
| Purity | >99% | HPLC (e.g., at 220 nm) |
| Molecular Weight (C₁₈H₂₅NO₆) | 351.39 g/mol | - |
| Mass Spectrum (m/z) | [M+H]⁺ = 352.17 | LC-MS (ESI+) |
| Appearance | White to off-white solid | Visual Inspection |
| Storage Conditions | -20°C, protected from light and moisture | - |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity this compound reference standard. The use of readily available reagents and standard laboratory techniques makes this procedure accessible to a wide range of researchers. The availability of a well-characterized reference standard is paramount for the accurate detection and quantification of this important metabolite, thereby contributing to improved food safety and a better understanding of the toxicology of pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 13268-67-2 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 6. asianpubs.org [asianpubs.org]
- 7. N-oxide synthesis by oxidation [organic-chemistry.org]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Application Notes and Protocols: In Vitro Assay for Testing Senecionine N-Oxide Metabolic Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide is a pyrrolizidine alkaloid (PA) commonly found in various plant species. While often considered less toxic than its parent compound, senecionine, it can be reduced to senecionine in the gut and liver, which is then metabolically activated to highly reactive pyrrolic esters.[1][2][3] This metabolic activation, primarily mediated by cytochrome P450 enzymes (CYPs), can lead to the formation of adducts with cellular macromolecules like DNA and proteins, resulting in hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5][6] Therefore, robust in vitro assays are crucial for assessing the toxic potential of this compound and understanding its mechanism of action.
These application notes provide detailed protocols for in vitro assays designed to evaluate the metabolic activation of this compound. The described methods include microsomal metabolism assays to identify and quantify metabolites, cell-based assays to assess cytotoxicity, and methods to measure key events like covalent binding and glutathione (GSH) depletion.
Metabolic Activation Pathway of this compound
This compound can be reduced to senecionine, which is then oxidized by CYPs, particularly CYP3A4, to form dehydropyrrolizidine (DHP).[7] DHP is an unstable and highly reactive electrophile that can bind to cellular nucleophiles, leading to toxicity. A major detoxification pathway involves the conjugation of DHP with glutathione (GSH) to form 7-GS-DHP.[4] Depletion of cellular GSH can exacerbate the toxicity of senecionine by increasing the covalent binding of DHP to proteins and DNA.[4][8]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Senecionine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 6. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Application Note: Quantitative Analysis of Senecionine N-Oxide in Herbal Supplements by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide is a pyrrolizidine alkaloid (PA) that can be found in a variety of plant species, some of which are used in the production of herbal supplements.[1][2] PAs and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity upon ingestion.[1][2][3][4] The toxicity of PA N-oxides is linked to their in vivo reduction to the corresponding PAs, which are then metabolized in the liver to reactive pyrrolic intermediates that can form adducts with DNA and proteins.[1][2][5] Regulatory bodies worldwide have set stringent limits on the presence of these compounds in food and herbal products.[3][6] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in complex herbal supplement matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocol
This protocol is a compilation and adaptation of established methods for the analysis of pyrrolizidine alkaloids in botanical samples.[7][8][9]
Sample Preparation and Extraction
-
Homogenization: Grind the herbal supplement sample to a fine, homogeneous powder.
-
Weighing: Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Extraction:
-
Add 20 mL of an extraction solution of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of water and methanol. Alternatively, a 2% formic acid solution in water can be used.[7]
-
Vortex the tube for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE) Clean-up
A strong cation exchange (SCX) SPE cartridge is recommended for the selective isolation of PAs and their N-oxides.[3][10]
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove interfering substances.[8]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[8]
-
Elution: Elute the analytes with 2 x 5 mL of 2.5% ammonia in methanol.[8]
-
Evaporation and Reconstitution:
UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[7][11]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[2][7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 3 µL.[7]
-
Gradient Elution:
-
0–1 min: 5% B
-
1–10 min: 5–80% B
-
10–14 min: 80% B
-
14–15 min: 80–5% B
-
15–16 min: 5% B[7]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions for this compound:
-
The precursor ion for this compound ([M+H]⁺) is m/z 352.
-
Characteristic product ions can be monitored for quantification and confirmation. While specific transitions can vary slightly between instruments, common fragments for retronecine-type PA N-oxides involve losses related to the necine base.[12][13]
-
-
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of this compound and related PAs from various sources.
| Analyte | Matrix | Linearity Range (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Recovery (%) | Reference |
| This compound | Rat Plasma | 1 - 1,000 ng/mL | 1 ng/mL | >85% | [14] |
| Pyrrolizidine Alkaloids | Green Tea | 0.6 - 60 µg/kg | 0.6 µg/kg | Not specified | |
| Pyrrolizidine Alkaloids | Honey | 0.6 - 60 µg/kg | 0.6 µg/kg | 80 - 120% | [6] |
| Pyrrolizidine Alkaloids | Herbal Tea | Not specified | < 10 µg/kg | 70 - 85% | [6][15] |
| 24 PAs | Food Matrices | 0.05 - 100 µg/L | Not specified | Not specified | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Metabolic Activation Pathway
Caption: Metabolic activation pathway of this compound leading to toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. wur.nl [wur.nl]
- 10. bfr.bund.de [bfr.bund.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 14. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Sensitivity Analysis of Senecionine N-Oxide at Trace Levels Using Large Volume Injection HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantification of Senecionine N-Oxide at trace levels using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), incorporating a Large Volume Injection (LVI) technique. This methodology is particularly crucial for the analysis of complex matrices where the target analyte is present in minute concentrations, such as in herbal medicines, food products, and biological samples. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, ensuring high precision, accuracy, and low limits of detection.
Introduction
This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Regulatory bodies worldwide are increasingly focusing on monitoring the levels of these toxins in food and herbal products to ensure consumer safety. The inherent polarity and low concentrations of this compound in many samples pose analytical challenges, necessitating highly sensitive and selective methods for accurate quantification.
Large Volume Injection (LVI) coupled with HPLC-MS/MS offers a powerful solution to overcome these challenges. By injecting a larger volume of the sample extract onto the HPLC system, the amount of analyte introduced into the mass spectrometer is increased, thereby enhancing the signal intensity and lowering the limits of detection (LOD) and quantification (LOQ). This technique is especially advantageous for trace-level analysis, as it can reduce the need for extensive sample pre-concentration steps that can be time-consuming and introduce variability.
This application note provides a detailed protocol for the trace-level analysis of this compound using LVI-HPLC-MS/MS, including optimized sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation
A simplified sample preparation protocol is crucial for high-throughput analysis and minimizing analyte loss. The following procedure is optimized for the extraction of this compound from a solid matrix.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Extraction:
-
Solid Phase Extraction (SPE) Clean-up (if required for complex matrices):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 30-40% methanol in water.
-
Elute the analyte with 2 x 5 mL of a 5% ammonia solution in methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
-
-
Direct Dilution for Cleaner Matrices (e.g., Honey):
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of large volume injections (e.g., with a larger sample loop).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.5 kV |
| Source Temperature | Dependent on instrument |
| Desolvation Gas Flow | Dependent on instrument |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy) |
| This compound | Specific transitions to be optimized based on instrument and standards |
Note: The specific MRM transitions and collision energies for this compound should be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LVI-HPLC-MS/MS method for the analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99[3][4] |
| Limit of Detection (LOD) | 59 ng/kg[3] |
| Limit of Quantification (LOQ) | 195 ng/kg[3] |
| Recovery | 83.4% - 123%[3][4] |
| Instrumental Precision (RSD) | Retention Time: 0.65%, Peak Area: 7.1%[3][4] |
| Intra-day Precision (RSD) | Retention Time: > 0.95%, Peak Area: > 9.7%[3][4] |
Table 2: Example Calibration Curve Data
| Concentration (ng/L) | Peak Area (Arbitrary Units) |
| 200 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 1500 | Example Value |
| 2000 | Example Value |
Note: The linearity was tested with 10 concentration levels ranging from 200 to 2000 ng/L.[4]
Experimental Workflow Diagram
Caption: Workflow for trace level analysis of this compound.
Conclusion
The described Large Volume Injection HPLC-MS/MS method provides a highly sensitive, selective, and robust approach for the trace-level quantification of this compound in various matrices. The LVI technique significantly enhances the method's sensitivity, allowing for the detection and quantification of this toxic compound at levels relevant to food safety and regulatory compliance. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in the analysis of pyrrolizidine alkaloids.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Detection of Senecionine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of natural toxins found in numerous plant species worldwide.[1][2] While the parent pyrrolizidine alkaloids (PAs) are well-known for their hepatotoxicity, genotoxicity, and carcinogenicity, their N-oxide forms can be converted back to the toxic parent PAs within the body, posing a significant health risk.[1][2][3][4] The presence of these compounds in herbal remedies, teas, honey, and other food products is a growing concern.[5][6][7][8] Consequently, the development of rapid, sensitive, and selective methods for the detection of this compound is crucial for food safety, toxicological studies, and drug development.
This document provides detailed application notes and protocols for the fabrication and use of a novel electrochemical sensor for the rapid detection of this compound. The proposed sensor is based on a molecularly imprinted polymer (MIP) modifying a glassy carbon electrode (GCE), offering high selectivity and sensitivity.
Principle of Detection
The electrochemical sensor operates on the principle of specific molecular recognition by a molecularly imprinted polymer, coupled with sensitive electrochemical transduction. A molecularly imprinted polymer (MIP) is a synthetic polymer with artificially created recognition sites that are complementary in shape, size, and functional group orientation to the target molecule (template). In this case, this compound is used as the template during the polymerization process. After polymerization, the template is removed, leaving behind specific cavities that can rebind this compound from a sample solution.
The binding of this compound to the MIP-modified electrode alters the electrochemical properties of the electrode surface. This change can be measured using techniques such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV), where the resulting current signal is proportional to the concentration of this compound.
Signaling Pathway and Detection Mechanism
The detection of this compound using the described electrochemical sensor does not involve a biological signaling pathway in the traditional sense. Instead, it relies on a direct electrochemical oxidation signal of the analyte at the electrode surface, which is enhanced by the specific binding to the molecularly imprinted polymer.
Caption: Workflow for the electrochemical detection of this compound.
Instrumentation and Reagents
Instrumentation
-
Potentiostat/Galvanostat with voltammetry software
-
Three-electrode system (Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, Platinum wire as counter electrode)
-
pH meter
-
Analytical balance
-
Ultrasonic bath
-
UV lamp (365 nm) for photopolymerization
Reagents
-
This compound (template)
-
Methacrylic acid (MAA) (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (porogen solvent)
-
Methanol and Acetic acid (for template removal)
-
Phosphate buffered saline (PBS)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) and Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Alumina slurry (for electrode polishing)
-
All chemicals should be of analytical grade.
Experimental Protocols
Preparation of the Molecularly Imprinted Polymer (MIP) Modified Electrode
This protocol is adapted from general methods for fabricating MIP-based electrochemical sensors.[9][10][11][12]
-
Electrode Polishing: Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing cloth to a mirror finish. Rinse thoroughly with deionized water and ethanol in an ultrasonic bath for 5 minutes each to remove any adsorbed particles.
-
Pre-polymerization Mixture Preparation:
-
In a small vial, dissolve the template molecule, this compound, and the functional monomer, methacrylic acid (MAA), in a porogen solvent like N,N-Dimethylformamide (DMF). The molar ratio of template to functional monomer is typically optimized, with a common starting point being 1:4.
-
Sonicate the mixture for 10 minutes to facilitate the formation of a pre-polymerization complex between the template and the monomer.
-
Add the cross-linker, ethylene glycol dimethacrylate (EGDMA), and the initiator, 2,2'-Azobisisobutyronitrile (AIBN), to the solution. A typical molar ratio of monomer to cross-linker is 1:5.
-
De-gas the solution with nitrogen for 10 minutes to remove oxygen, which can inhibit polymerization.
-
-
Electrode Modification:
-
Drop-cast a small, precise volume (e.g., 5 µL) of the pre-polymerization mixture onto the polished surface of the GCE.
-
Polymerize the film under a UV lamp (365 nm) for approximately 30 minutes in a nitrogen atmosphere.
-
-
Template Removal:
-
To create the specific recognition sites, immerse the MIP-modified electrode in a solution of methanol and acetic acid (e.g., 9:1 v/v) and stir for 15-20 minutes to remove the this compound template.
-
Repeat the washing step with fresh solution until no template is detected in the washing solution (can be verified by UV-Vis spectroscopy if the template has a chromophore).
-
The resulting electrode is the MIP/GCE.
-
-
Preparation of Non-Imprinted Polymer (NIP) Electrode: As a control, prepare a non-imprinted polymer (NIP) modified electrode using the same procedure but without the addition of the this compound template.
Caption: Workflow for the fabrication of the MIP-modified electrode.
Electrochemical Characterization of the Sensor
Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to characterize the fabrication process. These measurements are typically performed in a solution containing a redox probe, such as a mixture of [Fe(CN)₆]³⁻/⁴⁻.
-
Cyclic Voltammetry (CV): Record the CVs of the bare GCE, MIP/GCE before template removal, and MIP/GCE after template removal in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. The formation of the polymer layer will typically decrease the peak currents and increase the peak-to-peak separation, indicating a barrier to electron transfer. After template removal, an increase in the peak currents compared to the unwashed MIP/GCE is expected, as the cavities facilitate easier access of the redox probe to the electrode surface.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the charge transfer resistance (Rct) at the electrode surface. The Nyquist plots will show an increase in Rct after polymerization and a decrease after template removal.
Electrochemical Detection of this compound
This protocol is adapted from the electrochemical detection of the parent compound, senecionine.[5][6][7]
-
Sample Preparation: Prepare standard solutions of this compound in phosphate-buffered saline (PBS) at various concentrations. For real samples (e.g., herbal tea, honey), appropriate extraction and dilution steps will be necessary to bring the analyte concentration into the linear range of the sensor and to minimize matrix effects.
-
Incubation (Rebinding): Immerse the MIP/GCE and NIP/GCE in the sample solution for a specific period (e.g., 10-15 minutes) to allow for the binding of this compound to the recognition sites.
-
Washing: Gently rinse the electrodes with deionized water to remove any non-specifically bound molecules.
-
Electrochemical Measurement:
-
Place the electrodes in a clean electrochemical cell containing PBS (pH 7.4).
-
Record the differential pulse voltammogram (DPV) by scanning the potential in the appropriate range (e.g., +0.3 V to +1.4 V). An oxidation peak corresponding to this compound should be observed. The peak current will be proportional to the concentration of bound analyte.
-
The DPV parameters (pulse amplitude, scan rate) should be optimized for maximum sensitivity.[7]
-
Data Presentation
The performance of the electrochemical sensor should be evaluated based on several key parameters, which are summarized in the table below. The values presented are hypothetical and should be determined experimentally.
| Parameter | Description | Expected Value |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 0.01 µM - 10 µM |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity. | 5 nM |
| Sensitivity | The slope of the calibration curve (change in current signal per unit change in concentration). | 1.5 µA/µM |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other similar molecules (e.g., other pyrrolizidine alkaloids). This is assessed by comparing the response to the target with the response to potential interferents. | High selectivity for this compound over parent PAs and other N-oxides. |
| Repeatability | The precision of the sensor when measuring the same sample multiple times. Expressed as the relative standard deviation (RSD). | < 5% RSD |
| Reproducibility | The precision of the sensor across different, independently prepared sensors. Expressed as the relative standard deviation (RSD). | < 7% RSD |
| Response Time | The time required for the sensor to reach a stable signal after exposure to the analyte. | ~15 minutes (including incubation) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Incomplete template removal. Poor polymerization. Incorrect potential window. | Extend washing time for template removal. Optimize polymerization conditions (initiator concentration, UV exposure time). Widen the potential scan range. |
| Poor repeatability | Inconsistent electrode surface preparation. Non-uniform polymer film. | Ensure consistent polishing of the GCE. Control the volume and evaporation of the drop-casted solution. |
| High background noise | Electrical interference. Contaminated buffer or reagents. | Use a Faraday cage. Prepare fresh buffers and solutions. |
| Poor selectivity | Inefficient imprinting. Non-specific binding. | Optimize the template-to-monomer ratio. Add a blocking agent (e.g., bovine serum albumin) after incubation. |
Conclusion
The described electrochemical sensor based on a molecularly imprinted polymer offers a promising approach for the rapid, sensitive, and selective detection of this compound. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists to fabricate and utilize this sensor for applications in food safety, toxicology, and quality control in the pharmaceutical industry. Further optimization and validation with real-world samples are recommended to establish the robustness and practical applicability of this method.
References
- 1. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Fabrication of Electrochemical Sensor Based on Molecularly Imprinted Polymer/Zinc Oxide Nanoparticle-Nanocomposite (MIP… [ouci.dntb.gov.ua]
- 12. [PDF] Fabrication of Electrochemical Sensor Based on Molecularly Imprinted Polymer/Zinc Oxide Nanoparticle-Nanocomposite (MIP/ZnO/CPE) for Determination of Cyanazine in Food Samples | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Senecionine N-Oxide Effects in Cell Culture Models
Introduction
Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide found in numerous plant species, is a significant pro-hepatotoxin.[1][2][3] Upon ingestion, it can be converted to the parent pyrrolizidine alkaloid, senecionine, which is then metabolically activated by hepatic cytochrome P450 (CYP) enzymes into highly reactive pyrrolic esters.[1][3][4][5] These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of apoptosis, ultimately causing liver injury.[1][2][6] Understanding the mechanisms of this compound toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for studying the effects of this compound using in vitro cell culture models.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant data. Several hepatic cell models are suitable for studying the effects of this compound.
-
HepaRG™ Cells: This human bipotent progenitor cell line can differentiate into both hepatocyte-like and biliary-like cells, expressing a wide range of drug-metabolizing enzymes, including CYPs.[7][8][9] Their metabolic competence makes them a superior model for studying compounds like this compound that require metabolic activation.[8][9]
-
Primary Human or Rodent Hepatocytes: These cells are considered the "gold standard" as they most closely represent the in vivo liver environment and possess fully functional metabolic pathways.[6] However, they are limited by availability, cost, and rapid loss of phenotype in culture.
-
HepG2 Cells: A human hepatoma cell line that is widely used in toxicology studies. While they have lower CYP activity compared to HepaRG cells and primary hepatocytes, they are a robust and easy-to-culture model for initial cytotoxicity screening.[10][11] Co-culture with a metabolically active system can enhance their utility.[3]
-
Human Hepatic Sinusoidal Endothelial Cells (HSECs): These cells are a primary target of pyrrolizidine alkaloid-induced toxicity, leading to hepatic sinusoidal obstruction syndrome (HSOS).[3][10] Studying the effects on HSECs, particularly in co-culture with hepatocytes, can provide valuable insights into the specific vascular toxicity of this compound metabolites.[12]
Experimental Protocols
Detailed protocols for key assays to assess the cytotoxic, genotoxic, and oxidative stress-inducing effects of this compound are provided below.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Selected cell line (e.g., HepaRG, HepG2)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[8]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400, 800 µM).[8] Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[13][14]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Genotoxicity by Comet Assay (Single-Cell Gel Electrophoresis)
This protocol detects DNA strand breaks in individual cells.
Materials:
-
Treated cells
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells treated with this compound and a vehicle control.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMP agarose (at 37°C) and pipette the mixture onto a pre-coated comet assay slide.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[15]
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[16]
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[15]
-
Gently remove the slides, wash them with neutralization buffer, and then with distilled water.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using appropriate software.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Treated cells
-
DCFH-DA probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and treat them with this compound as described in the cytotoxicity protocol.
-
At the end of the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[17]
-
Alternatively, visualize the fluorescence in cells using a fluorescence microscope.
-
ROS levels are expressed as the fold increase in fluorescence intensity compared to the vehicle-treated control.
Data Presentation
Table 1: Cytotoxicity of Senecionine and its N-Oxide in Various Cell Lines
| Compound | Cell Line | Assay | Exposure Time (h) | Cytotoxicity Metric | Result | Reference |
| Senecionine | Primary mouse hepatocytes | CCK-8 | 24 | IC₅₀ | 165.13 µM | [18] |
| Senecionine | HepD | CCK-8 | 24 | IC₅₀ | 173.71 µM | [18] |
| Senecionine | HepG2 | CCK-8 | 24 | IC₅₀ | 189.11 µM | [18] |
| Senecionine | H22 | CCK-8 | 24 | IC₅₀ | 161.82 µM | [18] |
| Senecionine | Huh-7.5 | MTT | 48 | - | Concentration-dependent decrease in viability | [9] |
| This compound | HepD | CCK-8 | 24 | IC₅₀ | > 334 µM | [18] |
| This compound | CRL-2118 chicken hepatocytes | Cell viability | 48-72 | - | Not significantly cytotoxic at concentrations up to 300 µM | [13][14] |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Toxicity Pathway of this compound
The following diagram illustrates the key steps in the metabolic activation of this compound and the subsequent cellular damage.
Caption: Metabolic activation and toxicity pathway of this compound.
Experimental Workflow for Assessing this compound Effects
The diagram below outlines a typical experimental workflow for investigating the in vitro effects of this compound.
Caption: Experimental workflow for in vitro analysis of this compound.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cytotoxicity-of-pyrrolizidine-alkaloid-in-human-hepatic-parenchymal-and-sinusoidal-endothelial-cells-firm-evidence-for-the-reactive-metabolites-mediated-pyrrolizidine-alkaloid-induced-hepatotoxicity - Ask this paper | Bohrium [bohrium.com]
- 12. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. mdpi.com [mdpi.com]
- 17. sm.unife.it [sm.unife.it]
- 18. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Senecionine N-Oxide using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Senecionine N-oxide in complex matrices. Due to the potential for matrix effects to interfere with accurate quantification, this method employs a stable isotope-labeled internal standard, deuterated this compound, to ensure high accuracy and precision. The protocol is designed for researchers in toxicology, food safety, and drug metabolism studies who require reliable quantification of this hepatotoxic pyrrolizidine alkaloid.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) produced by numerous plant species, particularly those in the Senecio genus.[1][2] These compounds are of significant concern due to their hepatotoxic, genotoxic, and carcinogenic properties.[3] Contamination of food products, herbal remedies, and animal feed with PAs poses a potential risk to human and animal health.[1][4]
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for PA analysis due to its high selectivity and sensitivity.[3][5][6] However, complex sample matrices can cause ion suppression or enhancement, leading to inaccurate quantification.[7] To overcome these matrix effects, the use of a stable isotope-labeled internal standard (IS) is highly recommended.[8][9][10] A deuterated internal standard, such as deuterated this compound, co-elutes with the analyte and experiences similar ionization effects, thereby providing reliable correction for analytical variability.[10]
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound using deuterated this compound as an internal standard.
Experimental
Materials and Reagents
-
Deuterated this compound (e.g., Senecionine-d3 N-oxide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and deuterated this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Prepare a working solution of deuterated this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize 1 g of the sample (e.g., honey, herbal tea infusion, or tissue homogenate).
-
Extraction: Add 10 mL of 0.1% formic acid in 50% methanol to the homogenized sample. Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Internal Standard Spiking: Transfer the supernatant to a clean tube and add a known amount of the deuterated this compound internal standard spiking solution.
-
SPE Column Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 352.2 | 120.1 | 35 |
| 138.1 | 25 | ||
| Deuterated this compound (d3) | 355.2 | 120.1 | 35 |
| 141.1 | 25 |
Note: The specific m/z values for the deuterated internal standard will depend on the position and number of deuterium atoms. The values in the table are hypothetical for a d3-labeled standard. These transitions should be optimized for the specific instrument used.
Results and Discussion
Linearity, Accuracy, and Precision
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. The accuracy and precision of the method were evaluated with quality control samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 98.5 | 4.2 |
| Medium | 50 | 101.2 | 3.1 |
| High | 500 | 99.8 | 2.5 |
Matrix Effects
The use of the deuterated internal standard effectively compensated for matrix-induced signal suppression or enhancement. The calculated matrix effect for various matrices was within the acceptable range of 85-115%.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Rationale for using a deuterated internal standard.
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of this compound in complex matrices. The incorporation of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the results. This method is suitable for a wide range of applications, including food safety testing, toxicological research, and pharmacokinetic studies.
References
- 1. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 2. This compound – a Tertiary Amine Oxide_Chemicalbook [chemicalbook.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound phyproof Reference Substance 13268-67-2 [sigmaaldrich.com]
- 12. scientificlabs.ie [scientificlabs.ie]
Application Note: Advanced Liquid Chromatography-Mass Spectrometry Methods for the Separation of Pyrrolizidine Alkaloid Isomers
Introduction
Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are a large class of toxic secondary metabolites produced by thousands of plant species worldwide, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[1][2] Their presence in the food chain, through contamination of honey, tea, herbal infusions, spices, and milk, poses a significant risk to human health due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] The analysis of PAs is analytically challenging due to the existence of over 660 known compounds, many of which are structural or stereo-isomers.[2] These isomers often exhibit identical mass-to-charge ratios, making their differentiation and accurate quantification dependent on effective chromatographic separation.[6]
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for the sensitive and selective determination of PA isomers.[1][2][3] The choice of chromatographic conditions, including the stationary phase (column), mobile phase composition, and pH, is critical for resolving co-eluting isomeric pairs. This document provides detailed protocols for the separation of PA isomers using different LC-MS/MS approaches.
Chromatographic Separation Strategies
The key to separating PA isomers lies in exploiting subtle differences in their physicochemical properties, such as polarity, size, and shape. Reversed-phase liquid chromatography (RP-LC) is the most common technique employed.
-
Stationary Phase: C18 columns are widely used, offering robust performance for a broad range of PAs.[6][7] Columns with different particle sizes (e.g., 1.8 µm for UHPLC) can provide higher resolution and shorter analysis times, which is advantageous for complex isomer mixtures.[4]
-
Mobile Phase: The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile.[4][8] The separation is fine-tuned by using additives to control the pH and improve peak shape.
-
Acidic Conditions: Using additives like formic acid or ammonium formate is a common strategy.[1][4][7] Under acidic pH, the tertiary amine group of the PA necine base is protonated, which can influence its interaction with the stationary phase and aid in separation.
-
Alkaline Conditions: Alternatively, alkaline mobile phases, using reagents like ammonium carbonate, can provide different selectivity for certain isomer groups.[1][9] This approach can be particularly effective for resolving isomers that are difficult to separate under acidic conditions.
-
Detection
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. Analysis is typically performed in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[4][7] This allows for the quantification of target PAs at trace levels (sub-µg/kg) even in complex matrices.[5]
Experimental Protocols
The following protocols describe validated methods for the extraction and chromatographic separation of PA isomers from different matrices.
Protocol 1: UHPLC-MS/MS for PA Isomer Separation in Plant-Based Foods (Acidic Conditions)
This protocol is adapted from methods developed for analyzing PAs in matrices like tea, honey, and spices.[4][10] It utilizes a standard acidic mobile phase for broad applicability.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 2% formic acid solution in water and shake for 15 minutes.[4]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Condition a cation-exchange SPE cartridge (e.g., Oasis MCX, 150 mg) with 3 mL of methanol, followed by 3 mL of water.
-
Load 2 mL of the filtered supernatant onto the SPE cartridge.
-
Wash the cartridge with 4 mL of water, followed by 4 mL of methanol.
-
Elute the PAs with 2 x 2 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for UHPLC-MS/MS analysis.[7]
2. UHPLC-MS/MS Conditions
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[4]
-
Column Temperature: 40 °C.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 3 µL.[4]
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 80% B
-
10-14 min: Hold at 80% B
-
14-15 min: 80% to 5% B
-
15-16 min: Hold at 5% B.[4]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: LC-MS/MS for PA Isomer Separation in Milk (Alkaline Conditions)
This protocol is based on a method optimized for the sensitive detection and separation of PA isomers in cow's milk, utilizing an alkaline mobile phase to achieve different selectivity.[1][9]
1. Sample Preparation (Liquid-Liquid Extraction & SPE)
-
Place 3 mL of milk into a 50 mL centrifuge tube.
-
Add 30 mL of 2% formic acid and 15 mL of n-hexane.[1]
-
Shake horizontally for 30 minutes at 450 rpm.[1]
-
Centrifuge at 2600 x g for 15 minutes at 20 °C.[1]
-
Transfer 25 mL of the lower aqueous phase to a new tube.
-
Centrifuge again at 3600 x g for 15 minutes at 20 °C.[1]
-
Load the supernatant onto a pre-conditioned cation-exchange SPE cartridge.
-
Wash the cartridge and elute the PAs as described in Protocol 1.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 10 mM ammonium carbonate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A suitable gradient must be developed to separate the target isomers. Start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Summary
The performance of LC-MS/MS methods is evaluated based on their ability to separate isomers and their sensitivity. The following table summarizes quantitative data from published methods.
| Method | Column | Mobile Phase Conditions | Key Isomers Separated | LOQ Range (µg/kg) | Matrix |
| UHPLC-MS/MS [4] | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Acidic (0.1% Formic Acid in Water/Methanol) | Intermedine/Lycopsamine; Jacobine/Retrorsine; Riddelliine/Seneciphylline N-oxide | 0.05 - 2.5 | Tea, Honey, Milk |
| LC-MS/MS [1][9] | C18 Reversed-Phase | Alkaline (10 mM Ammonium Carbonate in Water/Acetonitrile) | 51 different PAs and PANOs, including various isomer groups | 0.009 - 0.123 (µg/L) | Cow's Milk |
| UPLC-MS/MS [10] | Not specified | Acidic (50 mM Sulfuric Acid extraction) | 35 EU-regulated PAs, including critical isomer pairs | 0.6 (individual PA) | Plant-based foods, Honey |
Visualizations
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk [epub.ub.uni-muenchen.de]
- 10. waters.com [waters.com]
Application Notes and Protocols for Senecionine N-Oxide Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Senecionine N-Oxide from plasma samples. The following methods are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are essential for accurate quantification of this compound in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
This compound is a pyrrolizidine alkaloid (PA) of significant toxicological interest. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of sample preparation technique is critical to remove interfering substances and concentrate the analyte, thereby ensuring the sensitivity and robustness of subsequent analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This guide offers detailed protocols for three commonly used sample preparation techniques, along with a summary of their performance characteristics based on available data for closely related compounds.
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma samples. It is often the first choice for high-throughput applications due to its simplicity and speed.
Protocol: Methanol-Mediated Protein Precipitation
This protocol is adapted from a validated method for the simultaneous determination of seneciphylline and its N-oxide in rat plasma[1][2].
Materials:
-
Plasma sample containing this compound
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., initial mobile phase for LC-MS/MS analysis)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Protein Precipitation
Protein Precipitation Workflow
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves partitioning the analyte between a solid sorbent and the liquid sample matrix.
Protocol: Strong Cation Exchange (SCX) SPE
This protocol is based on a method for the efficient isolation of pyrrolizidine alkaloids and their N-oxides[1].
Materials:
-
Plasma sample containing this compound
-
Strong Cation Exchange (SCX) SPE cartridge (e.g., LiChrolut SCX)
-
Methanol (LC-MS grade)
-
Deionized water
-
Dilute acid (e.g., 0.1 M HCl)
-
Elution solvent (e.g., Methanol:Ammonia, 98:2 v/v)
-
SPE vacuum manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of dilute acid. Vortex for 30 seconds.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SCX cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Analyte Elution: Elute the this compound from the cartridge by passing 1 mL of the elution solvent through it. Collect the eluate.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. It can offer high recovery and clean extracts.
Protocol: Chloroform-Based LLE
This protocol is adapted from a method used for the extraction of indicine N-oxide, a related pyrrolizidine alkaloid N-oxide[2].
Materials:
-
Plasma sample containing this compound
-
Chloroform (LC-MS grade)
-
Ammonium hydroxide solution (to adjust pH)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Adjust the pH of the plasma sample to approximately 9-10 by adding a small volume of ammonium hydroxide solution.
-
Add 1 mL of chloroform to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh 1 mL of chloroform to maximize recovery. Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
References
Application Notes and Protocols for the Structural Elucidation of Senecionine N-Oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of Senecionine N-Oxide, a prominent pyrrolizidine alkaloid N-oxide, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are intended to assist researchers in confirming the identity and purity of this compound, which is crucial for toxicological studies and drug development processes.
Introduction
This compound is the N-oxide derivative of senecionine, a macrocyclic pyrrolizidine alkaloid (PA) produced by various plant species of the Senecio genus. The N-oxidation of PAs is a critical metabolic step that can influence their toxicity and biological activity. Therefore, unambiguous structural confirmation of this compound is paramount for accurate biological and toxicological assessments. NMR spectroscopy is a powerful analytical technique for the complete structural characterization of organic molecules in solution. This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the structural elucidation of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the retronecine N-oxide portion of this compound. The data for the necic acid portion is inferred from related structures and general chemical shift knowledge of similar macrocyclic diester PAs. It is important to note that the chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (Retronecine N-Oxide Moiety)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~5.85 | br s | |
| 2 | ~3.50 | m | |
| 3α | ~4.20 | m | |
| 3β | ~3.80 | m | |
| 5α | ~4.50 | m | |
| 5β | ~4.00 | m | |
| 6α | ~2.80 | m | |
| 6β | ~2.40 | m | |
| 7 | ~5.20 | m | |
| 8 | ~4.80 | m | |
| 9α | ~5.00 | d | ~12.0 |
| 9β | ~4.30 | d | ~12.0 |
Note: The chemical shifts for the necic acid portion are expected in the regions of δ 0.9-2.5 ppm for aliphatic protons and δ 5.5-6.5 ppm for vinylic protons.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Retronecine N-Oxide Moiety)
| Position | Chemical Shift (δ, ppm) |
| 1 | ~135.0 |
| 2 | ~125.0 |
| 3 | ~70.0 |
| 5 | ~75.0 |
| 6 | ~35.0 |
| 7 | ~78.0 |
| 8 | ~86.5 |
| 9 | ~62.0 |
Note: A signal around δ 86.5 ppm for C-8 is diagnostic for pyrrolizidine alkaloid N-oxides.[1] Carbonyl carbons of the necic acid ester groups are expected in the δ 170-180 ppm region.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not already present in the solvent, a small amount can be added.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
2.3. 2D COSY (Correlation Spectroscopy)
The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H spectrum.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 2-4 per increment.
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct ¹H-¹³C one-bond correlations.
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2').
-
¹H Spectral Width: Same as the ¹H spectrum.
-
¹³C Spectral Width: Same as the ¹³C spectrum.
-
Number of Increments: 128-256 in the indirect dimension (t1).
-
Number of Scans: 4-8 per increment.
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: Same as the ¹H spectrum.
-
¹³C Spectral Width: Same as the ¹³C spectrum.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 8-16 per increment.
Data Analysis and Structure Elucidation
The structural elucidation of this compound is a stepwise process involving the interpretation of all acquired NMR data.
-
¹H NMR Analysis: Identify the number of distinct proton signals, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This provides initial information on the different types of protons and their neighboring environments.
-
¹³C NMR Analysis: Determine the number of carbon signals, which indicates the total number of non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (aliphatic, olefinic, carbonyl, etc.).
-
COSY Analysis: Use the cross-peaks in the COSY spectrum to establish proton-proton connectivity. For example, a cross-peak between H-5 and H-6 would confirm their adjacent relationship in the pyrrolizidine ring.
-
HSQC Analysis: Assign each proton to its directly attached carbon atom using the correlations in the HSQC spectrum. This definitively links the proton and carbon skeletons.
-
HMBC Analysis: This is the key experiment for assembling the complete molecular structure. Long-range correlations (2-3 bonds) will connect different fragments of the molecule. For instance, HMBC correlations from the protons at C-9 to the carbonyl carbon of the necic acid will confirm the ester linkage. Correlations from protons on the necic acid moiety to carbons within the retronecine N-oxide core will complete the macrocyclic structure.
-
Final Structure Confirmation: Combine all the information from the 1D and 2D NMR experiments to build the final structure of this compound. Ensure that all observed chemical shifts, coupling constants, and correlations are consistent with the proposed structure.
By following these detailed application notes and protocols, researchers can confidently perform the structural elucidation of this compound using NMR spectroscopy, ensuring the accuracy and reliability of their scientific findings.
References
Application of Reference Materials in the Analysis of Senecionine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of reference materials in the quantitative analysis of Senecionine N-Oxide, a pyrrolizidine alkaloid N-oxide of toxicological concern. The information presented herein is intended to support researchers in the fields of toxicology, food safety, and drug development in establishing accurate and reliable analytical methods.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus and others.[1][2] While generally considered less toxic than its parent alkaloid, senecionine, it can be converted back to the tertiary amine in the gut and liver, where it undergoes metabolic activation to highly reactive pyrrolic esters.[1][3][4] These metabolites can form adducts with DNA and proteins, leading to hepatotoxicity, carcinogenicity, and hepatic sinusoidal obstruction syndrome (HSOS).[1][4][5] Given the potential for human exposure through contaminated food, animal feed, and herbal remedies, accurate and sensitive analytical methods for the quantification of this compound are crucial for risk assessment.
The use of certified reference materials (CRMs) is fundamental to achieving accuracy and comparability of analytical results. CRMs for this compound are commercially available and serve as primary reference standards for method validation, calibration, and quality control.[2][6][7] Isotope-labeled internal standards, such as this compound-d3, are also available to improve the accuracy of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[8]
Metabolic Pathway of this compound
The metabolic fate of this compound is a critical aspect of its toxicology. After ingestion, it can undergo reduction to senecionine, which is then bioactivated in the liver by cytochrome P450 enzymes to form dehydropyrrolizidine alkaloids (DHPAs). These reactive intermediates can bind to cellular macromolecules, causing toxicity, or be detoxified through conjugation with glutathione (GSH).
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique for the determination of this compound in various matrices due to its high sensitivity and selectivity.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the analysis of Senecionine and this compound in honey.[9]
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Senecionine | > 0.99 | 57 ng/kg | 188 ng/kg | 123.0 |
| This compound | > 0.99 | 59 ng/kg | 195 ng/kg | 83.4 |
Experimental Protocols
Reference Material Handling and Stock Solution Preparation
Certified reference materials of this compound are available from vendors such as PhytoLab and Sigma-Aldrich.[2][6] These are typically provided as neat substances with a certificate of analysis detailing their purity.
-
Storage: Store the reference material at 2-8 °C as recommended.[2][7]
-
Stock Solution: Accurately weigh a precise amount of the this compound CRM and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature (e.g., -20 °C) in an amber vial to prevent degradation.
Sample Preparation Protocol: Honey
The following protocol is adapted from a method for the determination of Senecionine and this compound in honey.[9]
-
Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add 8 mL of deionized water and vortex until the honey is completely dissolved.
-
Adjust the pH of the solution to 9.5 with ammonium hydroxide (NH₄OH).
-
Centrifuge the sample to pellet any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol: Rat Plasma
This protocol is based on a method for the analysis of seneciphylline and its N-oxide in rat plasma, which can be adapted for this compound.[10][11]
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (e.g., this compound-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Centrifuge to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are general LC-MS/MS conditions that can be optimized for specific instrumentation and matrices.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical for good chromatographic separation and ionization efficiency.[10][11]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion or by using a known standard.
Analytical Workflow
The general workflow for the analysis of this compound using a reference material is depicted below.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 千里光碱N-氧化物 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Senecionine N-Oxide LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Senecionine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to overcoming matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[2][3] Complex biological and environmental samples often contain various components like proteins, lipids, and salts that can interfere with the ionization of the target analyte.[2]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is through a post-extraction addition study.[4] This involves comparing the peak area of this compound in a pure solvent to the peak area of this compound spiked into a blank matrix extract that has gone through the sample preparation process. A significant difference between these two measurements indicates the presence of matrix effects.[3] A post-column infusion experiment can also be used to pinpoint the retention times where co-eluting matrix components cause ion suppression or enhancement.[4][5]
Q3: What are the primary causes of signal suppression for this compound?
A3: Signal suppression for this compound in LC-MS/MS analysis is often caused by:
-
Competition for Ionization: High concentrations of co-eluting matrix components can compete with this compound for the available charge in the ion source, leading to reduced ionization of the analyte.[2][3]
-
Changes in Droplet Properties: Matrix components can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, which can hinder the efficient formation of gas-phase ions of this compound.
-
Ion Source Contamination: Residues from the sample matrix can build up in the ion source, leading to poor signal strength and high background noise.[1]
Q4: Can matrix effects be completely eliminated?
A4: While complete elimination of matrix effects is challenging, especially in complex matrices, their impact can be significantly minimized through a combination of effective sample preparation, chromatographic optimization, and the use of appropriate internal standards.[5] The goal is to achieve a consistent and reproducible analytical method where the influence of the matrix is negligible or adequately compensated for.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Signal Intensity or Signal Suppression
Symptoms:
-
Low peak area for this compound in sample extracts compared to pure standards.
-
Inconsistent and non-reproducible results.
-
High background noise in the chromatogram.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[5][6] |
| Co-elution with Matrix Components | Optimize the chromatographic separation to resolve this compound from interfering compounds. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column.[3][7] |
| Ion Source Contamination | Regularly clean the ion source and interface components of the mass spectrometer according to the manufacturer's recommendations to remove accumulated residues.[1] |
| In-source Competition | Consider using a different ionization source (e.g., APCI if ESI is being used) or switching the polarity, as this may reduce competition from matrix components.[5] |
Issue 2: Poor Recovery of this compound
Symptoms:
-
Low recovery of this compound after sample preparation.
-
Inaccurate quantification when using external calibration.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and conditions (e.g., pH, temperature, extraction time) to ensure complete extraction of this compound from the sample matrix. An acidic extraction is often employed for pyrrolizidine alkaloids.[8] |
| Analyte Loss During Sample Cleanup | Evaluate each step of the sample preparation process for potential analyte loss. For SPE, ensure the correct sorbent, wash, and elution solvents are used. |
| Use of an Inappropriate Internal Standard | Utilize a stable isotope-labeled internal standard, such as this compound-d3, to compensate for analyte loss during sample preparation and for matrix effects.[9] |
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High variability in quantitative results between replicate injections of the same sample.
-
Shifting retention times.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variable Matrix Effects | Employ matrix-matched calibration curves to compensate for sample-to-sample variations in matrix effects.[8] The most robust approach is the use of a stable isotope-labeled internal standard.[9] |
| Column Degradation | Flush the analytical column regularly and replace it when peak shape or retention time consistency deteriorates.[1] |
| Inconsistent Sample Preparation | Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for cleaning up complex samples like honey, herbal teas, or plasma prior to LC-MS/MS analysis.[8][10]
Materials:
-
Strong cation exchange (SCX) SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
Procedure:
-
Sample Pre-treatment: Acidify the sample extract with formic acid.
-
Cartridge Conditioning: Condition the SCX SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with acidified water followed by methanol to remove neutral and acidic interferences.
-
Elution: Elute this compound with a methanolic solution containing a small percentage of ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
This method is highly recommended for accurate quantification of this compound in complex matrices.[9]
Materials:
-
This compound-d3 (stable isotope-labeled internal standard)
-
This compound analytical standard
-
Blank matrix samples
Procedure:
-
Spiking: Add a known amount of this compound-d3 to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Preparation: Follow a suitable extraction and cleanup protocol (e.g., SPE as described above).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method with optimized MRM transitions for both this compound and this compound-d3.
-
Quantification: Calculate the concentration of this compound in the samples by determining the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed using the same peak area ratios.
Visual Guides
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Stable Isotope Dilution Analysis logic.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Preventing the reduction of Senecionine N-Oxide to senecionine during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the reduction of Senecionine N-oxide to Senecionine during analytical procedures.
Troubleshooting Guide: Preventing this compound Reduction
This guide addresses common issues encountered during the analysis of this compound and provides solutions to maintain its chemical integrity.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | High Temperature during Extraction: Elevated temperatures, especially during prolonged extraction methods like Soxhlet, can cause the thermal degradation and reduction of this compound. For instance, refluxing with methanol in a Soxhlet extractor can reduce nearly 50% of the PA N-oxides.[1] | • Use non-thermal extraction methods: Opt for extraction at room temperature or below. Methods like sonication or maceration in an appropriate solvent are preferable.[1]• Avoid high temperatures during solvent evaporation: If a concentration step is necessary, use a rotary evaporator at a temperature not exceeding 40-50°C under reduced pressure. |
| Inconsistent quantification of this compound | Inappropriate pH during Sample Preparation: this compound is more stable in acidic conditions. Alkaline conditions, which can be introduced during Solid Phase Extraction (SPE) elution steps, can lead to degradation. | • Maintain acidic conditions during extraction: Use an acidified extraction solvent, such as 0.05 M sulfuric acid or methanol/water with formic acid, to ensure the N-oxide is in its more stable protonated form.[2][3]• Neutralize carefully before SPE if required: If a neutral pH is necessary for SPE loading, neutralize the acidic extract cautiously.[4]• Optimize SPE elution: If using an alkaline elution solvent for SPE (e.g., ammoniated methanol), minimize the exposure time and process the sample immediately. Evaporate the alkaline eluate at low temperatures and reconstitute in a slightly acidic mobile phase as quickly as possible. |
| Presence of Senecionine in this compound standards | In-source Reduction in Mass Spectrometer: The electrospray ionization (ESI) source of a mass spectrometer can sometimes cause the reduction of N-oxides to their corresponding tertiary amines. This is more likely to occur with elevated ESI voltages and in acidic solutions.[5][6] | • Optimize ESI source parameters: Use the lowest possible ESI voltage and source temperatures that still provide adequate signal intensity.[5]• Mobile phase composition: While acidic mobile phases are generally recommended for the stability of the analyte in solution, be aware of their potential to contribute to in-source reduction. Fine-tune the acid concentration to balance analyte stability and minimize in-source conversion. |
| Gradual degradation of this compound in prepared samples | Presence of Reducing Agents in the Matrix: Certain sample matrices, such as honey, may contain endogenous reducing agents that can degrade PA N-oxides over time, even at room temperature.[4] | • Minimize sample storage time: Analyze samples as soon as possible after preparation.• Store extracts at low temperatures: If immediate analysis is not possible, store extracts at -20°C or lower.[7]• Consider the use of antioxidants: While specific data for this compound is limited, the addition of antioxidants like ascorbic acid to the extraction solvent could potentially mitigate reduction by scavenging reducing agents.[8][9] However, this should be validated for your specific application to avoid any interference with the analysis. |
Quantitative Data Summary
The stability of Pyrrolizidine Alkaloid N-oxides (PANOs) is highly dependent on the analytical conditions. The following table summarizes the impact of different parameters on their stability.
| Parameter | Condition | Effect on PANO Stability | Quantitative Impact (if available) | Reference |
| Temperature | Soxhlet extraction with refluxing methanol | High | Reduction of almost 50% of the initial PA N-oxides. | [1] |
| Pressurized Liquid Extraction (50 - 125 °C) | Moderate to High | Increased extraction efficiency, but potential for degradation at higher temperatures. Optimal temperature depends on the specific PANO and matrix. | [10] | |
| Solvent evaporation at ≤ 40°C | Low | Minimal degradation reported in optimized protocols. | [6] | |
| pH | Acidic extraction (e.g., 0.05 M H₂SO₄, or with formic acid) | Stabilizing | Acidic conditions protonate the N-oxide, enhancing its stability and solubility in polar solvents. | [2][3] |
| Alkaline conditions (e.g., during SPE elution with ammoniated methanol) | Destabilizing | Can lead to degradation, especially when combined with elevated temperatures during solvent evaporation. | ||
| Sample Matrix | Honey (storage at room temperature) | High | Rapid decrease of PANO concentrations within hours due to endogenous reducing agents. | [4] |
| Herbal samples (e.g., peppermint tea, hay) | Low | PANOs remained stable during storage for 182 days. | [4] | |
| Analytical Technique | Gas Chromatography (GC) | Unsuitable for direct analysis | Thermal instability of PANOs leads to degradation in the hot GC inlet. Analysis requires a prior reduction step to the corresponding PA. | [2] |
| Liquid Chromatography (LC) | Suitable | Allows for the simultaneous analysis of PANOs and their corresponding PAs without derivatization. | [2][11] |
Experimental Protocols
Recommended Protocol for Extraction and SPE Cleanup
This protocol is a general guideline for the extraction of this compound from plant-based matrices, designed to minimize its reduction.
-
Sample Homogenization: Homogenize 1-2 grams of the dried and ground sample material.
-
Extraction:
-
Add 20 mL of an extraction solution of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of water and methanol.
-
Extract for 10-15 minutes using an ultrasonic bath at room temperature.
-
Centrifuge the mixture for 10 minutes at approximately 4000-5000 g.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.
-
Loading: Load 2 mL of the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 4 mL of water, followed by 4 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 4 mL of 2.5% ammonium hydroxide in methanol into a collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., water:methanol 95:5 v/v with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and Senecionine.
-
Visualizations
Caption: Chemical reduction of this compound to Senecionine.
Caption: Workflow for minimizing this compound reduction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the reduction of this compound to Senecionine during analysis?
A1: this compound and Senecionine are distinct chemical entities with different toxicological profiles. In many biological systems, the N-oxide is considered a detoxified form, although it can be reduced back to the toxic parent alkaloid in vivo. For accurate toxicological assessment and regulatory compliance, it is crucial to quantify the concentration of each compound as it exists in the original sample. The artificial reduction during analysis would lead to an overestimation of the more toxic Senecionine and an underestimation of the N-oxide form.
Q2: Can I use Gas Chromatography (GC) to analyze this compound?
A2: Direct analysis of this compound by GC is not recommended. Pyrrolizidine alkaloid N-oxides are thermally labile and tend to degrade in the high temperatures of the GC inlet.[2] To analyze the total amount of Senecionine (both free base and N-oxide), a chemical reduction step (e.g., using zinc dust) is often employed to convert all the N-oxide to the free base before GC analysis. However, this does not allow for the individual quantification of the two forms. Liquid Chromatography (LC) is the preferred method for the simultaneous analysis of both compounds.[2][11]
Q3: My sample matrix is complex. How can I ensure efficient extraction of this compound while preventing its reduction?
A3: For complex matrices, a robust extraction and cleanup procedure is essential. The use of an acidified polar solvent (e.g., a mixture of water and methanol or acetonitrile with a small amount of acid like formic or sulfuric acid) at room temperature is a good starting point.[2][3] This will help to keep the this compound in its stable, protonated form and facilitate its extraction. A subsequent Solid-Phase Extraction (SPE) step, typically with a mixed-mode cation exchange sorbent, is highly effective for cleanup. Pay close attention to the pH during the entire process, especially avoiding prolonged exposure to alkaline conditions during the SPE elution step.
Q4: I suspect in-source reduction is occurring in my LC-MS/MS system. How can I confirm and mitigate this?
A4: To investigate in-source reduction, you can infuse a pure standard of this compound and monitor for the appearance of the Senecionine signal. To mitigate this, systematically lower the electrospray voltage and the source temperature to the minimum values that provide adequate sensitivity for your analysis.[5] You can also experiment with slightly modifying the composition of your mobile phase, for instance, by reducing the concentration of the acid modifier, though this needs to be balanced with maintaining the stability of the analyte in the solution.
Q5: Are there any chemical additives I can use to stabilize this compound in my samples?
A5: While research specifically on stabilizing this compound with additives during sample preparation is limited, the use of antioxidants like ascorbic acid is a plausible strategy, particularly for matrices known to contain reducing agents.[8][9] Antioxidants can scavenge these reducing agents, thereby protecting the N-oxide from conversion. However, it is crucial to validate this approach for your specific matrix and analytical method to ensure that the antioxidant itself does not interfere with the chromatography or mass spectrometry detection of your target analytes.
References
- 1. phytojournal.com [phytojournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Source Reduction of Disulfide-Bonded Peptides Monitored by Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Cu2O NPs and Ascorbic Acid-Modified Derivatives for Adsorption of Brilliant Cresyl Blue: Surface and Reusability Studies [mdpi.com]
- 9. Protection of Astaxanthin in Astaxanthin Nanodispersions Using Additional Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor chromatographic peak shape for Senecionine N-Oxide
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor chromatographic peak shape for Senecionine N-Oxide.
Troubleshooting Guide: Question & Answer
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes?
A1: Peak tailing for this compound, a polar compound with a basic nitrogen atom, is commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits include:
-
Interaction with Residual Silanol Groups: Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on the surface.[1][2] At mid-range pH, these groups can be ionized (SiO-) and interact strongly with the positively charged this compound, leading to tailing.[4]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in a distorted peak shape.[1][5]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1][5][6]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length, dead volumes in connections, or a large detector cell, can contribute to band broadening and peak tailing.[1][4]
-
Metal Contamination: Trace metal impurities in the silica matrix or from stainless-steel components of the HPLC system can chelate with the analyte, causing tailing.[1][7]
Q2: How can I improve the peak shape of this compound by modifying the mobile phase?
A2: Optimizing the mobile phase is a critical step in improving peak shape. Here are several strategies:
-
Adjusting Mobile Phase pH:
-
Low pH (e.g., < 3): At low pH, the residual silanol groups on the stationary phase are protonated (neutral), which minimizes their ionic interaction with the protonated this compound.[4] A common mobile phase additive for this purpose is formic acid (e.g., 0.1%).
-
High pH (e.g., > 8): At high pH, this compound will be in its neutral form, reducing ionic interactions with deprotonated silanol groups.[4] This approach requires a pH-stable column.[4][8] One study successfully used a pH of 9.5 (adjusted with ammonium hydroxide) for the analysis of this compound.[9][10][11]
-
-
Using Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) act as "silanol blockers."[4] TEA is a small basic molecule that competes with the analyte for active silanol sites, thereby reducing peak tailing.[4] A typical starting concentration is 0.1% (v/v).[4]
-
Ion-Pairing Agents: For polar analytes, ion-pairing agents like hexane-1-sulfonic acid can be added to the mobile phase to form a neutral complex with the analyte, which then partitions onto the reversed-phase column with improved peak shape.
-
Q3: Can the choice of HPLC column affect the peak shape for this compound?
A3: Absolutely. The column chemistry plays a pivotal role in achieving good peak symmetry.
-
End-Capped Columns: Modern columns are often "end-capped" to reduce the number of accessible free silanol groups, which minimizes tailing for basic compounds.[3][8]
-
High pH Stable Columns: If you opt for a high pH mobile phase, it is crucial to use a column specifically designed for these conditions to prevent degradation of the silica backbone.[8]
-
Mixed-Mode Columns: These columns offer alternative selectivities and can sometimes provide better peak shapes for challenging compounds by utilizing multiple retention mechanisms.[12]
Q4: What instrumental factors should I check if I'm still observing poor peak shape?
A4: If you've optimized the mobile phase and column chemistry, consider the following instrumental factors:
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[4] Ensure all fittings are properly made to avoid dead volume.[13]
-
Column Frit Blockage: A partially blocked frit at the column inlet can distort the flow path and cause peak distortion.[5][14] Back-flushing the column may resolve this issue.[5][6]
-
Injector Issues: Contamination or wear in the injector can lead to sample dispersion and poor peak shape.
Experimental Protocols
Protocol 1: High pH Mobile Phase for this compound Analysis
This protocol is adapted from a method for the determination of Senecionine and this compound in honey samples.[9][10][11]
-
Objective: To improve the peak shape of this compound by using a high pH mobile phase to neutralize the analyte.
-
Materials:
-
HPLC or UHPLC system with a mass spectrometer (MS) detector
-
A pH-stable C18 column
-
This compound standard
-
Ammonium hydroxide (NH₄OH)
-
Acetonitrile (ACN)
-
Deionized water
-
-
Procedure:
-
Mobile Phase A Preparation: Prepare an aqueous mobile phase and adjust the pH to 9.5 using ammonium hydroxide.
-
Mobile Phase B Preparation: Use 100% Acetonitrile.
-
Gradient Elution: Develop a suitable gradient program to elute this compound.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before the first injection.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase.
-
Injection and Analysis: Inject the sample and acquire the data.
-
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape for this compound.
Protocol 2: Low pH Mobile Phase with Formic Acid
This protocol is a common approach for analyzing basic compounds.
-
Objective: To improve peak shape by protonating the silanol groups on the stationary phase.
-
Materials:
-
HPLC or UHPLC system
-
Standard C18 column (end-capped is recommended)
-
This compound standard
-
Formic acid
-
Acetonitrile (ACN)
-
Deionized water
-
-
Procedure:
-
Mobile Phase A Preparation: Add 0.1% formic acid to deionized water.
-
Mobile Phase B Preparation: Add 0.1% formic acid to Acetonitrile.
-
Gradient Elution: Develop a suitable gradient program.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase.
-
Injection and Analysis: Inject the sample and acquire the data.
-
-
Expected Outcome: Improved peak shape due to the suppression of ionic interactions between the analyte and the stationary phase.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Tailing Factor | Peak Shape Description |
| 3.0 | 1.2 | Symmetrical |
| 5.0 | 2.5 | Tailing |
| 7.0 | 3.8 | Severe Tailing |
| 9.5 | 1.1 | Symmetrical |
Note: This table represents typical behavior for a basic compound and illustrates the importance of pH control. Actual values for this compound may vary.
Mandatory Visualization
Caption: A troubleshooting workflow for poor chromatographic peak shape of this compound.
Frequently Asked Questions (FAQs)
Q: Why does my peak for this compound show fronting?
A: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting a very high concentration of the analyte can lead to fronting.[14]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak.[1][14]
-
Column Packing Issues: A void at the column inlet or an unevenly packed bed can also cause fronting.[14]
Q: Can I use a buffer in my mobile phase?
A: Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and consistent peak shapes.[15] The choice of buffer will depend on the desired pH. For low pH, a phosphate buffer can be effective. For high pH, an ammonium bicarbonate buffer might be suitable.
Q: How often should I replace my HPLC column when analyzing this compound?
A: The lifespan of a column depends on several factors, including the cleanliness of the samples, the mobile phase pH, and the operating pressure.[5] When you observe a consistent decline in performance, such as persistent peak tailing, loss of resolution, or a significant increase in backpressure that cannot be resolved by cleaning, it is time to replace the column.[5][6] Using a guard column can help extend the life of your analytical column.[5]
Q: What is "end-capping" and why is it important for analyzing this compound?
A: End-capping is a process where the stationary phase is chemically treated to block most of the accessible residual silanol groups.[3][8] This is particularly important for basic compounds like this compound because it minimizes the secondary ionic interactions that are a primary cause of peak tailing.[3] Using an end-capped column is a key strategy for achieving symmetrical peaks for basic analytes.[8]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. lcms.cz [lcms.cz]
- 9. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 12. sielc.com [sielc.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. silicycle.com [silicycle.com]
- 15. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Polar Pyrrolizidine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of polar pyrrolizidine alkaloids (PAs).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of polar PAs, particularly their N-oxide forms.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Polar PAs | Inappropriate Sorbent Choice: The sorbent's retention mechanism may not be suitable for highly polar analytes. For instance, a standard reversed-phase sorbent might not retain polar PAs effectively. | - Sorbent Selection: Opt for a sorbent with a stronger retention mechanism for polar compounds. Strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) cartridges are often preferred for PA extraction.[1][2] These leverage the cationic nature of PAs (after protonation in acidic conditions) for strong retention.- Alternative Sorbents: Novel materials like organosilyl-sulfonated halloysite nanotubes have also shown promising results with high recoveries for some PAs.[3] |
| Incorrect Sample pH: The pH of the sample load is critical for the retention of ionizable compounds like PAs. If the pH is not acidic enough, the PAs will not be sufficiently protonated to bind to cation-exchange sorbents. | - pH Adjustment: Ensure the sample is acidified before loading onto a cation-exchange column. A common approach is to dissolve or dilute the sample in a dilute acid solution, such as 0.05 M sulfuric acid or 2% formic acid in water.[2] This promotes the protonation of the tertiary amine group in PAs and the N-oxide group, enhancing their retention on the sorbent. | |
| Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the polar PAs and the sorbent, leading to incomplete elution. | - Increase Elution Strength: For cation-exchange sorbents, an alkaline elution solvent is necessary to neutralize the charge on the PAs and facilitate their release. A common eluent is a mixture of methanol and ammonia (e.g., 5% ammonia in methanol).[1] If recovery is still low, consider slightly increasing the concentration of the organic modifier or the basicity of the eluent. | |
| Premature Elution during Washing: The wash solvent may be too strong, causing the polar PAs to be washed off the column before the elution step. | - Optimize Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the target analytes. For cation-exchange SPE, washing with water followed by a low percentage of methanol in water can be effective.[1] It is crucial to test the wash eluate for the presence of your target PAs to ensure they are not being lost. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can lead to inconsistent interaction times between the analytes and the sorbent. | - Control Flow Rate: Use a vacuum manifold or an automated SPE system to maintain a consistent and slow flow rate, typically around 1-2 mL/min.[1] |
| Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the retention of analytes can be compromised. | - Maintain Wetted Sorbent: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. Do not allow the solvent level to drop below the top of the sorbent bed. | |
| Presence of Interferences in the Final Eluate | Inadequate Washing: The washing steps may not be sufficient to remove all matrix interferences. | - Optimize Wash Steps: Increase the volume of the wash solvent or introduce an additional wash step with a slightly stronger solvent that does not elute the analytes of interest. |
| Inappropriate Sorbent Selectivity: The chosen sorbent may not be selective enough for the target PAs in a complex matrix. | - Employ a More Selective Sorbent: Consider using a mixed-mode sorbent that combines both cation-exchange and reversed-phase properties for enhanced selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for extracting polar pyrrolizidine alkaloids like N-oxides?
A1: Strong cation-exchange (SCX) and mixed-mode cation-exchange (MCX) cartridges are generally the most effective for extracting polar PAs and their N-oxides.[1][2] This is because these sorbents can retain the protonated forms of the alkaloids under acidic conditions, allowing for effective cleanup of the sample.
Q2: How does pH affect the extraction of polar PAs?
A2: pH is a critical parameter. For cation-exchange SPE, the sample should be acidified (typically to a pH below the pKa of the PAs) to ensure the analytes are in their cationic form and can bind to the sorbent.[2] During the elution step, a basic solution is used to neutralize the charge on the PAs, allowing them to be eluted from the column.
Q3: What are the recommended solvents for conditioning, washing, and eluting polar PAs?
A3: A general protocol for cation-exchange SPE of polar PAs is as follows:
-
Conditioning: Methanol followed by water or a dilute acid solution (e.g., 0.05 M H₂SO₄).[2]
-
Washing: Water and/or a weak organic solvent solution (e.g., 10% methanol in water).
-
Elution: A basic organic solution, most commonly ammoniated methanol (e.g., 5% ammonia in methanol).[1]
Q4: My recoveries for polar PAs are still low even after optimizing the SPE method. What else could be the problem?
A4: If you have optimized the sorbent, pH, and solvents, consider the following:
-
Analyte Stability: PAs can be susceptible to degradation. Ensure your sample handling and storage procedures are appropriate.
-
Matrix Effects: Complex matrices can interfere with the extraction process. You may need to perform an additional sample cleanup step before SPE.
-
Analyte-Matrix Interactions: The polar PAs may be strongly bound to matrix components. Try adjusting the initial extraction solvent to more effectively release the analytes.
Q5: Can I reuse SPE cartridges for PA analysis?
A5: While some studies have explored the reusability of novel SPE materials like modified halloysite nanotubes with good results, it is generally not recommended to reuse commercially available SPE cartridges for trace analysis.[3] Reusing cartridges can lead to cross-contamination and inconsistent results.
Quantitative Data Summary
The following tables summarize recovery data for various pyrrolizidine alkaloids using different SPE methods.
Table 1: Recoveries of Pyrrolizidine Alkaloids using Organosilyl-Sulfonated Halloysite Nanotubes in an Aqueous Mixture. [3]
| Pyrrolizidine Alkaloid | HNT-PhSO₃H Recovery (%) | HNT-MPTMS-SO₃H Recovery (%) |
| Heliotrine | 99.8 | 95.0 |
| Lycopsamine | - | 101.3 |
| Monocrotaline | 81.5 | 78.3 |
| Senecionine | - | - |
Note: Data for some PAs were not provided for both sorbents in the source.
Table 2: Recoveries of Pyrrolizidine Alkaloids from Honey using a Strong Cation Exchange (SCX) SPE Method. [2]
| Pyrrolizidine Alkaloid | Recovery (%) |
| Echimidine | >80 |
| Lycopsamine | >80 |
| Senecionine | >80 |
| Echimidine N-oxide | >80 |
| Lycopsamine N-oxide | >80 |
| Senecionine N-oxide | >80 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Pyrrolizidine Alkaloids from Honey using Strong Cation Exchange (SCX) Cartridges [2]
-
Sample Preparation: Dissolve 10 g of honey in 40 mL of 0.05 M sulfuric acid. Centrifuge the solution to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elution: Elute the PAs from the cartridge with 10 mL of 5% ammoniated methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., 1 mL of the initial mobile phase for LC-MS analysis).
Protocol 2: Solid-Phase Extraction of Pyrrolizidine Alkaloids using Organosilyl-Sulfonated Halloysite Nanotubes [3]
-
Sample Preparation: Dissolve the sample in a 0.04 mM formic acid solution (pH 4.5).
-
SPE Cartridge Conditioning: Condition the packed halloysite nanotube cartridge with 1 mL of 0.04 mM formic acid solution.
-
Sample Loading: Load 1 mL of the prepared sample onto the cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove impurities (the specific wash solvent may need to be optimized depending on the matrix).
-
Elution: Elute the PAs with an appropriate solvent. The study this protocol is based on focused on retention and did not specify the elution solvent for this particular method. A common approach would be to use an ammoniated organic solvent.
Visualizations
Caption: Workflow for Cation-Exchange SPE of Polar Pyrrolizidine Alkaloids.
Caption: Troubleshooting Logic for Low Recovery of Polar Pyrrolizidine Alkaloids.
References
Technical Support Center: Addressing Ion Suppression of Senecionine N-Oxide in Electrospray Ionization
Welcome to the Technical Support Center for the analysis of Senecionine N-Oxide using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or no signal for this compound.
Possible Cause: Severe ion suppression from matrix components co-eluting with the analyte.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Use a strong cation exchange (SCX) SPE cartridge to selectively isolate pyrrolizidine alkaloids (PAs) and their N-oxides from the sample matrix. A detailed protocol is provided below.
-
Liquid-Liquid Extraction (LLE): While less common for PAs, LLE can be an alternative for certain matrices.
-
Protein Precipitation (for biological samples): For plasma or serum samples, protein precipitation with methanol or acetonitrile can be a quick cleanup step. However, this method may not remove all interfering components, so further cleanup like SPE is often necessary.
-
-
Chromatographic Separation:
-
Modify Mobile Phase: Adjusting the mobile phase composition can shift the retention time of this compound away from interfering components. The use of mobile phase additives like formic acid and ammonium formate is crucial for good peak shape and ionization efficiency.
-
Gradient Optimization: A well-optimized gradient elution can improve the separation between the analyte and matrix components.
-
-
Reduce Flow Rate: Lowering the flow rate of the mobile phase into the ESI source can significantly reduce ion suppression and enhance the signal for this compound. This is because it leads to the formation of smaller, more efficiently desolvating droplets.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen their suppressive effects.
Problem 2: Inconsistent or irreproducible results for this compound.
Possible Cause: Variable matrix effects between samples.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to correct for variations in ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample and can be used to correct for matrix effects in individual samples.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression for this compound in ESI-MS is primarily caused by co-eluting matrix components from the sample. These components can compete with this compound for ionization in the ESI source, leading to a reduced signal. Common sources of interference include salts, endogenous compounds in biological samples, and other components from complex matrices like honey or herbal teas.
Q2: Which mobile phase additives are best for analyzing this compound?
A2: A combination of formic acid and ammonium formate is often used to achieve good chromatographic peak shape and efficient ionization of this compound in positive ion mode ESI.[1] Formic acid helps to protonate the analyte, while ammonium formate can improve peak shape and signal stability. The optimal concentrations will depend on the specific column and instrumentation used.
Q3: How does the flow rate affect the analysis of this compound?
A3: Lowering the flow rate in ESI-MS generally leads to a reduction in ion suppression and an increase in signal intensity for analytes like this compound. This is attributed to the generation of smaller initial droplets, which are more efficiently desolvated. For example, reducing the flow rate from 200 µL/min to 0.1 µL/min has been shown to significantly improve concentration and mass sensitivity while reducing signal suppression.
Q4: What are the recommended UPLC-MS/MS parameters for this compound?
A4: While optimal parameters are instrument-dependent, a good starting point for UPLC-MS/MS analysis of this compound would be:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.05% formic acid and 2.5 mmol·L⁻¹ ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Quantitative Data Summary
The following tables summarize the impact of different experimental parameters on the analysis of this compound and related compounds.
Table 1: Effect of Mobile Phase Additives on Analyte Signal
| Mobile Phase Additive | Analyte(s) | Matrix | Observation |
| 0.1% Formic Acid vs. 0.1% Formic Acid + 5 mM Ammonium Formate | Peptides | Standard Solution | The combination of formic acid and ammonium formate showed improved peak capacity and signal intensity compared to formic acid alone. |
| 0.05% Formic Acid + 2.5 mmol·L⁻¹ Ammonium Formate | Pyrrolizidine Alkaloids (including this compound) | Emilia sonchifolia extract | This combination was successfully used for the simultaneous determination of six pyrrolizidine alkaloids. |
Table 2: Effect of Flow Rate on Ion Suppression and Signal Intensity
| Flow Rate | Analyte(s) | Matrix | Observation |
| 0.1 µL/min vs. 200 µL/min | Drug Metabolites | Rat Liver Microsomes | A significant improvement in concentration and mass sensitivity, as well as a reduction in signal suppression, was observed at the lower flow rate. |
| 20 nL/min vs. 250 nL/min | Biotherapeutics | Standard Solution | A 2.5-fold reduction in ion suppression was observed at the ultra-low flow rate. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Honey
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from honey.[1][2][3][4]
Materials:
-
Honey sample
-
0.05 M Sulfuric acid
-
Methanol
-
Ammoniated Methanol (e.g., 2.5% or 6% ammonia in methanol)
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg)
-
Centrifuge and centrifuge tubes (50 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 30 mL of 0.05 M sulfuric acid.
-
Vortex or shake vigorously for 30 minutes to dissolve the honey.
-
Centrifuge at approximately 3,800 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vessel.
-
-
SPE Cartridge Conditioning:
-
Place the SCX SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the entire supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove sugars and other polar interferences.
-
Wash the cartridge with 6 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the retained this compound and other PAs from the cartridge by passing two aliquots of 5 mL of ammoniated methanol through the cartridge. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with appropriate additives).
-
Vortex to dissolve the residue and filter through a 0.2 µm syringe filter into an HPLC vial for analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Key strategies to mitigate ion suppression.
References
Technical Support Center: Stability of Senecionine N-Oxide in Analytical Solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Senecionine N-oxide in various analytical solvents. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am preparing standard solutions of this compound. Which solvent is recommended for long-term storage?
Q2: My analysis shows the presence of Senecionine in a sample that should only contain this compound. What could be the cause?
A: The presence of the parent alkaloid, Senecionine, from a pure this compound standard is a common issue and can be attributed to the reduction of the N-oxide. This can occur under a few conditions:
-
Solvent and Temperature: Prolonged heating or refluxing in methanol has been reported to cause the reduction of PANOs to their corresponding tertiary alkaloids. While the exact kinetics at room temperature are not well-documented, it is a potential source of conversion.
-
Sample Processing: Certain sample extraction and cleanup procedures, particularly those involving heat or strongly acidic or basic conditions, can facilitate the conversion. For instance, evaporation of alkaline solid-phase extraction (SPE) eluates containing methanol has been linked to the deacetylation of certain PANOs, indicating the potential for structural modifications during sample preparation[3].
-
Matrix Effects: In certain complex matrices, such as honey, PANOs have been observed to degrade rapidly[2]. Components within the matrix may catalyze the reduction.
To troubleshoot this, analyze a freshly prepared standard solution to confirm the purity of the stock. If the issue persists, consider preparing standards in acetonitrile, which is generally more inert than methanol. Also, evaluate your sample preparation workflow to identify and minimize steps involving excessive heat or harsh chemical conditions.
Q3: Can I use water as a solvent for this compound standards?
A: Yes, this compound is a polar compound and is soluble in water. Studies have shown that PANOs are stable in simulated gastric and intestinal fluids (which are aqueous) for at least 6 hours[4]. For short-term use and for preparing aqueous samples for analysis, water is a suitable solvent. For longer-term storage, the potential for microbial growth should be considered, and therefore, sterile water or buffered solutions should be used and stored at low temperatures.
Q4: I am observing poor peak shape and reproducibility in my HPLC analysis. What could be the problem?
A: Poor chromatography of this compound can be due to several factors:
-
Column Choice: A C18 column is commonly used for the analysis of PANOs[5]. Ensure your column is in good condition and properly equilibrated.
-
Mobile Phase: The mobile phase composition is critical. Typically, a gradient elution with acetonitrile and water, often with a modifier like formic acid or ammonium formate, is used to achieve good peak shape and separation[5][6]. The pH of the mobile phase can influence the ionization and retention of the analyte.
-
Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. If possible, the sample should be dissolved in the initial mobile phase.
-
Analyte Adsorption: this compound can sometimes interact with active sites on the column or in the HPLC system. Using a column with end-capping and ensuring a clean system can help mitigate this.
Quantitative Data on this compound Stability
While comprehensive quantitative data on the stability of this compound in various analytical solvents is limited in publicly available literature, the following table summarizes the qualitative stability based on current research. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
| Solvent | Temperature | Stability Summary | Potential Degradation Products |
| Methanol | Room Temperature | Likely stable for short-term use. Caution is advised as prolonged exposure or heating can lead to the reduction of the N-oxide. | Senecionine |
| Acetonitrile | Room Temperature | Generally considered a stable solvent for short to medium-term storage of analytical standards. | Minimal degradation expected under normal conditions. |
| Water | Room Temperature | Stable for at least 6 hours in buffered aqueous solutions[4]. For longer storage, use sterile conditions and refrigeration to prevent microbial growth. | Minimal degradation expected under sterile conditions. |
| DMSO | Room Temperature | Commonly used for long-term storage of stock solutions. Stability is dependent on the purity of the DMSO (anhydrous is preferred)[1]. | Minimal degradation expected with high-purity solvent. |
Experimental Protocol: Stability Assessment of this compound in Analytical Solvents
This protocol outlines a method to quantitatively assess the stability of this compound in a chosen analytical solvent using HPLC-MS/MS.
1. Objective: To determine the stability of this compound in a selected analytical solvent (e.g., methanol, acetonitrile, water, DMSO) over a specified period at different temperature conditions.
2. Materials:
-
This compound reference standard
-
Senecionine reference standard (for identification of potential degradation product)
-
HPLC-grade methanol, acetonitrile, water, and anhydrous DMSO
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration suitable for HPLC-MS/MS analysis (e.g., 1 µg/mL).
-
Aliquot the working solution into several HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
Refrigerated (2-8 °C)
-
Room temperature (e.g., 25 °C)
-
Elevated temperature (e.g., 40 °C) - for accelerated stability testing.
-
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points. A suggested schedule is:
-
Time 0 (immediately after preparation)
-
24 hours
-
48 hours
-
72 hours
-
1 week
-
2 weeks
-
1 month
-
-
-
HPLC-MS/MS Analysis:
-
At each time point, inject the samples onto the HPLC-MS/MS system.
-
Use a validated analytical method for the quantification of this compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid[5].
-
Monitor the transition for this compound and also for Senecionine to check for its formation as a degradation product.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the concentration at Time 0.
-
Express the stability as the percentage of the initial concentration remaining.
-
Plot the percentage remaining against time for each storage condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
Technical Support Center: Detection of Senecionine N-Oxide in Complex Matrices
Welcome to the technical support center for the analysis of Senecionine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of detection in complex matrices and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used method for the detection of this compound?
A1: The gold standard for the sensitive and selective detection of this compound in complex matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers excellent specificity and allows for low detection limits, which is crucial due to the low regulatory limits for pyrrolizidine alkaloids (PAs) in various commodities.[2][3]
Q2: Why is sample preparation critical for sensitive detection?
A2: Sample preparation is a critical step to enhance sensitivity and ensure accurate quantification of this compound. Complex matrices such as food, herbal products, and biological samples contain numerous interfering compounds that can suppress the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect).[2] A thorough sample preparation, including extraction and clean-up, is essential to remove these interferences and concentrate the analyte.
Q3: What are the key steps in a typical sample preparation workflow for this compound analysis?
A3: A typical workflow involves:
-
Homogenization: Ensuring the sample is uniform before extraction.[1]
-
Extraction: Using a suitable solvent, often an acidified aqueous solution or a mixture of methanol and water, to extract the PAs from the sample matrix.[2][4]
-
Clean-up: Employing Solid-Phase Extraction (SPE) to remove interfering substances. Strong cation exchange (SCX) cartridges are commonly used for this purpose.[1][5]
-
Concentration and Reconstitution: Evaporating the eluent and redissolving the residue in a solvent compatible with the LC-MS/MS system.[4]
Q4: What are isomeric compounds, and why do they pose a challenge in this compound analysis?
A4: Isomers are molecules that have the same molecular formula but different structural arrangements. In the context of PA analysis, several PAs are isomers of Senecionine.[6] Since isomers can have identical mass-to-charge ratios, they cannot be distinguished by the mass spectrometer alone. Therefore, chromatographic separation is essential to differentiate and accurately quantify these compounds.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Inefficient extraction from the matrix.2. Analyte loss during the clean-up step.3. Sub-optimal LC-MS/MS parameters.4. Degradation of the analyte. | 1. Optimize the extraction solvent. An acidic solution (e.g., 2% formic acid in water) is often effective.[4] Ensure thorough mixing and sufficient extraction time.2. Check the SPE protocol. Ensure proper conditioning of the cartridge and use the appropriate elution solvent (e.g., ammoniated methanol).[1][5]3. Optimize MS parameters, including precursor and product ions, collision energy, and source parameters. Use a matrix-matched calibration curve to compensate for matrix effects.[4]4. Prepare fresh standards and samples. Store stock solutions and extracts at low temperatures and protected from light. |
| Poor Peak Shape in Chromatogram | 1. Incompatible reconstitution solvent.2. Column overload.3. Issues with the analytical column. | 1. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion.2. Dilute the sample or reduce the injection volume.3. Check the column for contamination or degradation. If necessary, wash the column according to the manufacturer's instructions or replace it. |
| High Matrix Effect (Signal Suppression or Enhancement) | 1. Insufficient sample clean-up.2. Co-elution of interfering compounds from the matrix. | 1. Optimize the SPE clean-up procedure. Consider using different types of SPE cartridges (e.g., SCX) or adding a washing step with a solvent of intermediate polarity.[1]2. Adjust the chromatographic gradient to better separate the analyte from matrix components.3. Use matrix-matched standards or a stable isotope-labeled internal standard for accurate quantification.[4] |
| Inability to Separate Isomeric PAs | 1. Inadequate chromatographic resolution. | 1. Optimize the chromatographic method. Use a column with high resolving power (e.g., a sub-2 µm particle size column).[4]2. Adjust the mobile phase composition and gradient elution program to improve the separation of isomeric compounds.[4] |
Experimental Protocols & Data
Table 1: Comparison of LC-MS/MS Method Performance for this compound Detection
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Honey | HPLC-MS/MS | 0.059 | 0.195 | 83.4 - 123 | [7] |
| Milk | UHPLC-MS/MS | 0.015 - 0.75 | 0.05 - 2.5 | 65.2 - 112.2 | [4] |
| Tea | UHPLC-MS/MS | 0.015 - 0.75 | 0.05 - 2.5 | 67.6 - 107.6 | [4] |
| Rat Plasma | UPLC-ESI/MS | - | 1 ng/mL | >85% | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Detailed Methodology: Sample Preparation and LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for the analysis of this compound in complex matrices.
1. Sample Preparation:
-
Homogenization: Weigh 1.0 g of the homogenized sample into a centrifuge tube.[4]
-
Extraction: Add 10 mL of 2% formic acid in water. Shake vigorously for 15 minutes.[4]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Filtration: Filter the supernatant through a 0.22 µm filter.[4]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SCX SPE cartridge with methanol followed by water.[5]
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 30% methanol) to remove interferences.[4]
-
Elute the this compound with an ammoniated methanol solution (e.g., 5% ammonia in methanol).[4]
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 0.1 mL) of the initial mobile phase.[4]
2. LC-MS/MS Analysis:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analyte.
-
MS System: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) mode is used for quantification.[4][9]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be monitored for selective detection and quantification.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting workflow for low signal issues.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. lcms.cz [lcms.cz]
- 7. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 8. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the thermal instability of pyrrolizidine alkaloid N-oxides in GC-MS
Welcome to the Technical Support Center for the analysis of Pyrrolizidine Alkaloid N-oxides (PANOs). This resource is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these thermally sensitive compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction to the Challenge
Pyrrolizidine Alkaloid N-oxides (PANOs) are a class of compounds known for their potential toxicity. While GC-MS is a powerful analytical technique, the inherent thermal lability of PANOs presents a significant challenge. The high temperatures typically used in GC inlets can cause PANOs to degrade, leading to inaccurate quantification, misidentification, and the appearance of unknown peaks in your chromatogram. The scientific literature strongly suggests that Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of intact PANOs, as it avoids the high temperatures that cause degradation.[1][2] However, for laboratories where GC-MS is the primary analytical tool, specific strategies must be employed to mitigate the thermal instability of these molecules.
This guide will walk you through the common issues and provide solutions for a more successful GC-MS analysis of PANOs.
Frequently Asked Questions (FAQs)
Q1: Why are my PANO standards showing multiple peaks or no peak at all in the GC-MS chromatogram?
A1: This is a classic sign of thermal degradation. PANOs are known to be unstable at the high temperatures commonly used in standard split/splitless GC inlets.[1] The high temperature can cause the PANO molecule to fragment or rearrange, resulting in multiple, smaller peaks corresponding to the degradation products, or a complete loss of the parent compound, leading to no discernible peak. The high gasification temperature in the GC inlet is a likely cause of this sample decomposition.[1]
Q2: What are the typical thermal degradation products of PANOs in a GC-MS system?
A2: While the exact degradation pathway can vary depending on the specific PANO structure and the GC conditions, a common degradation route involves the loss of the N-oxide functional group, converting the PANO back to its corresponding pyrrolizidine alkaloid (PA). Further fragmentation of the necine base and ester side chains can also occur. For instance, in the analysis of senecionine N-oxide, characteristic fragment ions corresponding to the parent PA (senecionine) and its core structures are often observed, indicating thermal decomposition.[3]
Q3: Is it possible to analyze intact PANOs by GC-MS?
A3: While challenging, it is possible with the right instrumentation and methodology. The key is to minimize the thermal stress on the analyte during injection. This can be achieved by using specialized injection techniques such as Cool-on-Column (COC) or Programmable Temperature Vaporization (PTV) inlets. These techniques introduce the sample at a lower temperature, followed by a controlled temperature ramp, which reduces the likelihood of thermal degradation.
Q4: What is the difference between a standard split/splitless inlet and a PTV or COC inlet?
A4:
-
Standard Split/Splitless (S/SL) Inlet: This is the most common type of GC inlet. It is typically maintained at a constant high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample. This high temperature is what causes the degradation of thermally labile compounds like PANOs.
-
Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column. This allows for a gentler vaporization of sensitive compounds. The temperature program of the PTV inlet can be optimized to minimize degradation while ensuring efficient analyte transfer.
-
Cool-on-Column (COC) Inlet: With a COC inlet, the liquid sample is injected directly onto the analytical column at a low temperature, without passing through a heated inlet. This is often the most effective method for preventing thermal degradation as it completely avoids a hot injection zone.
Q5: Are there any alternative approaches if I only have a standard split/splitless inlet?
A5: Yes, an alternative, though indirect, method is to chemically reduce the PANOs to their corresponding PAs prior to GC-MS analysis. This can be done using a reducing agent like zinc dust.[4] The resulting PAs are generally more thermally stable than the N-oxides. However, this method adds an extra step to your sample preparation, which can introduce variability and potential for analyte loss. It also does not allow for the separate quantification of PANOs and PAs in a sample.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Analyte Interaction with Active Sites | Active sites in the GC inlet liner or at the head of the column can interact with the polar N-oxide group, causing peak tailing. Use a deactivated liner and perform regular inlet maintenance. Trimming a small portion (10-20 cm) from the front of the column can also help. |
| Improper Column Installation | If the column is not installed at the correct depth in the inlet, it can lead to poor sample transfer and peak shape issues. Consult your instrument manual for the correct installation depth. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume. |
Issue 2: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contamination from Previous Injections | PANOs or their degradation products can adsorb in the inlet or on the column and elute in subsequent runs. Run a blank solvent injection after a high-concentration sample to check for carryover. If ghost peaks are present, bake out the column (do not exceed the column's maximum temperature limit) and clean or replace the inlet liner. |
| Septum Bleed | Particles from a degrading septum can introduce contaminants into the system. Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated Syringe | The syringe used for injection can be a source of contamination. Ensure a thorough syringe cleaning protocol is in place, using multiple solvent rinses. |
Issue 3: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Thermal Degradation | The extent of PANO degradation can vary between injections, leading to inconsistent peak areas. This is a strong indication that your inlet temperature is too high for the analytes. The most effective solution is to use a PTV or COC inlet. |
| Leaks in the System | Leaks in the gas lines or at the inlet or detector fittings can cause fluctuations in flow and pressure, leading to poor reproducibility. Use an electronic leak detector to check for leaks. |
| Variable Injection Volume | If using manual injection, inconsistencies in the injection volume can lead to variable results. An autosampler is highly recommended for improved precision. |
Quantitative Data Summary
Direct quantitative comparisons of different GC-MS injection techniques for PANOs are scarce in the literature due to the preference for LC-MS. However, studies on other thermally labile compounds provide a strong indication of the expected improvements. For example, a study on the analysis of benzaldehyde, a thermally sensitive compound, showed a 51% increase in peak area when using a PTV inlet compared to a hot split/splitless inlet, indicating significantly reduced degradation.[5]
Table 1: Expected Performance of GC Inlet Types for PANO Analysis
| Inlet Type | Expected Recovery of Intact PANO | Key Advantages | Key Disadvantages |
| Split/Splitless (Hot) | Very Low to None | Common and widely available | High potential for thermal degradation |
| PTV (Cold Injection) | Moderate to High | Minimizes thermal degradation, versatile | Requires method development, more complex |
| Cool-on-Column | High | Best for preventing thermal degradation | Not suitable for dirty samples, requires specific column dimensions |
Experimental Protocols
Protocol 1: Indirect Analysis of PANOs by Reduction to PAs
Objective: To quantify PANOs by first converting them to their more thermally stable PA counterparts.
Methodology:
-
Extraction: Extract the PANOs from the sample matrix using an appropriate solvent (e.g., methanol).
-
Reduction:
-
Acidify the extract and add zinc dust.
-
Allow the reaction to proceed to reduce the N-oxides to the corresponding tertiary amine PAs.[4]
-
-
Purification: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to purify the PAs.
-
(Optional) Derivatization: To improve volatility and peak shape, the PAs can be derivatized, for example, by silylation.
-
GC-MS Analysis: Analyze the resulting PAs using a standard GC-MS method with a split/splitless inlet.
Protocol 2: Direct Analysis of PANOs using a PTV Inlet (Solvent Vent Mode)
Objective: To analyze intact PANOs by minimizing thermal degradation during injection.
Methodology:
-
PTV Inlet Program:
-
Initial Temperature: Set the initial inlet temperature below the boiling point of the injection solvent (e.g., 40-60 °C).
-
Injection: Inject the sample into the cool inlet.
-
Solvent Venting: Keep the split vent open for a set period to remove the majority of the solvent.
-
Temperature Ramp: Close the split vent and rapidly increase the inlet temperature to transfer the PANOs to the column (e.g., ramp at 100-200 °C/min to a final temperature of 250-300 °C).
-
Transfer Time: Hold the final temperature for a sufficient time to ensure complete transfer of the analytes.
-
-
GC Oven Program:
-
Initial Temperature: Start with a low initial oven temperature to focus the analytes at the head of the column.
-
Temperature Ramp: Use a suitable temperature ramp to separate the PANOs.
-
-
MS Detection: Use a suitable mass spectrometry method (e.g., selected ion monitoring - SIM) for sensitive and selective detection.
Visualizations
Caption: Thermal degradation pathway of PANOs in a hot GC inlet.
Caption: Troubleshooting workflow for PANO analysis by GC-MS.
References
Reducing analytical variability in Senecionine N-Oxide quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce analytical variability in the quantification of Senecionine N-Oxide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Sample Preparation Issues
Question: I am seeing low or inconsistent recovery of this compound. What are the common causes and solutions?
Answer:
Low and inconsistent recovery is a frequent challenge, often stemming from the sample preparation stage. Key factors to consider include the extraction method, solvent choice, and potential degradation of the analyte.
-
Extraction Efficiency: The choice of extraction technique is critical and matrix-dependent. For complex matrices, a simple dilution may be insufficient. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) are often employed to clean up samples and concentrate the analyte.[1] For plant materials, extraction with acidified methanol can effectively extract both the N-oxide and the tertiary base forms of the alkaloid.[2]
-
Solvent Selection: Due to the high polarity of Pyrrolizidine Alkaloid N-Oxides (PANOs), polar organic solvents or aqueous solutions are preferred for extraction.[3]
-
pH Adjustment: The pH of the sample solution can significantly impact extraction efficiency. For instance, in the analysis of honey samples, adjusting the sample pH to 9.5 with ammonium hydroxide has been shown to be effective.[4][5]
-
Analyte Stability: this compound can be unstable under certain conditions. In grass silage, for example, it was found to be undetectable after just three days.[6] It is crucial to evaluate the stability of the analyte throughout the sample collection, preparation, and analysis process.[7] Standard stock solutions should be stored at cool temperatures (e.g., 2-8°C) and protected from light to prevent degradation.[8]
Chromatographic Problems
Question: My chromatogram shows peak tailing, splitting, or retention time shifts. How can I troubleshoot these issues?
Answer:
Chromatographic issues can significantly impact the precision and accuracy of quantification. Here are some common causes and solutions:
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by contamination at the column inlet.[9]
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. Flush the column to remove contaminants. If the problem persists, the column may need to be replaced.[9]
-
-
Peak Splitting or Broadening: This can occur if the injection solvent is stronger than the mobile phase, or if there is a void in the column packing material.[9]
-
Solution: The sample should be dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase. Check for column voids, which can happen with high pH mobile phases (pH > 7) that dissolve the silica packing.[9]
-
-
Retention Time Shifts: Fluctuations in retention time can be caused by changes in mobile phase composition, unstable column temperature, or column degradation.[10]
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a consistent temperature. If the column is old, it may need to be replaced.
-
Mass Spectrometry (MS) Detection Issues
Question: I am experiencing a weak signal or high background noise in my MS detector. What could be the problem?
Answer:
Signal intensity and noise are critical for sensitivity and accurate quantification.
-
Weak Signal Intensity (Ion Suppression): This is a common manifestation of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[1][11]
-
High Background Noise: This is often due to contamination in the LC-MS system.[10]
-
Solution: Identify the source of contamination by systematically checking solvents, tubing, and the ion source. Use high-purity solvents (LC-MS grade). Regularly clean the ion source as part of routine maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable analytical method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of pyrrolizidine alkaloids and their N-oxides.[3][13] This technique offers high sensitivity and selectivity. Methods using gas chromatography (GC-MS) are generally not suitable for N-oxides due to their thermal instability, which would require a derivatization step.[4][14]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant source of variability.[11][15] To mitigate them, you should:
-
Develop a robust sample clean-up procedure (e.g., SPE) to remove interfering compounds.[1]
-
Optimize chromatographic conditions to separate the analyte from matrix components.
-
Use a stable isotope-labeled internal standard if available. If not, use a closely related structural analog. An internal standard is essential for compensating for variations in sample preparation, injection volume, and ionization efficiency.[12]
Q3: Are there specific stability concerns for this compound?
A3: Yes, this compound can be unstable. For example, studies have shown that it can degrade in certain matrices like grass silage over a short period.[6][16] It is recommended to perform stability tests under your specific experimental conditions, including freeze-thaw cycles, short-term stability at room temperature, and long-term storage stability.[7] Stock solutions should be stored in a cool, dark place.[8][17]
Q4: Can I convert this compound to Senecionine for analysis?
A4: Yes, it is possible to reduce the N-oxide to the corresponding tertiary alkaloid (Senecionine) using a reducing agent like zinc powder.[2] This approach is sometimes used, particularly in older methods or when analyzing total PA content. However, this prevents the separate quantification of the N-oxide and the free base. Modern LC-MS/MS methods are capable of measuring the N-oxide directly without this conversion step.[3]
Q5: What are typical figures of merit I should aim for in my validated method?
A5: While specific values are application-dependent, a well-validated method for trace analysis will have figures of merit similar to those in the table below.
Data Presentation
Table 1: Example Figures of Merit for this compound Quantification in Honey by LVI-HPLC-MS/MS
| Parameter | Senecionine (SEN) | This compound (SENNOX) |
| Linearity (R²) | 0.9972 | 0.9966 |
| Limit of Detection (LOD) | 57 ± 16 ng∙kg⁻¹ | 59 ± 18 ng∙kg⁻¹ |
| Limit of Quantification (LOQ) | 188 ± 12 ng∙kg⁻¹ | 195 ± 14 ng∙kg⁻¹ |
| Recovery | 123.0% | 83.4% |
| Instrumental Precision (RSD%) | 7.1% (Peak Area) | 7.1% (Peak Area) |
| Intra-day Precision (RSD%) | >9.7% (Peak Area) | >9.7% (Peak Area) |
Data summarized from Bretanha, L., et al. (2014).[4]
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Honey
This protocol is based on the method developed by Bretanha et al. (2014).[4]
-
Weigh approximately 1.0 g of a homogenized honey sample into a flask.
-
Dilute the sample with deionized water to a final mass of 8.0 g (a 1:8 w/w dilution).
-
Homogenize the diluted sample completely.
-
Adjust the sample pH to 9.5 using ammonium hydroxide (NH₄OH).
-
The sample is now ready for direct analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are example parameters, which should be optimized for your specific instrument and application.[4][18]
-
LC System: HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for separating the analyte from matrix interferences.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: Can range from 1 µL to 100 µL (Large Volume Injection).[4][18]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing standard solutions.
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical troubleshooting workflow for common analytical issues.
Caption: Simplified metabolic pathway of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage under different ensilage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. One moment, please... [zefsci.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. This compound, CAS No. 13268-67-2 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]
- 13. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storage and handling of Senecionine N-Oxide standards
This guide provides best practices, frequently asked questions, and troubleshooting advice for the storage and handling of Senecionine N-Oxide analytical standards to ensure experimental accuracy and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A: Upon receipt, the solid (neat) this compound standard should be stored in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is between 2-8°C, with 4°C being a common specification.[1][2][3] Protect the standard from light.
Q2: What are the primary safety hazards associated with this compound?
A: this compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] All handling should be performed in a well-ventilated area or a fume hood to avoid dust inhalation.[2][3]
Q3: What is the recommended procedure for reconstituting the solid standard?
A: To reconstitute the standard, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] For detailed steps, refer to the "Protocol for Preparation of Stock and Working Solutions" section below.
Q4: What is the stability of this compound once it is in solution?
A: The stability of this compound in solution depends on the storage temperature and solvent. For solutions, it is recommended to store them protected from light.[2] A common guideline for standards in solvent is storage at -20°C for up to one month or at -80°C for up to six months.[2] Always refer to the supplier's specific recommendations if available.
Q5: How should this compound waste be disposed of?
A: this compound and its containers must be disposed of as hazardous waste.[1] Do not empty into drains.[1] Follow all local, regional, and national regulations for hazardous waste disposal. Contaminated packaging should be handled in the same manner as the substance itself.[1]
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions for this compound standards.
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid (Neat) | 2°C to 8°C | As per manufacturer's expiry date | Keep container tightly closed and protected from light.[2][6] |
| In Solvent | -20°C | Up to 1 month | Protect from light.[2] |
| In Solvent | -80°C | Up to 6 months | Protect from light.[2] |
Experimental Protocol
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the standard procedure for preparing a stock solution and subsequent working solutions from a solid this compound standard.
-
Equilibration: Remove the sealed vial of the solid standard from its recommended storage (e.g., 4°C). Allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid standard using an analytical balance. Handle the powder carefully to avoid generating dust.[3]
-
Dissolution: Transfer the weighed solid to a volumetric flask of appropriate size. Add a portion of the chosen solvent (e.g., methanol[5]) and gently swirl to dissolve the solid completely.
-
Stock Solution Preparation: Once dissolved, add more solvent to the flask until it reaches the calibration mark. Cap the flask and invert it several times to ensure the solution is homogeneous. This is your stock solution.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution under the recommended conditions (see table above).
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired final concentration for your analysis. These should typically be prepared fresh for each experiment.
Visual Guides and Workflows
Caption: Workflow for proper handling of this compound standards.
Troubleshooting Guide
Q: My analytical results are inconsistent or show lower than expected signal intensity. What are the potential causes?
A: Inconsistent results can stem from several factors related to the standard, its preparation, or the analytical instrumentation. The most common issues are standard degradation, improper solution preparation, or contamination. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for inconsistent analytical results.
Q: I observe particulate matter in my reconstituted solution. What should I do?
A: Do not use the solution. Particulate matter indicates either incomplete dissolution or contamination. Discard the solution as hazardous waste and prepare a fresh stock solution, ensuring that you are using a high-purity solvent and that the standard is fully dissolved before bringing it to volume.
Q: How can I verify the purity of my standard if I suspect degradation?
A: The purity of a reference standard is typically verified using chromatographic methods like HPLC coupled with a UV or mass spectrometry (MS) detector.[7][8] If you suspect degradation, you can run a quick purity check. A degraded sample may show additional peaks in the chromatogram. Compare the results to the certificate of analysis provided by the supplier, which should include a representative chromatogram.[7]
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound, CAS No. 13268-67-2 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 8. scientificlabs.ie [scientificlabs.ie]
Impact of pH on the extraction efficiency of Senecionine N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the extraction efficiency of Senecionine N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is pH important for its extraction?
A1: this compound is a pyrrolizidine alkaloid N-oxide. The nitrogen atom in the pyrrolizidine ring structure can be protonated or deprotonated depending on the pH of the solvent. This is critical because the charge of the molecule affects its solubility in different solvents and its interaction with solid-phase extraction (SPE) sorbents. Controlling the pH is therefore essential for optimizing extraction efficiency. Senecionine N-oxides are generally polar and highly water-soluble compounds.[1][2]
Q2: What is the pKa of this compound?
Q3: How does pH affect the choice of extraction solvent?
A3: In acidic solutions (pH < pKa), this compound will be protonated and thus more soluble in polar solvents like water. In basic solutions (pH > pKa), it will be in its neutral form, making it more amenable to extraction with less polar organic solvents. However, due to the inherent polarity of the N-oxide group, it retains significant water solubility even in its neutral form.[1]
Q4: Can I use the same pH for extracting Senecionine and this compound?
A4: While the extraction principles are similar, the optimal pH may differ slightly due to the difference in their basicity. This compound is more polar than senecionine. For a general extraction of total pyrrolizidine alkaloids (both free bases and N-oxides), an initial acidic extraction is often employed to protonate both forms and extract them into an aqueous solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Liquid-Liquid Extraction
-
Possible Cause: Incorrect pH of the aqueous phase during extraction with an organic solvent.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous sample is adjusted to be at least 2 pH units above the pKa of this compound. This will maximize the concentration of the neutral form of the molecule, facilitating its transfer into the organic phase.
-
Consider using a more polar organic solvent. Due to the high polarity of the N-oxide group, solvents like chloroform or a mixture of chloroform and an alcohol may be more effective than less polar solvents.
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve efficiency.
-
Issue 2: Poor Retention of this compound on a Reversed-Phase Solid-Phase Extraction (SPE) Cartridge
-
Possible Cause: The pH of the sample loaded onto the SPE cartridge is too low.
-
Troubleshooting Steps:
-
Adjust the pH of the sample to be at least 2 pH units above the pKa of this compound before loading it onto the cartridge.[6] This will ensure the analyte is in its neutral, more hydrophobic form, leading to better retention on the nonpolar stationary phase.
-
Condition the SPE cartridge properly with a water-miscible organic solvent (e.g., methanol) followed by deionized water at the same pH as your sample.[7]
-
Ensure the sample is not too concentrated in organic solvent, which can weaken the interaction with the stationary phase. Dilute the sample with water if necessary before pH adjustment and loading.
-
Issue 3: Co-elution of Impurities with this compound during SPE
-
Possible Cause: Inadequate washing of the SPE cartridge.
-
Troubleshooting Steps:
-
Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent.
-
You can perform a stepwise wash with increasing concentrations of an organic solvent in water (at the optimized pH) to selectively remove impurities.
-
Consider using a mixed-mode SPE cartridge that allows for both reversed-phase and ion-exchange interactions for more selective purification.
-
Data Presentation
Table 1: Expected Impact of pH on the Extraction Efficiency of this compound using Reversed-Phase Solid-Phase Extraction (SPE)
| pH of Sample | Expected Protonation State of this compound | Expected Interaction with C18 Sorbent | Expected Extraction Efficiency |
| 2.0 | Predominantly Protonated (Charged) | Weak | Low |
| 4.0 | Partially Protonated (Charged) | Moderate | Moderate |
| 6.0 | Mostly Neutral | Strong | High |
| 8.0 | Predominantly Neutral | Very Strong | Very High |
| 10.0 | Predominantly Neutral | Very Strong | Very High |
Note: This table represents expected trends based on the chemical properties of this compound and general principles of solid-phase extraction. Actual efficiencies may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: pH Optimization for Solid-Phase Extraction (SPE) of this compound
-
Sample Preparation:
-
Prepare five identical aqueous solutions containing a known concentration of this compound.
-
Adjust the pH of these solutions to 2.0, 4.0, 6.0, 8.0, and 10.0 using dilute formic acid or ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Condition C18 SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water at the respective pH of each sample.
-
-
Sample Loading:
-
Load the pH-adjusted samples onto their respective SPE cartridges at a slow, controlled flow rate.
-
-
Washing:
-
Wash each cartridge with 5 mL of deionized water at the corresponding pH to remove polar impurities.
-
-
Elution:
-
Elute the retained this compound from each cartridge with 5 mL of methanol.
-
-
Analysis:
-
Analyze the concentration of this compound in each eluate using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the extraction efficiency for each pH value.
-
Mandatory Visualization
Caption: Workflow for pH-dependent extraction of this compound.
Caption: Acid-base equilibrium of this compound at different pH.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Nonspecific Binding of Senecionine N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to address the common challenge of nonspecific binding (NSB) encountered during experiments with Senecionine N-Oxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you diagnose and resolve specific issues in your assays.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding (NSB) and why is it a concern with this compound?
A1: Nonspecific binding refers to the interaction of a ligand, in this case, this compound, with unintended targets such as other proteins, lipids, or plastic surfaces of the assay plate.[1] This is a significant source of background noise, which can mask the specific signal and lead to inaccurate measurements of the compound's activity.[1] Small molecules like this compound, particularly those with hydrophobic properties, can be prone to NSB.[1]
Q2: What are the primary causes of high nonspecific binding of small molecules like this compound?
A2: High NSB of small molecules is often attributed to:
-
Hydrophobic and Electrostatic Interactions: The compound may interact with various surfaces and biomolecules through these forces.[1]
-
Suboptimal Buffer Conditions: Inappropriate pH and low ionic strength in the assay buffer can enhance nonspecific interactions.[1]
-
Inadequate Blocking: Failure to saturate all unoccupied sites on the assay plate or membrane allows the small molecule to bind to these surfaces.[1]
-
Ligand Properties: Highly lipophilic or charged compounds inherently have a higher tendency for nonspecific binding.[1]
Q3: How can I measure the level of nonspecific binding in my assay?
A3: Nonspecific binding is typically quantified by measuring the signal in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target of interest.[1] This "cold" competitor saturates the specific binding sites, so any remaining signal from the labeled this compound is considered nonspecific. Specific binding is then calculated by subtracting the nonspecific binding from the total binding (measured in the absence of the competitor).[1]
Q4: What is an acceptable level of nonspecific binding?
A4: Ideally, specific binding should account for more than 80% of the total binding at the Kd concentration of the ligand.[2] High nonspecific binding (e.g., >50% of total binding) can significantly compromise the accuracy and reliability of the assay data.[2]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
High background can obscure the specific signal from this compound. Follow these steps to troubleshoot this issue.
Troubleshooting Workflow for High Background
Caption: Decision tree for troubleshooting high background signal.
Step 1: Optimize the Blocking Buffer Inadequate blocking is a primary cause of high background.
-
Action: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is commonly used, studies have shown that pyrrolizidine derivatives can interact with BSA.[3] Consider alternatives such as non-fat dry milk, casein, or commercially available protein-free blocking buffers.[4]
-
Protocol: See Experimental Protocol 1: Optimization of Blocking Agent Concentration.
Step 2: Enhance Washing Efficiency Insufficient washing can leave unbound this compound in the wells.
-
Action: Increase the number and duration of wash steps. A good starting point is three to five washes.[5] Also, ensure the wash volume is sufficient to cover the entire well surface, typically 300 µl for a 96-well plate.[6] Introducing a 30-60 second soak time during each wash can also improve the removal of nonspecifically bound molecules.[7]
-
Data: See Table 1: Recommended Washing Parameters.
Step 3: Adjust Detergent Concentration Detergents help to reduce hydrophobic interactions.
-
Action: Non-ionic detergents like Tween-20 are commonly added to wash buffers.[5] If not already in use, add Tween-20 to your wash buffer at a concentration of 0.05% to 0.1%.[8] If Tween-20 is already present, consider optimizing its concentration.
-
Caution: While detergents are useful as secondary blocking agents, they are not recommended as the sole blocking method as they can be stripped away during washing.[8]
Step 4: Modify Buffer Composition The pH and ionic strength of your buffers can influence nonspecific interactions.
-
Action: Optimize the pH of your assay buffer. For protein interactions, a pH near the isoelectric point of the protein can minimize charge-based interactions.[9] Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150-200 mM) to shield electrostatic interactions.[10]
Issue 2: Poor Signal-to-Noise Ratio in Cell-Based Assays
Low specific signal relative to background noise can make it difficult to determine the true effect of this compound.
Experimental Workflow for Assay Optimization
Caption: Workflow for optimizing a cell-based assay.
Step 1: Re-evaluate Blocking Strategy Cells themselves can present surfaces for nonspecific binding.
-
Action: In addition to protein-based blockers, consider using polymers like polyethylene glycol (PEG) to create a hydrophilic barrier on the cell surface and plasticware, which can reduce the nonspecific binding of hydrophobic molecules.[11]
Step 2: Incorporate Additives to the Assay Buffer Certain additives can specifically address the properties of small molecules.
-
Action: For hydrophobic compounds like this compound, consider adding cyclodextrins to the assay buffer. Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility and reducing their availability for nonspecific interactions.[12][13]
-
Data: See Table 2: Common Additives to Reduce Small Molecule NSB.
Step 3: Optimize Incubation Time and Temperature Prolonged incubation can sometimes increase nonspecific binding.
-
Action: Determine the minimum incubation time required to reach binding equilibrium. If nonspecific binding increases over time, reducing the incubation period may be beneficial.[14] Also, consider performing incubations at a lower temperature (e.g., 4°C) to decrease the rate of nonspecific interactions.
Data Presentation
Table 1: Recommended Washing Parameters for ELISA
| Parameter | Recommendation | Rationale |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Detergent helps to disrupt nonspecific hydrophobic interactions.[5] |
| Wash Volume | 300-400 µl per well (96-well plate) | Ensures the entire surface of the well is washed.[15] |
| Number of Washes | 3 - 5 cycles | A sufficient number of washes is crucial for removing unbound reagents.[6] |
| Soak Time | 30 - 60 seconds | Allows the wash buffer to effectively dislodge nonspecifically bound molecules.[7] |
Table 2: Common Additives to Reduce Small Molecule NSB
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | Blocks nonspecific binding sites on surfaces.[9] Note: Potential for interaction with pyrrolizidine alkaloids.[3] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% | Disrupt hydrophobic interactions.[1] |
| Polyethylene Glycol (PEG) | Varies by MW | Creates a hydrophilic layer on surfaces, repelling hydrophobic molecules.[11] |
| Cyclodextrins (e.g., β-cyclodextrin) | Varies | Encapsulates hydrophobic molecules, increasing solubility and reducing NSB.[12][13] |
Experimental Protocols
Experimental Protocol 1: Optimization of Blocking Agent Concentration
This protocol describes how to determine the optimal concentration of a blocking agent to minimize the nonspecific binding of this compound.
Materials:
-
Assay plates (e.g., 96-well high-binding polystyrene plates)
-
This compound (labeled or unlabeled, depending on the assay)
-
A high concentration of an unlabeled competitor (for measuring NSB)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking agents to be tested (e.g., BSA, non-fat dry milk, casein, protein-free blocker)
-
Detection reagents
Procedure:
-
Prepare Blocking Buffers: Prepare a series of dilutions for each blocking agent in the assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, and 5%).
-
Coat Plates (if applicable): If your assay involves a coated protein or antibody, perform this step according to your standard protocol.
-
Block: Add 200 µl of each blocking buffer dilution to separate wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the blocking buffer and wash the wells 3 times with 300 µl of wash buffer per well.[6]
-
Perform Binding Assay:
-
Total Binding: Add this compound (at a concentration near its Kd) to a set of wells for each blocking condition.
-
Nonspecific Binding: In a parallel set of wells, add this compound along with a high concentration of the unlabeled competitor.[1]
-
-
Incubate: Incubate the plate according to your assay protocol to allow binding to reach equilibrium.
-
Wash: Wash the plates thoroughly as in step 4 to remove unbound this compound.
-
Detect Signal: Add detection reagents and measure the signal according to your assay protocol.
-
Analyze Data: For each blocking condition, calculate the specific binding (Total Binding - Nonspecific Binding). The optimal blocking agent and concentration will yield the lowest nonspecific binding with the highest specific binding, resulting in the best signal-to-noise ratio.
Visualization of Key Concepts
Mechanism of Nonspecific Binding and Mitigation
Caption: How blocking agents prevent nonspecific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interaction of pyrrolizine derivatives with bovine serum albumin by fluorescence and UV-Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 6. mabtech.com [mabtech.com]
- 7. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
Validation & Comparative
Cross-Laboratory Validation of Analytical Methods for Senecionine N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Senecionine N-Oxide, a hepatotoxic pyrrolizidine alkaloid (PA). The objective is to offer a comparative overview of method performance based on available validation data from single-laboratory and inter-laboratory studies, aiding researchers in selecting and implementing appropriate analytical strategies.
Comparison of Analytical Method Performance
The quantification of this compound is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV). The performance of these methods can vary based on the matrix, instrumentation, and specific protocol employed. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Parameter | LC-MS/MS in Honey | LC-MS/MS in Rat Plasma | LC-MS/MS in Herbal Medicines | HPLC-UV (General) |
| Limit of Detection (LOD) | 59 ± 18 ng/kg[1] | - | 0.43 ng/mL[2] | Method Dependent |
| Limit of Quantification (LOQ) | 195 ± 14 ng/kg[1] | 1 ng/mL[3] | 1.30 ng/mL[2] | 15.164 µg/ml[4] |
| **Linearity (R²) ** | > 0.99[1] | > 0.996[5] | 0.999[2] | 0.9995[4] |
| Recovery | 83.4%[1] | Within acceptable limits[3] | 95.7 ± 6.5% to 98.8 ± 5.6%[2] | 91.12% to 98.7%[6] |
| Precision (RSD) | < 9.7% (Intra-day)[1] | Within acceptable limits[3] | 7.0% to 7.9%[2] | < 1.5%[6] |
Note: The data presented is a synthesis from multiple sources and direct cross-laboratory validation for this compound specifically is limited. Inter-laboratory studies on pyrrolizidine alkaloids in general show considerable variability between laboratories, highlighting the need for robust, standardized methods.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key analytical methods discussed.
LC-MS/MS Method for this compound in Honey
This method is designed for the trace determination of this compound in a complex matrix like honey.
Sample Preparation:
-
Homogenize the honey sample.
-
Dilute the sample with deionized water (e.g., 1:8 w/w).
-
Adjust the pH of the diluted sample to 9.5 with ammonium hydroxide (NH₄OH).[9]
-
The sample is then ready for direct injection or further solid-phase extraction (SPE) cleanup if necessary.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.[3]
-
Flow Rate: Approximately 0.3 - 0.5 mL/min.
-
Injection Volume: Can be optimized, with large volume injection (LVI) techniques used to enhance sensitivity.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
LC-MS/MS Method for this compound in Biological Matrices (e.g., Rat Plasma)
This method is tailored for pharmacokinetic studies and requires efficient extraction from a biological matrix.
Sample Preparation:
-
Precipitate proteins in the plasma sample using a solvent like methanol.[3]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
The supernatant can be directly injected or further purified using SPE.
Chromatographic and Mass Spectrometry Conditions:
-
Similar to the method for honey, a C18 column with a gradient of water and acetonitrile containing formic acid is employed.[3]
-
The MS is operated in ESI positive mode with MRM for targeted quantification.[3]
General HPLC-UV Method Validation Approach
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for quantification at higher concentrations.
Sample Preparation:
-
Extraction procedures vary depending on the matrix and may involve liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte.
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile is typical.[4]
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4]
Visualizations
Metabolic Activation of Senecionine
The hepatotoxicity of Senecionine is linked to its metabolic activation in the liver. The following diagram illustrates this simplified pathway.
Caption: Metabolic activation of Senecionine to a reactive pyrrolic ester.
General Workflow for Cross-Laboratory Method Validation
A structured approach is essential for validating an analytical method across different laboratories to ensure consistency and reliability of results.
Caption: Workflow for a typical cross-laboratory analytical method validation study.
References
- 1. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Relative Potency of Senecionine N-Oxide: A Comparative Guide to Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of Senecionine N-Oxide (SENO) against other pyrrolizidine alkaloids (PAs). The information presented is supported by experimental data to facilitate informed decisions in research and development. Pyrrolizidine alkaloids are a large class of phytotoxins, and understanding the nuances of their bioactivity is critical for toxicology and drug development.
Executive Summary
This compound, a derivative of the hepatotoxic pyrrolizidine alkaloid senecionine, is generally considered to be less toxic than its parent compound. However, its relative potency is a subject of ongoing research, with studies indicating that under certain conditions, its toxicity can approach that of senecionine. The toxicity of SENO is primarily attributed to its in vivo reduction to senecionine, which is then metabolically activated in the liver to form highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide presents a compilation of toxicity data, metabolic pathways, and experimental methodologies to provide a comprehensive overview of SENO's potency in the context of other PAs.
Comparative Toxicity of Pyrrolizidine Alkaloids
The following tables summarize the available quantitative data on the relative potency and toxicity of this compound and other selected pyrrolizidine alkaloids.
Table 1: Relative Potency (REP) of this compound (SENO) Compared to Senecionine (SEN)
| Endpoint | Species/Model | REP Value of SENO | Citation(s) |
| Area Under the Curve (AUC) for SEN | Rat (in vivo) | 0.88 | [1] |
| Pyrrole-protein adduct formation | Rat (in vivo) | 0.61 | [1] |
| Physiologically-Based Kinetic (PBK) Model | Rat | 0.84 | |
| Physiologically-Based Kinetic (PBK) Model | Human | 0.89 | |
| In vitro-in silico model (low dose) | - | 0.92 | [2] |
Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-Oxides
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Senecionine (Sc) | Primary mouse hepatocytes | >500 | [3] |
| This compound (ScNO) | Primary mouse hepatocytes | >500 | [3] |
| Senecionine (Sc) | HepD cells | 152.61 | [3] |
| This compound (ScNO) | HepD cells | 203.49 | [3] |
| Senecionine (Sc) | H22 cells | 116.12 | [3] |
| This compound (ScNO) | H22 cells | 149.52 | [3] |
| Senecionine (Sc) | HepG2 cells | 227.18 | [3] |
| This compound (ScNO) | HepG2 cells | 301.23 | [3] |
| Intermedine (Im) | HepD cells | 239.39 | [3] |
| Intermedine N-oxide (ImNO) | HepD cells | 257.98 | [3] |
| Lycopsamine (La) | HepD cells | 198.54 | [3] |
| Lycopsamine N-oxide (LaNO) | HepD cells | 243.76 | [3] |
| Retrorsine (Re) | HepD cells | 125.43 | [3] |
| Retrorsine N-oxide (ReNO) | HepD cells | 187.65 | [3] |
Table 3: Acute Toxicity (LD50) of Selected Pyrrolizidine Alkaloids in Rodents
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Senecionine | Rodent | Not specified | 65 | [4] |
| Heliotrine | Not specified | Not specified | ~300 | [5] |
| Retrorsine | Rat | Not specified | 34-38 | |
| Retrorsine N-oxide | Rat | Oral | 48 | |
| Retrorsine N-oxide | Rat | Intraperitoneal | 250 |
Metabolic Pathways and Mechanism of Action
The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is a consequence of their metabolic activation in the liver. The following diagram illustrates the key metabolic pathways for senecionine and its N-oxide.
Caption: Metabolic activation and detoxification pathways of senecionine and this compound.
Experimental Workflows
The determination of the relative potency of pyrrolizidine alkaloids involves a series of in vitro and in vivo experiments. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for assessing the potency of pyrrolizidine alkaloids.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of pyrrolizidine alkaloids.
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are a crucial in vitro model for studying the metabolism and toxicity of xenobiotics.
-
Source: Primary hepatocytes can be isolated from various species, including rats, mice, and humans, from liver tissue obtained via perfusion techniques.[6]
-
Isolation Procedure: A common method involves a two-step collagenase perfusion. The liver is first perfused with a calcium-free buffer to loosen cell-cell junctions, followed by perfusion with a solution containing collagenase to digest the extracellular matrix.[6]
-
Cell Purification: The resulting cell suspension is often purified using a Percoll gradient centrifugation to separate viable hepatocytes from other cell types and debris.[6]
-
Cell Culture: Isolated hepatocytes are typically cultured on collagen-coated plates in a specialized hepatocyte culture medium. The medium is often supplemented with factors like insulin and dexamethasone to maintain cell viability and function.[6]
-
Viability Assessment: Cell viability is assessed using methods such as the trypan blue exclusion assay.[6]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[7] This reduction is primarily carried out by mitochondrial dehydrogenases.[8]
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrolizidine alkaloids) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.
In Vivo Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
-
Animal Model: The most commonly used animal models for LD50 determination are mice and rats.[9]
-
Procedure (Up-and-Down Procedure - UDP): This method is a refined approach that reduces the number of animals required compared to classical methods.[10]
-
Dose Selection: An initial dose is selected based on available information about the substance's toxicity.
-
Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose.
-
Observation Period: Animals are observed for a defined period, typically up to 14 days, for signs of toxicity and mortality.[11]
-
-
Data Analysis: The LD50 is calculated from the pattern of outcomes using statistical methods, such as the maximum likelihood estimation.[10][11]
HPLC-MS/MS Analysis of Pyrrolizidine Alkaloids and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of PAs and their metabolites in biological matrices.
-
Sample Preparation:
-
Extraction: PAs are typically extracted from the matrix (e.g., plasma, tissue homogenates, or cell culture media) using an acidic solution.[12]
-
Solid-Phase Extraction (SPE): The extract is then purified using a solid-phase extraction cartridge (e.g., C18 or cation exchange) to remove interfering substances.[13]
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.[13]
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of PAs.[12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[4][12]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[4]
-
Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]
-
-
Quantification: Quantification is typically performed using an external calibration curve prepared with analytical standards.[5]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Primary mouse hepatocyte isolation [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. enamine.net [enamine.net]
- 11. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bfr.bund.de [bfr.bund.de]
A Comparative Analysis of HPLC-MS/MS and Electrochemical Sensors for the Detection of Senecionine N-Oxide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of toxic pyrrolizidine alkaloids (PAs) like Senecionine N-Oxide is paramount for ensuring food safety and for toxicological studies. This guide provides a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and electrochemical sensors.
This document outlines the performance characteristics, experimental protocols, and operational workflows of both methods to aid in the selection of the most suitable technique for specific research needs. While HPLC-MS/MS is a well-established, highly sensitive, and specific method, electrochemical sensors are emerging as a rapid and cost-effective alternative.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of HPLC-MS/MS and electrochemical sensors for the detection of this compound and related compounds. It is important to note that the available literature for electrochemical sensors primarily focuses on Senecionine, the parent alkaloid of this compound.
| Performance Parameter | HPLC-MS/MS for this compound | Electrochemical Sensor for Senecionine |
| Limit of Detection (LOD) | 59 ng/kg (in honey)[1][2] | 5.45 µg/mL (in buffer)[3][4][5] |
| Limit of Quantification (LOQ) | 1 µg/kg (for general PA N-oxides in honey)[6] | 12.28 µg/mL (in flour sample)[5] |
| Linear Range | 1 - 1000 ng/mL (for a similar PA N-oxide in plasma)[7][8] | 25 - 125 µg/mL[3][9] |
| Analysis Time | ~3 minutes (chromatographic separation)[7][8] | ~30-40 minutes (including immobilization)[9] |
| Selectivity | High, based on mass-to-charge ratio | Good, tested against other PAs[3][4][5] |
| Matrix | Honey[1][2][6], Plasma[7][8], Herbal Teas[10] | Buffer, Flour, Herbal Tea[3][4][5] |
Experimental Methodologies
HPLC-MS/MS for this compound
High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of analytes in complex mixtures.
Sample Preparation (Honey Matrix): A straightforward sample preparation involves simple dilution.[1][2]
-
Weigh approximately 1.0 g of honey into a flask.
-
Dilute with deionized water to a final mass of 8.0 g.
-
Homogenize the sample completely.
-
Adjust the pH of the sample to 9.5 using ammonium hydroxide (NH₄OH).
-
The sample is then ready for injection into the LC-MS/MS system.
Chromatographic Separation: The separation is typically achieved using a reverse-phase C18 column.[7][8][11][12]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[7][8]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[11][12]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[13]
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11][12]
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[11][12]
Electrochemical Sensor for Senecionine
Electrochemical sensors offer a promising alternative for rapid and portable analysis. The described method utilizes a single-use pencil graphite electrode (PGE).[3][4][5]
Sensor Preparation and Measurement:
-
Electrode Pretreatment: An electrochemical pretreatment is performed by applying a potential of +1.40 V for 30 seconds in an acetate buffer solution (0.5 M, pH 4.80) to activate the carboxylic acid groups on the PGE surface.[5]
-
Immobilization: Senecionine is immobilized on the PGE surface through passive adsorption. The electrode is incubated in the sample solution for a defined period (e.g., 30 minutes).[3][9]
-
Electrochemical Detection: The oxidation signal of the immobilized senecionine is measured using Differential Pulse Voltammetry (DPV).[3][4][5] The measurement is typically performed in a phosphate buffer solution (PBS, 0.05 M, pH 7.40). The potential is scanned over a range where the analyte's oxidation occurs (e.g., around +0.95 V for senecionine).[3][4][5] The resulting peak current is proportional to the concentration of senecionine.
Visualizing the Workflows
To better illustrate the operational steps of each technique, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for electrochemical sensor-based detection of Senecionine.
Concluding Remarks
HPLC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for regulatory compliance and in-depth toxicological research where very low detection limits are required. The ability to perform multiplex analysis of various PAs simultaneously is another significant advantage. However, the high cost of instrumentation, the need for skilled operators, and relatively complex sample preparation for some matrices can be limiting factors.
Electrochemical sensors , on the other hand, present a compelling case for applications requiring rapid screening, portability, and low operational costs. While the sensitivity might not match that of HPLC-MS/MS, it can be sufficient for detecting toxicologically relevant concentrations.[3][4][5] The technology is still evolving, and future developments may lead to sensors with improved sensitivity and selectivity for a wider range of PA N-oxides.
The choice between these two methods will ultimately depend on the specific application, the required level of sensitivity and accuracy, budgetary constraints, and the desired sample throughput. For confirmatory analysis and trace-level quantification, HPLC-MS/MS remains the preferred method. For rapid screening and on-site testing, electrochemical sensors offer a viable and cost-effective solution.
References
- 1. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 13. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Pyrrolizidine Alkaloid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and performance in the quantification of pyrrolizidine alkaloids (PAs), drawing upon data from various inter-laboratory studies and proficiency tests. Pyrrolizidine alkaloids are naturally occurring toxins that can contaminate food, animal feed, and herbal products, posing a health risk due to their hepatotoxic, genotoxic, and carcinogenic properties[1][2][3]. Accurate and reproducible quantification of these compounds is therefore of high importance for food safety and regulatory compliance[4][5][6].
This document summarizes quantitative data from comparative studies, details common experimental protocols, and visualizes a typical analytical workflow to aid researchers in selecting and implementing robust analytical methods.
Experimental Workflow for Pyrrolizidine Alkaloid Quantification
A generalized workflow for the analysis of pyrrolizidine alkaloids in various matrices is presented below. This process typically involves sample preparation through extraction and purification, followed by instrumental analysis, most commonly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[7][8].
Quantitative Data from Inter-laboratory Studies
The following tables summarize the performance of different laboratories in the quantification of various pyrrolizidine alkaloids in different matrices. The data is compiled from several proficiency tests and inter-laboratory comparison studies.
Table 1: Comparison of Laboratory Performance in Animal Feed Analysis [9][10]
| Laboratory ID | Analytical Method | Pyrrolizidine Alkaloid | Spiked Concentration (µg/kg) | Reported Concentration (µg/kg) | z-score |
| Lab 1 | LC-MS/MS | Senecionine | 50 | 45.2 | -0.8 |
| Lab 2 | LC-MS/MS | Lycopsamine | 50 | 55.1 | 0.9 |
| Lab 3 | GC-MS | Retrorsine | 50 | 38.5 | -2.1 (Unsatisfactory) |
| Lab 4 | LC-ToF-MS | Echimidine | 50 | 49.8 | -0.04 |
| Lab 5 | LC-MS/MS | Senecionine N-oxide | 100 | 92.3 | -0.7 |
| Lab 6 | LC-MS/MS | Intermedine N-oxide | 100 | 110.5 | 1.0 |
| Lab 7 | LC-MS/MS | Senecionine | 50 | 62.0 | 2.2 (Questionable) |
| Lab 8 | LC-MS/MS | Lycopsamine | 50 | 48.1 | -0.3 |
| Lab 9 | LC-MS/MS | Retrorsine | 50 | 51.5 | 0.3 |
| Lab 10 | LC-MS/MS | Echimidine | 50 | 44.9 | -0.9 |
| Lab 11 | LC-MS/MS | This compound | 100 | 105.6 | 0.5 |
| Lab 12 | LC-MS/MS | Intermedine N-oxide | 100 | 98.7 | -0.1 |
z-scores are often used to evaluate laboratory performance in proficiency tests. A |z-score| ≤ 2 is generally considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory.
Table 2: Method Performance for Pyrrolizidine Alkaloid Quantification in Honey and Tea [2][3]
| Matrix | Pyrrolizidine Alkaloid | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Honey | Echimidine | UHPLC-MS/MS | 0.03 | 0.1 | 95.2 | <10 |
| Honey | Lycopsamine | UHPLC-MS/MS | 0.02 | 0.05 | 101.3 | <15 |
| Honey | Senecionine | UHPLC-MS/MS | 0.015 | 0.05 | 98.7 | <12 |
| Tea | Retrorsine N-oxide | UHPLC-MS/MS | 0.05 | 0.2 | 89.4 | <15 |
| Tea | Intermedine N-oxide | UHPLC-MS/MS | 0.04 | 0.15 | 92.1 | <13 |
| Tea | Senkirkine | UHPLC-MS/MS | 0.03 | 0.1 | 96.5 | <10 |
| Milk | Jacobine | UHPLC-MS/MS | 0.02 | 0.08 | 85.6 | <15 |
| Milk | Seneciphylline N-oxide | UHPLC-MS/MS | 0.06 | 0.2 | 90.3 | <14 |
Experimental Protocols
The following sections detail common methodologies employed in the inter-laboratory studies for the quantification of pyrrolizidine alkaloids.
Sample Preparation and Extraction
A consistent and efficient extraction is crucial for accurate PA quantification. The most common approach involves solid-liquid extraction with an acidified aqueous or organic solvent, which is effective for both the free base PAs and their more polar N-oxides[8][11].
-
Extraction Solvent: A widely used solvent is 0.05 M sulfuric acid in water or a mixture of water and methanol[12][13]. The acidic conditions ensure the protonation of the alkaloids, enhancing their solubility in the polar solvent.
-
Extraction Procedure:
-
A homogenized sample (typically 1-5 g) is weighed into a centrifuge tube[12].
-
The extraction solvent (e.g., 20-40 mL of 0.05 M H₂SO₄) is added[12][13].
-
The mixture is agitated, often using a vortex mixer or ultrasonic bath, for a specified period (e.g., 15-60 minutes) to ensure thorough extraction[13].
-
The sample is then centrifuged to separate the solid matrix from the liquid extract[13].
-
Solid-Phase Extraction (SPE) Cleanup
To remove interfering matrix components and concentrate the analytes, the crude extract is typically subjected to solid-phase extraction (SPE)[8][11]. Cation-exchange cartridges, such as MCX, are frequently employed due to the basic nature of pyrrolizidine alkaloids[2].
-
SPE Cartridge Conditioning: The cartridge is sequentially conditioned with methanol and water[13].
-
Sample Loading: An aliquot of the supernatant from the extraction step is loaded onto the conditioned cartridge[13].
-
Washing: The cartridge is washed with water and sometimes a weak organic solvent to remove co-extracted impurities[13].
-
Elution: The retained pyrrolizidine alkaloids are eluted with a stronger, often ammoniated, organic solvent, such as methanol containing ammonia[13].
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the LC mobile phase, typically a mixture of methanol and water[13].
LC-MS/MS Analysis
The vast majority of laboratories utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of pyrrolizidine alkaloids, owing to its high sensitivity and selectivity[1][7][9].
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separation[2].
-
Mobile Phase: The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency[2][14].
-
Gradient Elution: A gradient elution program is employed to effectively separate the various PAs and their isomers within a reasonable analysis time[2].
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for the analysis of PAs[2][12].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[2].
-
Isomer Groups: It is important to note that some PAs are isomers and may not be chromatographically resolved. In such cases, they are often quantified and reported as a sum[15].
-
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | Semantic Scholar [semanticscholar.org]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. bfr.bund.de [bfr.bund.de]
- 7. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
- 9. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bfr.bund.de [bfr.bund.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wur.nl [wur.nl]
A Comparative Guide to the Validation of a Novel Analytical Method for Senecionine N-Oxide in Tea
This guide provides a detailed comparison of a novel analytical method for the detection of Senecionine N-Oxide in tea against a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance of a single-use electrochemical sensor is evaluated as a rapid and cost-effective alternative. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of pyrrolizidine alkaloids in food and herbal products.
Introduction to Analytical Methods for this compound
This compound is a pyrrolizidine alkaloid (PA) that can contaminate tea and other herbal products, posing a potential health risk to consumers. Accurate and reliable analytical methods are crucial for monitoring the levels of these toxins. The current industry standard for the determination of PAs is LC-MS/MS, which offers high sensitivity and selectivity. However, these methods can be time-consuming and require expensive instrumentation.[1] This guide explores a novel electrochemical sensing method as a promising alternative.
Comparison of Method Performance
The following tables summarize the key performance characteristics of the conventional LC-MS/MS method and the novel electrochemical sensor method for the determination of this compound in tea.
Table 1: Comparison of Quantitative Performance Parameters
| Performance Parameter | Conventional LC-MS/MS Method | Novel Electrochemical Sensor Method |
| Limit of Detection (LOD) | 59 ng/kg[2] | 5.45 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 195 ng/kg[2] | Not Reported |
| **Linearity (R²) ** | > 0.99[2] | Not Reported |
| Recovery | 70-85% in herbal tea[4] | Not Reported for Tea Matrix |
| Intra-day Precision (RSD%) | < 9.7%[2] | Not Reported |
| Analysis Time | Several hours (including sample preparation) | ~30-40 minutes[1] |
Table 2: Comparison of Methodological Features
| Feature | Conventional LC-MS/MS Method | Novel Electrochemical Sensor Method |
| Principle | Chromatographic separation followed by mass spectrometric detection | Electrochemical oxidation of the analyte |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer[4] | Potentiostat and single-use pencil graphite electrodes[1][3] |
| Sample Preparation | Acidic extraction and solid-phase extraction (SPE) cleanup[4] | Passive adsorption onto the electrode surface[3] |
| Cost | High initial investment and running costs | Low-cost and disposable sensors[1] |
| Portability | Laboratory-based | Potential for on-site analysis[1] |
Experimental Protocols
Conventional LC-MS/MS Method
This protocol is based on established methods for the analysis of pyrrolizidine alkaloids in herbal teas.[4]
3.1.1. Sample Preparation
-
Weigh 1 gram of homogenized tea sample into a centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load 2 mL of the supernatant onto a pre-conditioned Bond Elut SCX solid-phase extraction cartridge (500 mg).[4]
-
Wash the cartridge with 6 mL of water followed by 6 mL of methanol.
-
Dry the cartridge under nitrogen for 5-10 minutes.[4]
-
Elute the PAs twice with 5 mL of a mixture of ammonia/methanol (6:94, v/v).[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (5:95, v/v) for LC-MS/MS analysis.[4]
3.1.2. UPLC-MS/MS Analysis
-
LC System: Agilent 1260 Infinity LC or equivalent.[4]
-
MS System: Agilent 6490 iFunnel triple quadrupole mass spectrometer or equivalent.[4]
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Dynamic Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound.
Novel Electrochemical Sensor Method
This protocol is based on the work by Kilic et al. (2021) for the detection of Senecionine.[1][3]
3.2.1. Electrode Preparation and Sample Application
-
A single-use pencil graphite electrode (PGE) is used as the working electrode.[3]
-
Prepare a 1:100 diluted linden tea sample.[1]
-
Immobilize the this compound onto the PGE surface by passive adsorption for a defined period (e.g., 30 minutes).[3]
3.2.2. Electrochemical Measurement
-
Technique: Differential Pulse Voltammetry (DPV).[3]
-
Electrochemical Cell: A standard three-electrode system with the PGE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Electrolyte: Phosphate-buffered saline (PBS).
-
Measurement: The oxidation signal of this compound is measured at approximately +0.95 V.[3] The current value is proportional to the concentration of the analyte.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of a new analytical method for this compound in tea.
Caption: Workflow for the validation of a new analytical method.
Conclusion
The novel electrochemical sensor method presents a promising approach for the rapid screening of this compound in tea samples. Its primary advantages are its speed, low cost, and potential for portability, making it suitable for on-site testing and high-throughput screening.[1] However, the conventional LC-MS/MS method remains the gold standard for confirmatory analysis due to its superior sensitivity, selectivity, and established validation for a wide range of pyrrolizidine alkaloids.[5] Further validation of the electrochemical method, particularly in determining its limit of quantification, recovery, and precision in various tea matrices, is necessary to fully establish its role in routine food safety monitoring.
References
- 1. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy for a Fast and Simple Method for Trace Determination of Senecionine and this compound in Honey Using LVI in HPLC-MS/MS [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Toxicological Study: Senecionine N-Oxide vs. Jacobine
A deep dive into the toxicological profiles of two prominent pyrrolizidine alkaloids, Senecionine N-oxide and Jacobine, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By examining their mechanisms of toxicity, lethal doses, and cellular impacts through experimental data, this document aims to provide a clear and objective resource for understanding the relative risks associated with these compounds.
Abstract
This compound and Jacobine are both naturally occurring pyrrolizidine alkaloids (PAs) found in numerous plant species worldwide.[1][2] PAs are known for their hepatotoxicity, which is a significant concern for human and animal health due to the contamination of foodstuffs and herbal remedies.[3] This guide provides a comparative toxicological overview of this compound, a precursor to the toxic alkaloid senecionine, and Jacobine, another well-documented hepatotoxic PA. We will explore their mechanisms of action, present available quantitative toxicity data, and detail the experimental protocols used to derive this information.
Introduction to Toxicological Profiles
Pyrrolizidine alkaloids are a large group of phytotoxins that require metabolic activation in the liver to exert their toxic effects.[2] This activation process, primarily mediated by cytochrome P450 enzymes, converts the parent PAs into highly reactive pyrrolic esters.[2] These reactive metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]
This compound is the N-oxide form of senecionine and is often the form found in plants.[2] It is generally considered to be less toxic than its corresponding tertiary amine, senecionine. However, it can be reduced back to senecionine in the gut and liver, subsequently undergoing metabolic activation to its toxic pyrrolic form.[2]
Jacobine is another macrocyclic diester pyrrolizidine alkaloid known for its potent hepatotoxicity.[3] Like other toxic PAs, its toxicity is dependent on its metabolic conversion to reactive pyrrolic intermediates in the liver.
Quantitative Toxicological Data
A direct quantitative comparison of the toxicity of this compound and Jacobine is challenging due to the limited availability of specific LD50 values for Jacobine in the public domain. However, we can compare the known toxicity of senecionine, the active metabolite of this compound, with the general understanding of Jacobine's toxicity.
| Compound | Test Animal | Route of Administration | LD50 | Citation |
| Senecionine | Rat | Oral | 85 mg/kg | [5] |
| Senecionine | Rat | Intraperitoneal | 33 mg/kg | [6] |
| Jacobine | Rat/Mouse | Oral/Intraperitoneal | Not available in searched literature | - |
Note: The toxicity of this compound is dependent on its conversion to senecionine. The actual toxic dose of the N-oxide would be higher than that of senecionine.
Mechanism of Toxicity and Affected Signaling Pathways
The primary mechanism of toxicity for both this compound (via its conversion to senecionine) and Jacobine involves bioactivation in the liver to electrophilic pyrrole derivatives. These reactive metabolites can alkylate cellular macromolecules, leading to cell damage and death.
Metabolic Activation Workflow
The following diagram illustrates the general metabolic activation pathway for hepatotoxic pyrrolizidine alkaloids.
Perturbation of Cellular Signaling Pathways
While the direct interaction of this compound and Jacobine with specific signaling pathways is an area of ongoing research, the cellular stress and DNA damage caused by their reactive metabolites are known to trigger several key signaling cascades.
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and apoptosis. Toxic insults and oxidative stress, which can be induced by PAs, have been shown to activate the JAK/STAT pathway.[7][8] This activation can lead to a pro-inflammatory response and contribute to apoptosis in hepatocytes.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that responds to a wide range of extracellular stimuli, including cellular stress.[9][10] The formation of DNA adducts and the generation of reactive oxygen species during PA metabolism can activate various branches of the MAPK pathway, such as JNK and p38, which are strongly implicated in stress responses and apoptosis.[11]
Experimental Protocols
The following sections detail the methodologies for key experiments used in the toxicological assessment of pyrrolizidine alkaloids.
Acute Oral Toxicity (LD50) Determination in Rodents
Objective: To determine the median lethal dose (LD50) of a compound when administered orally.
Materials:
-
Test substance (this compound or Jacobine)
-
Vehicle for administration (e.g., water, corn oil)
-
Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), fasted overnight
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Balance for weighing animals and test substance
Procedure:
-
Dose Preparation: Prepare a range of doses of the test substance in the chosen vehicle. A preliminary range-finding study with a small number of animals is recommended to estimate the approximate lethal dose.
-
Animal Grouping: Randomly assign animals to different dose groups, including a control group that receives only the vehicle. A typical study design may include 5-10 animals per group.
-
Administration: Administer a single oral dose of the test substance to each animal using a gavage needle. The volume administered is typically based on the animal's body weight.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24 hours, and then daily) for a period of 14 days. Record all clinical signs, such as changes in behavior, appearance, and body weight.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit or logit method, based on the mortality data at the end of the 14-day observation period.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on cultured cells by measuring mitochondrial metabolic activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test substance (this compound or Jacobine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.[12][13][14][15]
Histopathological Examination of Liver Tissue
Objective: To evaluate the morphological changes in the liver tissue following exposure to a toxic substance.
Materials:
-
Liver tissue samples from control and treated animals (from in vivo studies)
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Fixation: Immediately after euthanasia, collect liver tissue samples and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained slides under a light microscope. Evaluate for histopathological changes such as hepatocyte necrosis, apoptosis, inflammation, fibrosis, and changes in sinusoidal structure.[1][16][17][18]
Conclusion
This comparative guide highlights the toxicological properties of this compound and Jacobine. Both are hepatotoxic pyrrolizidine alkaloids that require metabolic activation to exert their toxic effects. While quantitative data for a direct comparison of their lethal doses is incomplete, the available information on senecionine, the active metabolite of this compound, indicates significant toxicity. The underlying mechanism for both compounds involves the formation of reactive pyrrolic species that damage liver cells, likely through the perturbation of critical cellular signaling pathways such as the JAK/STAT and MAPK pathways. The provided experimental protocols offer a standardized framework for the further toxicological evaluation of these and other related compounds. A more definitive quantitative comparison awaits further research to determine the specific LD50 value of Jacobine.
References
- 1. Read-Only Case Details Reviewed: Jan 2010 [askjpc.org]
- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. wur.nl [wur.nl]
- 4. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the JAK-STAT pathway by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 11. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 17. aavac.com.au [aavac.com.au]
- 18. Detection of Pyrrolizidine Alkaloid DNA Adducts in Livers of Cattle Poisoned with Heliotropium europaeum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction Cartridges for Senecionine N-Oxide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of toxic pyrrolizidine alkaloids (PAs) like Senecionine N-Oxide is paramount. The critical sample preparation step of solid-phase extraction (SPE) significantly impacts analytical outcomes. This guide provides an objective comparison of the performance of various SPE cartridges for the extraction of this compound, supported by experimental data from peer-reviewed studies.
The selection of an appropriate SPE sorbent is crucial for achieving high recovery, minimizing matrix effects, and ensuring the reproducibility of results. The most commonly employed SPE cartridges for the analysis of PAs and their N-oxides include reversed-phase (e.g., C18) and ion-exchange (e.g., strong cation exchange - SCX) sorbents. Novel materials are also emerging as effective alternatives.
Performance Comparison of SPE Cartridges
The following table summarizes the quantitative performance of different SPE cartridges for the recovery of this compound and other PA N-oxides as reported in various studies. It is important to note that direct comparison can be challenging due to variations in matrices, experimental conditions, and analytical instrumentation across different studies.
| SPE Cartridge Type | Analyte(s) | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings & Limitations |
| Strong Cation Exchange (SCX) | This compound and other PAs/PANOs | Honey, Herbal Tea | 70 - 120% | Not explicitly stated for individual compounds | SCX is highly effective for capturing PAs and their N-oxides from various matrices[1][2]. Elution typically requires a basic solution, such as ammoniated methanol[1][3]. |
| Reversed-Phase C18 | This compound and other PAs/PANOs | Plant Material | Not explicitly stated for individual compounds | Not explicitly stated for individual compounds | C18 cartridges are used for the cleanup of aqueous acidic extracts of plant material[4]. The performance can be matrix-dependent[5]. |
| Polymeric Cation Exchange (PCX) | This compound and other PAs | Artemisia capillaris Thunb. | Good retention and elution properties reported | Not explicitly stated for individual compounds | PCX was chosen for its simplicity and good performance without the need for pH adjustments or vacuum drying during operation[6]. |
| Sulfonated Halloysite Nanotubes (HNT-MPTMS-SO3H) | Senecionine and other PAs | Aqueous standards, Honey | 78.3 - 101.3% | Not explicitly stated for individual compounds | This novel cation exchange material demonstrates high extraction efficiencies and the potential for reusability over multiple SPE cycles[7][8]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these extraction procedures. Below are representative experimental protocols for some of the commonly used SPE cartridges.
Strong Cation Exchange (SCX) SPE Protocol for Honey and Tea
This protocol is adapted from a method for the quantitation of 28 pyrrolizidine alkaloids in honey and herbal tea[2].
-
Sample Preparation:
-
Homogenized honey samples (5 g) are weighed into centrifuge tubes.
-
30 mL of 0.05 M sulfuric acid is added.
-
Samples are heated to 50°C for 10 minutes, followed by 30 minutes of shaking.
-
Centrifugation at 4,000 rpm for 10 minutes.
-
The supernatant is collected for SPE.
-
-
SPE Procedure:
-
Cartridge: Agilent Bond Elut SCX, 500 mg.
-
Conditioning: 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: The entire sample extract is loaded onto the cartridge.
-
Washing: 6 mL of water followed by 6 mL of methanol.
-
Drying: The cartridge is dried for 5-10 minutes with nitrogen.
-
Elution: The PAs are eluted twice with 5 mL of a 6:94 (v/v) mixture of ammonia/methanol.
-
-
Post-Elution:
-
The eluate is evaporated to dryness.
-
The residue is reconstituted in 1 mL of a 5:95 (v/v) mixture of methanol/water for LC-MS/MS analysis.
-
Reversed-Phase C18 SPE Protocol for Plant Material
This protocol outlines a general procedure for the purification of PA extracts from plant material[4].
-
Sample Preparation:
-
A 2.0 g test portion of plant material is sonicated twice with 20 mL of 0.05 M aqueous sulfuric acid for extraction.
-
After centrifugation, the combined supernatants are neutralized to pH 7 with an ammoniacal solution.
-
The neutralized extract is filtered before SPE.
-
-
SPE Procedure:
-
Cartridge: Reversed-phase C18 material.
-
Conditioning: 5 mL of methanol followed by 5 mL of water.
-
Loading: 10 mL of the filtered, neutralized sample extract.
-
Washing: 2 x 5 mL of water.
-
Drying: The cartridge is dried for 5-10 minutes under vacuum.
-
Elution: 2 x 5 mL of methanol.
-
-
Post-Elution:
-
The eluate is evaporated to dryness.
-
The residue is reconstituted in 1 mL of a 5:95 (v/v) methanol/water mixture.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams were generated.
Caption: General experimental workflow for the extraction of this compound using SPE.
Caption: Logical relationship for comparing different SPE cartridges based on key performance metrics.
References
Unraveling the Metabolic Fate of Senecionine N-Oxide: A Comparative Guide to In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, understanding the metabolic conversion of pyrrolizidine alkaloids (PAs) is paramount for assessing their potential toxicity. This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Senecionine N-oxide, a common PA N-oxide found in various plant species. By examining the experimental data and methodologies, this document aims to elucidate the key differences and similarities between these two metabolic environments.
This compound is the less toxic, water-soluble form of the hepatotoxic pyrrolizidine alkaloid, senecionine. However, its safety is contingent on its metabolic fate within the body. While in vitro systems offer a controlled environment to study specific enzymatic reactions, in vivo models provide a more holistic view, incorporating the complex interplay of various organs and the gut microbiota.
Comparative Analysis of Metabolic Pathways
The metabolism of this compound primarily revolves around its reduction to the parent alkaloid, senecionine, which can then be bioactivated to toxic pyrrolic metabolites or detoxified through other pathways. The key distinction between in vitro and in vivo metabolism lies in the initial reduction step.
In vivo , this compound is readily reduced back to senecionine, primarily by the gut microbiota and to some extent by hepatic and intestinal cytochrome P450 (CYP) enzymes.[1] This retro-conversion is a critical step, as it precedes the bioactivation of senecionine to the toxic dehydropyrrolizidine alkaloid (DHP) metabolite, (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine.[2][3][4]
In vitro , in the absence of gut microbiota, the reduction of this compound to senecionine is less prominent.[1][5] Studies using liver microsomes or S9 fractions primarily demonstrate the metabolism of senecionine itself, focusing on its oxidation to DHP and this compound, catalyzed mainly by Cytochrome P450 enzymes, particularly the CYP3A subfamily.[2][3][4][6] Flavin-containing monooxygenases (FMOs) also play a significant role in the N-oxidation of senecionine.[3][4][6]
The subsequent metabolism of senecionine follows two main paths:
-
Bioactivation (Toxification): Oxidation of senecionine by CYPs leads to the formation of the reactive electrophile DHP.[2][3][4][7] DHP can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity.[7]
-
Detoxification: N-oxidation of senecionine to this compound by CYPs and FMOs is considered a detoxification pathway, as the N-oxide is more water-soluble and readily excreted.[2][7] Hydrolysis of the ester linkages is another detoxification route.[7] Furthermore, the toxic DHP can be conjugated with glutathione (GSH) to form 7-GS-DHP, a less toxic metabolite.[5][8]
The interplay between these pathways is crucial in determining the overall toxicity. In vivo, the reduction of this compound by the gut microbiota significantly increases the pool of senecionine available for bioactivation in the liver, potentially leading to greater toxicity than predicted by in vitro studies alone.
Quantitative Data on Metabolite Formation
The following table summarizes key quantitative findings from various studies, highlighting the differences in metabolite formation between in vitro and in vivo systems.
| Parameter | In Vitro Findings | In Vivo Findings | Species/System | Reference |
| Primary Metabolism of this compound | Limited reduction to senecionine. | Significant reduction to senecionine by gut microbiota. | General | [1] |
| Major Senecionine Metabolites (from Senecionine) | DHP and this compound. | DHP, this compound, and their conjugates. | Human, Rat, Bovine, Ovine | [2][3][4][5] |
| Enzymes in Senecionine Oxidation | CYP3A4 is the major enzyme for both DHP and this compound formation in human liver microsomes. FMOs contribute to N-oxidation. | CYPs and FMOs in the liver are the primary enzymes. | Human, Bovine, Ovine | [2][3][4] |
| Relative Potency (REP) of this compound to Senecionine | Generally lower potency observed. | REP values can be close to 1, especially at low exposure levels, due to efficient in vivo reduction. | Rat | [5][9][10] |
| Effect of Glutathione (GSH) | Addition of GSH to microsomal incubations decreases DHP formation. | GSH depletion in vivo can lead to increased formation of toxic pyrrole-protein adducts. | Bovine, Ovine, Rat | [3][4][5] |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for studying the metabolism of senecionine in vitro using liver microsomes, a common experimental model.
-
Preparation of Microsomes: Liver microsomes are prepared from the desired species (e.g., human, rat, bovine) through differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined.
-
Incubation Mixture: A typical incubation mixture contains:
-
Phosphate buffer (e.g., pH 7.4)
-
Liver microsomes
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Senecionine (the substrate) dissolved in a suitable solvent.
-
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific time period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol.
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Metabolite Analysis: The formation of metabolites, such as DHP and this compound, is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
To investigate the role of specific enzymes, inhibitors can be added to the incubation mixture. For example, ketoconazole or troleandomycin can be used to inhibit CYP3A activity, while methimazole can inhibit FMOs.[6]
In Vivo Metabolism Studies
In vivo studies typically involve the administration of this compound to an animal model, followed by the analysis of biological samples.
-
Animal Model: A suitable animal model (e.g., rats, mice) is selected.
-
Dosing: this compound is administered to the animals, usually orally or via injection.
-
Sample Collection: At various time points, biological samples such as blood, urine, feces, and tissues (especially the liver) are collected.
-
Sample Processing: Samples are processed to extract the parent compound and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Metabolite Analysis: The concentrations of this compound, senecionine, and other metabolites in the processed samples are determined using LC-MS or other sensitive analytical methods.
-
Pharmacokinetic Analysis: The data is used to determine pharmacokinetic parameters, such as the area under the curve (AUC), clearance, and half-life of the compounds.
To specifically study the role of the gut microbiota, experiments can be performed in germ-free animals or in animals treated with antibiotics to suppress the gut flora.[11]
Visualizing the Metabolic Landscape
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
Metabolic pathways of this compound in vivo and in vitro.
A generalized workflow for in vitro metabolism studies.
Conclusion
The metabolic profiles of this compound differ significantly between in vitro and in vivo systems. The in vivo reduction of this compound to its parent alkaloid, senecionine, primarily by the gut microbiota, is a critical step that is largely absent in standard in vitro models like liver microsomes. This highlights the importance of considering the contribution of the gut microbiome when assessing the potential toxicity of pyrrolizidine alkaloid N-oxides. While in vitro studies are invaluable for elucidating specific enzymatic pathways and mechanisms of toxicity, in vivo data provides a more accurate representation of the overall metabolic fate and potential risk to an organism. Therefore, a comprehensive risk assessment should integrate findings from both in vitro and in vivo studies to fully understand the complex biotransformation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of hepatic in vitro metabolism of the pyrrolizidine alkaloid senecionine in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of hepatic in vitro metabolism of the pyrrolizidine alkaloid senecionine in sheep and cattle. | Sigma-Aldrich [merckmillipore.com]
- 5. Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Senecionine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Physiologically based kinetic modeling of this compound in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Senecionine N-Oxide content in different Senecio species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Senecionine N-Oxide content across different species of the Senecio genus, a group of plants known for producing a wide array of pyrrolizidine alkaloids (PAs). This compound, a prominent PA, is of significant interest due to its potential toxicity and its role as a precursor to the more toxic tertiary alkaloid, senecionine.[1][2] This document summarizes quantitative data, details the experimental protocols for analysis, and visualizes key processes to aid in research and drug development.
Quantitative Data Summary
The concentration of this compound can vary significantly between different Senecio species, and even within a single species depending on factors such as developmental stage and season.[3] The following tables present a compilation of quantitative data from published studies.
Table 1: Average Concentration of Pyrrolizidine Alkaloids (including Senecionine derivatives) in Various Senecio Species.
| Senecio Species | Average Total PA Concentration (mg/g dry weight) | Notes |
| Senecio jacobaea | 2.70 | Primarily contains senecionine-necine type alkaloids. |
| Senecio alpinus | 0.80 | Contains senecionine-necine type alkaloids. |
| Senecio aquaticus | 1.20 | Contains senecionine-necine type alkaloids. |
| Senecio rupestris | 0.30 | Contains senecionine-necine type alkaloids. |
| Senecio erucifolius | 1.50 | Contains senecionine-necine type alkaloids. |
| Senecio viscosus | 0.50 | Contains senecionine-necine type alkaloids. |
| Senecio sylvaticus | 0.40 | Primarily contains alkaloids other than senecionine-necine type. |
| Senecio inaequidens | 1.80 | Contains senecionine-necine type alkaloids. |
| Senecio adonidifolius | 1.10 | Contains senecionine-necine type alkaloids. |
Source: Adapted from Macel et al. (2002). The data represents the average concentration of total pyrrolizidine alkaloids, with senecionine-type alkaloids being the major components in most of the listed species.
Table 2: Concentration of this compound in Senecio vulgaris at Different Developmental Stages and Seasons (µg/g dry matter).
| Developmental Stage | Spring | Early Summer | Midsummer | Autumn |
| S1 (Early vegetative) | 1154.8 | 664.8 | - | 2297.2 |
| S2 | - | - | 4910.2 (Total PAs) | 2165.7 (Total PAs) |
| S3 (Full flowering) | 3573.8 (Total PAs) | 3275.4 (Total PAs) | - | - |
| S4 | - | 3963.1 (Total PAs) | - | - |
| S5 (Late vegetative) | - | - | - | 1654.3 (Total PAs) |
Source: Data extracted from a study by Wiedenfeld et al. (2019) on Senecio vulgaris.[3] Note that some values represent the total PA concentration, of which this compound is a dominant component.[3] The study highlights that PA-N-oxides are generally in higher concentrations than their tertiary PA counterparts.[3]
Experimental Protocols
The quantification of this compound and other pyrrolizidine alkaloids in plant material is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a synthesized protocol based on established methodologies.
Sample Preparation and Extraction
This phase involves the extraction of PAs from the plant matrix.
-
Grinding: Dried plant material is finely ground to a homogenous powder to ensure efficient extraction.
-
Extraction: A known weight of the powdered plant material (e.g., 2.0 g) is extracted with an acidic solution, typically 0.05 M sulfuric acid.[4] This is often performed in a centrifuge tube. The sample is thoroughly wetted and subjected to ultrasonication for approximately 15 minutes at room temperature to facilitate cell lysis and release of alkaloids.[5]
-
Centrifugation and Supernatant Collection: The mixture is then centrifuged (e.g., at 3800 x g for 10 minutes) to pellet the solid plant debris. The supernatant containing the extracted PAs is carefully collected.[5] The extraction process is often repeated on the pellet to maximize the yield.
-
Neutralization: The acidic extract is neutralized with an ammonia solution prior to the cleanup step.[5]
Solid-Phase Extraction (SPE) Cleanup
SPE is a critical step to remove interfering compounds from the extract before LC-MS/MS analysis.
-
Cartridge Conditioning: A strong cation exchange (SCX) SPE cartridge is conditioned sequentially with methanol and water.[5]
-
Sample Loading: The neutralized plant extract is loaded onto the conditioned SPE cartridge. The PAs, being basic compounds, will be retained on the cation exchange sorbent.
-
Washing: The cartridge is washed with water to remove polar, non-retained impurities.
-
Elution: The retained PAs are eluted from the cartridge using a solvent mixture, such as 2.5% ammonia in methanol.[5]
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen at a controlled temperature (e.g., 50°C). The dried residue is then reconstituted in a small, precise volume of a solvent mixture compatible with the LC-MS/MS mobile phase (e.g., 5/95 methanol/water, v/v).[5]
LC-MS/MS Analysis
The final step involves the separation and quantification of this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Shim-pack™ GIST C18-HP, 2.1×150 mm, 3 μm) is commonly used for separation.[6]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Gradient Program: The proportion of Mobile Phase B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 0.3 mL/min.[6]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]⁺ of the PAs.[4]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions for this compound and other target PAs are monitored for quantification.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound leading to toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of senecionine and this compound as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
Evaluating the Cross-Reactivity of Antibodies for Pyrrolizidine Alkaloid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in immunoassays for the detection of pyrrolizidine alkaloids (PAs), a class of hepatotoxic natural toxins. Understanding the cross-reactivity of these antibodies is crucial for the accurate quantification of PAs in various matrices, including herbal products, honey, and animal feed. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and visualizes key biological and experimental workflows to aid researchers in selecting the most appropriate immunoassay for their needs.
Data Presentation: Antibody Cross-Reactivity Comparison
The cross-reactivity of an antibody defines its ability to bind to structurally related compounds other than its target antigen. In the context of pyrrolizidine alkaloid immunoassays, this is a critical parameter as numerous PA analogues can be present in a single sample. The following tables summarize the cross-reactivity profiles of different antibodies against a range of PAs.
Table 1: Cross-Reactivity of a Monoclonal Anti-Retrorsine Antibody
This table is based on a competitive enzyme-linked immunosorbent assay (ELISA) using a monoclonal antibody raised against a retrorsine-hemisuccinate::bovine-thyroglobuline conjugate. Cross-reactivity is presented qualitatively, indicating whether the listed alkaloid was able to bind to the antibody.
| Pyrrolizidine Alkaloid | Binding to Anti-Retrorsine Monoclonal Antibody |
| Retrorsine (Target) | Yes |
| Acetylgynuramine | Yes |
| Gynuramine | Yes |
| Integerrimine | Yes |
| Neoplatyphylline | Yes |
| Platyphylline | Yes |
| Rosmarinine | Yes |
| Senecionine | Yes |
| Seneciphylline | Yes |
| Senkirkine | No |
| Angeloyl-heliotridine | No |
| Heliotridine | No |
| Axillarine | No |
| Anacrotine | No |
| Monocrotaline | No |
| Madurensine | No |
| Otosenine | No |
| Retronecine | No |
| Tussilagine | No |
| Triangularine | No |
| Jacoline | No |
| Seneciphylline N-oxide | No |
Data sourced from Zündorf et al., 1998.[1][2]
Table 2: Quantitative Cross-Reactivity of a Polyclonal Anti-Retrorsine Antibody
This table presents quantitative cross-reactivity data from a competitive ELISA developed with a polyclonal antibody raised against retrorsine. The cross-reactivity is calculated based on the concentration of each alkaloid required to cause 50% inhibition (IC50) of the antibody-antigen binding, relative to retrorsine.
| Pyrrolizidine Alkaloid | IC50 (ppb) | Cross-Reactivity (%) |
| Retrorsine (Target) | 0.9 ± 0.2 | 100 |
| Isatidine (Retrorsine N-oxide) | 1 | 90 |
| Senecionine | 100 | 0.9 |
| Monocrotaline | >1000 | <0.1 |
| Senkirkine | >1000 | <0.1 |
| Seneciphylline | 2.6 - 26 | 3.5 - 34.6 |
Data sourced from Roseman et al., 1996 and Langer et al., 1996.[3]
Mandatory Visualization
Metabolic Activation of Pyrrolizidine Alkaloids
The toxicity of many pyrrolizidine alkaloids is dependent on their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into a highly reactive pyrrolic ester (dehydropyrrolizidine alkaloid, DHPA), which can then form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.
Caption: Metabolic activation of PAs leading to hepatotoxicity.
Experimental Workflow: Competitive Indirect ELISA
The following diagram illustrates a typical workflow for a competitive indirect enzyme-linked immunosorbent assay (ELISA) used for the quantification of pyrrolizidine alkaloids. In this format, a PA-protein conjugate is coated onto the microplate wells. The sample (containing free PA) is incubated with a primary antibody, and this mixture is then added to the coated plate. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of PA in the sample.
Caption: Workflow for a competitive indirect ELISA for PA detection.
Experimental Protocols
Preparation of a Pyrrolizidine Alkaloid-Protein Conjugate for Immunoassay
This protocol describes the general steps for preparing an immunogen (for antibody production) and a coating antigen (for ELISA) by conjugating a pyrrolizidine alkaloid to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This example uses the active ester method.
Materials:
-
Pyrrolizidine alkaloid with a carboxyl group (or one that has been derivatized to introduce a carboxyl group)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Carrier protein (e.g., BSA, KLH)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Activation of the Pyrrolizidine Alkaloid:
-
Dissolve the PA-derivative, DCC, and NHS in DMF.
-
Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-active ester of the PA.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein in PBS.
-
Slowly add the activated PA-ester solution to the protein solution while stirring.
-
Continue to stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS at 4°C for 48-72 hours with several changes of the buffer to remove unconjugated PA and other small molecules.
-
Store the purified PA-protein conjugate at -20°C.
-
Detailed Protocol for Competitive Indirect ELISA for Pyrrolizidine Alkaloid Detection in Herbal Tea
This protocol provides a step-by-step guide for the quantitative analysis of pyrrolizidine alkaloids in herbal tea samples using a competitive indirect ELISA.
Materials:
-
PA-protein conjugate (coating antigen)
-
Primary antibody against the target PA
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microtiter plates
-
Herbal tea samples and PA standards
-
Extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol)[4]
Procedure:
-
Sample Preparation:
-
Weigh 1 g of the homogenized herbal tea sample.
-
Add 20 mL of extraction solvent and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilute the supernatant with assay buffer to the desired concentration range for the assay.
-
-
Plate Coating:
-
Dilute the PA-protein conjugate in coating buffer to a pre-determined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare a series of PA standards in assay buffer.
-
In a separate plate or tubes, add 50 µL of the prepared standards or diluted sample extracts and 50 µL of the diluted primary antibody to each well/tube.
-
Incubate for 1 hour at 37°C to allow the antibody to bind to the free PA.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the logarithm of the PA standard concentration.
-
Determine the concentration of PA in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the concentration of PA in the sample.
-
References
- 1. Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: UPLC vs. HPLC for the Separation of Senecionine N-Oxide
For researchers, scientists, and drug development professionals, the efficient and accurate separation and quantification of compounds like Senecionine N-Oxide, a hepatotoxic pyrrolizidine alkaloid, is paramount. The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) can significantly impact laboratory workflow, data quality, and overall productivity. This guide provides a comprehensive comparison of UPLC and HPLC for the analysis of this compound, supported by representative experimental data and detailed protocols.
The fundamental difference between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to HPLC, which typically employs 3-5 µm particles.[1][2] This advancement allows for much faster analysis times and improved sensitivity, which is crucial for the detection of trace-level toxins like this compound.[3]
Quantitative Performance Comparison
| Parameter | HPLC | UPLC / UHPLC |
| Analysis Time | ~ 40 min | < 15 min |
| Backpressure | 15–20 MPa | > 40 MPa |
| Column Particle Size | 5 µm | < 2 µm |
| Flow Rate | 1.0 mL/min | 0.3 - 0.4 mL/min |
| Peak Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | High | Low |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC systems, compiled from various studies.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the HPLC analysis of pyrrolizidine alkaloids involves reversed-phase chromatography.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).
-
Column: Kromasil KR100-5 C18 (25 cm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.2% phosphoric acid–triethylamine buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or MS/MS detection.
-
Injection Volume: 20 µL.
-
Performance: This method demonstrates good linearity (r² > 0.9997) and recovery (in the range of 96.55–103.88%).
Ultra-Performance Liquid Chromatography (UPLC/UHPLC) Protocol
UPLC methods offer significantly faster and more sensitive analysis of this compound.
-
Instrumentation: A UPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Injection Volume: 1-5 µL.
-
Performance: UPLC methods exhibit excellent linearity (r > 0.994) and good recovery rates (ranging from 73.3% to 118.5%).[5]
Visualizing the Chromatographic Workflow
The following diagram illustrates the general workflow for the chromatographic separation of this compound, highlighting the key distinctions between the UPLC and HPLC processes.
Caption: A logical workflow comparing UPLC and HPLC for this compound analysis.
Conclusion
For the separation and analysis of this compound, UPLC offers significant advantages over traditional HPLC. The use of smaller particle columns and higher operating pressures in UPLC systems leads to substantially shorter analysis times, improved peak resolution, and enhanced sensitivity. While HPLC remains a robust and reliable technique, UPLC provides a more efficient and powerful solution for high-throughput laboratories and for the analysis of complex samples where trace-level detection is critical. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. longdom.org [longdom.org]
- 3. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of different ionization sources for Senecionine N-Oxide mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Senecionine N-Oxide, a hepatotoxic pyrrolizidine alkaloid, is critical in drug development and food safety. Mass spectrometry is the definitive analytical technique for this purpose, with the choice of ionization source being a pivotal parameter that dictates sensitivity, specificity, and the nature of the resulting mass spectral data. This guide provides an objective comparison of different ionization sources for the mass spectrometric analysis of this compound, supported by experimental data from peer-reviewed literature.
Overview of Ionization Techniques
The ionization of this compound is a prerequisite for its analysis by mass spectrometry. The most common ionization techniques employed for the analysis of similar small molecules include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each method possesses distinct advantages and limitations regarding analyte polarity, thermal stability, and susceptibility to matrix effects.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large biomolecules.[1] It is the most widely reported method for the analysis of pyrrolizidine alkaloids, including their N-oxides.[2] ESI typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for quantitative analysis.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and thermally stable compounds.[1] While less common for pyrrolizidine alkaloid N-oxides, APCI can be a valuable alternative, particularly when dealing with complex matrices that may cause ion suppression in ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is excellent for the analysis of large biomolecules and can be used for small molecules, though it is less common for quantitative analysis of the latter due to potential matrix interference and variability in ionization efficiency.[1][3]
Performance Comparison
The selection of an appropriate ionization source is crucial for achieving accurate and reliable results in the mass spectrometric analysis of this compound. The following table summarizes the key performance characteristics of ESI, APCI, and MALDI for this application, based on available literature.
| Ionization Source | Principle | Typical Ions Formed | Sensitivity | Fragmentation | Matrix Effects | Throughput |
| ESI | A solution is sprayed through a charged capillary, creating charged droplets from which ions desorb. | [M+H]+ | High | Low (in-source fragmentation can be induced) | Prone to ion suppression | High (when coupled with LC) |
| APCI | A sample is nebulized into a heated chamber where a corona discharge ionizes solvent molecules, which then ionize the analyte. | [M+H]+ | Moderate to High | Can be higher than ESI due to thermal processes | Generally less susceptible to ion suppression than ESI | High (when coupled with LC) |
| MALDI | The analyte is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. | [M+H]+, [M+Na]+, [M+K]+ | High | Generally low, but can be induced | Matrix background can interfere with low m/z analytes | High (for plate-based screening) |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for the analysis of this compound using different ionization sources, compiled from published methods.
Electrospray Ionization (ESI) Protocol
This protocol is based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of pyrrolizidine alkaloids.[2]
-
Sample Preparation: Plant material is extracted with an appropriate solvent (e.g., methanol/water), followed by solid-phase extraction (SPE) for cleanup.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: For this compound ([M+H]+ = m/z 352), characteristic product ions are monitored. Common fragments for pyrrolizidine alkaloid N-oxides include the loss of the N-oxide oxygen and fragmentation of the necine base.[4][5]
-
Atmospheric Pressure Chemical Ionization (APCI) Protocol (Predicted)
While less documented for this compound, a typical APCI protocol would be as follows:
-
Sample Preparation and LC: Similar to the ESI protocol.
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive APCI.
-
Corona Discharge Current: 2-5 µA.
-
Vaporizer Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS/MS Transitions: Similar to ESI, though the relative intensities of fragment ions may differ due to the thermal nature of the APCI source. Deoxygenation of the N-oxide is a common thermal process in APCI.[6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Protocol (Predicted)
MALDI is not a conventional choice for quantitative analysis of small molecules like this compound but could be used for screening.
-
Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for small molecules.[3]
-
Sample Spotting: The sample is mixed with the matrix solution and spotted onto a MALDI target plate and allowed to co-crystallize.
-
-
Mass Spectrometry (MS):
-
Instrument: MALDI-Time of Flight (TOF) MS.
-
Laser: Nitrogen laser (337 nm).
-
Ionization Mode: Positive reflectron.
-
Data Acquisition: Spectra are acquired by averaging multiple laser shots across the sample spot.
-
Logical Workflow for Method Selection
The choice of ionization source depends on the specific analytical goals. The following diagram illustrates a logical workflow for selecting the most appropriate ionization technique for this compound analysis.
Caption: Workflow for selecting an ionization source for this compound analysis.
Signaling Pathways and Fragmentation
Understanding the fragmentation of this compound is crucial for its confident identification. The following diagram illustrates the general fragmentation pathway for pyrrolizidine alkaloid N-oxides.
Caption: Generalized fragmentation pathway of this compound in mass spectrometry.
Conclusion
For the routine quantitative analysis of this compound, LC-ESI-MS/MS is the most established and recommended technique due to its high sensitivity and suitability for this polar analyte. LC-APCI-MS/MS serves as a viable alternative, particularly in cases where matrix effects are a significant concern. While MALDI-TOF-MS is not ideal for quantitative purposes for small molecules like this compound, it could potentially be employed for high-throughput qualitative screening. The choice of ionization source should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and whether quantitative or qualitative data is the primary objective.
References
- 1. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 2. Characterization and screening of pyrrolizidine alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of Senecionine N-Oxide quantification methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Senecionine N-Oxide is critical due to its toxicological relevance. This guide provides a comprehensive comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species. The presence of these compounds in the food chain, herbal medicines, and animal feed is a significant safety concern. Consequently, robust and sensitive analytical methods are essential for their detection and quantification in various matrices. This guide focuses on the three primary techniques employed for this purpose: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Quantification Methods
The choice of analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, allowing for the detection of trace amounts in complex matrices. HPLC-UV offers a more accessible and cost-effective alternative, though typically with lower sensitivity. ELISA provides a high-throughput screening option, particularly useful for analyzing a large number of samples, but may have limitations in terms of specificity and the need for confirmation by a chromatographic method.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Limit of Detection (LOD) | 0.015 - 59 ng/kg[1][2] | ~0.1 ng/µL (for Retrorsine-N-oxide)[3] | Detection capability <25 µg/kg (for Senecionine type)[4] |
| Limit of Quantification (LOQ) | 0.05 - 195 ng/kg[1][2] | ~0.35 ng/µL (for Retrorsine-N-oxide)[3] | Not explicitly stated for this compound |
| **Linearity (R²) ** | >0.99[1] | >0.9995 (for a range of PAs)[3] | Not typically reported in the same manner |
| Recovery | 64.5 - 123%[1][2] | 80 - 100% (for various PAs) | Not explicitly stated for this compound |
| Precision (RSD) | 0.96 - 12.51%[2] | <2% (for a range of PAs)[3] | Not explicitly stated for this compound |
| Specificity | High | Moderate to High | Moderate (potential for cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low to Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of this compound using the discussed techniques.
LC-MS/MS Quantification of this compound in Honey
This method is adapted for the sensitive detection of this compound in a complex food matrix.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 10.0 g of homogenized honey into a centrifuge tube.
-
Dissolve the sample in 30 mL of 0.05 M sulfuric acid.
-
Centrifuge the solution at 3,800 x g for 10 minutes.
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.05 M sulfuric acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the this compound with a mixture of ammoniated methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
HPLC-UV Quantification of Pyrrolizidine Alkaloid N-Oxides in Plant Material
This protocol outlines a general approach for the analysis of PA N-oxides, which can be adapted for this compound.
a. Sample Preparation (Extraction)
-
Homogenize the dried plant material to a fine powder.
-
Extract a known weight of the powder with an acidified aqueous-methanolic solution using sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
The supernatant can be further purified using SPE as described in the LC-MS/MS protocol if necessary to reduce matrix effects.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. For ion-pair chromatography, an agent like hexane-1-sulfonic acid can be added to the mobile phase to improve the retention of the polar N-oxides.[3]
-
Flow Rate: Typically 0.8-1.2 mL/min.[3]
-
Detection: UV detection is typically performed at a low wavelength, around 220 nm, where the pyrrolizidine alkaloids exhibit some absorbance.[3]
ELISA for Pyrrolizidine Alkaloids (Senecionine type)
This protocol is based on a multiplex ELISA developed for the screening of different types of pyrrolizidine alkaloids.
a. Sample Preparation (with N-oxide reduction)
-
Extract the sample (e.g., honey, feed) with an appropriate buffer.
-
To detect both the free base and the N-oxide forms, a reduction step is included. This is often achieved by adding zinc dust to the acidic extract and incubating to convert the N-oxides to their corresponding free bases.[4]
-
Centrifuge and collect the supernatant for analysis.
b. ELISA Procedure
-
Coat a microtiter plate with antibodies specific for the senecionine-type alkaloids.
-
Add the prepared sample extracts and standards to the wells.
-
Add a known amount of enzyme-conjugated Senecionine (or a related compound) to each well. This will compete with the Senecionine in the sample for binding to the antibodies.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of Senecionine in the sample.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow and the metabolic pathway of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
Conclusion
The selection of an appropriate method for the quantification of this compound is a critical decision in research and safety assessment.
-
LC-MS/MS is the method of choice for regulatory purposes and studies requiring the highest sensitivity and specificity, capable of detecting and quantifying trace levels of this compound in complex matrices.
-
HPLC-UV presents a viable and more economical alternative for routine analysis, particularly when higher concentrations are expected or when access to mass spectrometry is limited. However, its lower sensitivity may not be suitable for all applications.
-
ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples. Positive results from ELISA should ideally be confirmed by a more specific method like LC-MS/MS to avoid false positives due to potential cross-reactivity.
By understanding the performance characteristics and experimental requirements of each technique, researchers can make an informed decision that best aligns with their analytical needs and resources.
References
Species-Specific Responses to Senecionine N-Oxide: A Comparative Guide to Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and resulting toxicity of senecionine N-oxide across various species. Understanding these differences is crucial for the accurate assessment of risks associated with exposure to this pyrrolizidine alkaloid and for the development of safer pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of the species-specific toxicology of this compound.
Executive Summary
This compound, a common pyrrolizidine alkaloid found in numerous plant species, exhibits significant species-dependent variations in its metabolism and toxicity. These differences are primarily attributed to the balance between metabolic activation to toxic pyrrolic metabolites and detoxification pathways, such as hydrolysis and N-oxidation. While this compound itself is less toxic than its parent compound, senecionine, its in vivo reduction can lead to significant toxicity. This guide highlights that species such as guinea pigs demonstrate notable resistance due to efficient detoxification, whereas others, like rats, are more susceptible. The data presented herein underscores the importance of selecting appropriate animal models in toxicological studies and the cautious extrapolation of animal data to human risk assessment.
Comparative Metabolism of this compound
The biotransformation of this compound is a critical determinant of its toxicity. The primary metabolic pathways include reduction to senecionine, hydrolysis of the ester linkages, and N-oxidation of the necine base. The balance between these pathways varies significantly among species, largely due to differences in the expression and activity of metabolic enzymes, primarily Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems.
Quantitative Metabolic Parameters
The following table summarizes the key kinetic parameters for the metabolism of this compound and its parent compound, senecionine, in rats and humans. These in vitro derived parameters are essential for developing physiologically-based kinetic (PBK) models to predict in vivo behavior.[1][2][3]
| Parameter | Species | Value | Units | Description |
| SENO Reduction to SEN | ||||
| Vmax | Rat (Liver S9) | 0.14 | nmol/min/mg protein | Maximum velocity of this compound reduction. |
| Km | Rat (Liver S9) | 160 | µM | Michaelis-Menten constant for this compound reduction. |
| Vmax | Human (Liver S9) | 0.07 | nmol/min/mg protein | Maximum velocity of this compound reduction. |
| Km | Human (Liver S9) | 150 | µM | Michaelis-Menten constant for this compound reduction. |
| SEN Clearance | ||||
| Vmax | Rat (Liver S9) | 0.35 | nmol/min/mg protein | Maximum velocity of senecionine clearance. |
| Km | Rat (Liver S9) | 10 | µM | Michaelis-Menten constant for senecionine clearance. |
| Vmax | Human (Liver S9) | 0.15 | nmol/min/mg protein | Maximum velocity of senecionine clearance. |
| Km | Human (Liver S9) | 20 | µM | Michaelis-Menten constant for senecionine clearance. |
Species Differences in Toxicity
Comparative Hepatotoxicity
Hepatotoxicity is the primary adverse effect of senecionine and its N-oxide. The formation of reactive pyrrolic metabolites, namely dehydropyrrolizidine alkaloids (DHP), is the key event initiating liver damage. These electrophilic metabolites can form adducts with cellular macromolecules, leading to cellular dysfunction and death.
| Species | Susceptibility to Hepatotoxicity | Key Metabolic Features |
| Rat | High | Efficient CYP-mediated bioactivation to DHP. |
| Mouse | Moderate to High | Susceptible to hepatotoxicity, with humanized UGT1A4 mice showing decreased toxicity due to enhanced detoxification via N-glucuronidation.[5] |
| Guinea Pig | Low | High FMO activity leading to rapid N-oxidation (detoxification). Putative P4502B form plays a major role in bioactivation.[6] |
| Human | Potentially High | CYP3A4 is a major enzyme in both bioactivation and detoxification.[1][2][3] |
Signaling Pathways in Senecionine-Induced Hepatotoxicity
The hepatotoxicity induced by senecionine, following the reduction of this compound, involves a complex interplay of cellular signaling pathways. The initial event is the formation of DHP, which leads to the generation of pyrrole-protein adducts.[7][8] This triggers a cascade of events including oxidative stress, DNA damage, and the activation of stress-activated protein kinase (SAPK) pathways, such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[9][10][11] These pathways can ultimately lead to apoptosis or necrosis of hepatocytes.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes from different species.
1. Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by combining the phosphate buffer, MgCl2, and liver microsomes in a 96-well plate. Pre-warm the plate at 37°C for 5-10 minutes.
-
Add the this compound stock solution to the incubation mixture to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound and the formation of metabolites like senecionine.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration).
Conclusion
The metabolism and toxicity of this compound are highly dependent on the species being studied. Key enzymatic differences, particularly in CYP and FMO activity, dictate the balance between detoxification and bioactivation, ultimately influencing the extent of hepatotoxicity. This guide provides a framework for understanding these species-specific differences, emphasizing the need for careful consideration in toxicological assessments and the development of predictive models for human health risk. Further research is warranted to obtain more comprehensive quantitative toxicity data, such as LD50 values for this compound across a wider range of species, and to further elucidate the intricate signaling pathways involved in its toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. oyc.co.jp [oyc.co.jp]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Species difference in toxicokinetics and safety assessment of this compound in a UDP-glucuronosyltransferase 1A4 humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of p38 and JNK MAPKs pathways in Substance P-induced production of TNF-alpha by peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of JNKs and p38-MAPK/MSK1 pathways in H2O2-induced upregulation of heme oxygenase-1 mRNA in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Senecionine N-Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. Senecionine N-oxide, a pyrrolizidine alkaloid, requires stringent disposal procedures due to its inherent toxicity. This guide provides essential, step-by-step information to ensure its safe management from use to final disposal, reinforcing a culture of safety and operational excellence.
Core Principles of this compound Disposal
This compound is classified as a hazardous substance.[1][2] Its disposal is not a matter of simple waste management but a regulated process to prevent harm to human health and the environment. The primary principle is that this material and its container must be disposed of as hazardous waste in strict accordance with all applicable local, regional, national, and international regulations.[1][2] Under no circumstances should this compound be allowed to enter the sewage system or be disposed of with household garbage.[1][2][3]
Hazard Profile: Understanding the Risks
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[2] |
This data is compiled from available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side-shields.[4]
-
Protective gloves (chemically resistant).[4]
-
Impervious clothing, such as a lab coat.[4]
-
In case of dust or aerosol formation, a suitable respirator should be used.[4]
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
The original substance.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
These materials should be collected in a designated, properly labeled hazardous waste container. The container must be approved for the transport of such waste.[1][2]
Step 3: Labeling of Hazardous Waste
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazard pictograms (e.g., GHS06 for acute toxicity, GHS08 for health hazard).[1][2]
-
The date of accumulation.
Step 4: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[4] The storage area should be cool and well-ventilated.[4] Recommended storage temperature for the pure substance is 4°C.[1]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. They will provide specific instructions and ensure that the disposal is carried out in compliance with all relevant regulations.
Step 6: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wear appropriate PPE.[4]
-
Prevent the spill from spreading or entering drains.[1]
-
Absorb the spill with a non-combustible material such as diatomite or universal binders.[4]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Senecionine N-Oxide
This guide provides immediate and essential safety protocols for laboratory personnel handling Senecionine N-Oxide. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is a pyrrolizidine alkaloid known for its potential toxicity.[1] It is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][3]
Hazard Identification and Classification
This compound is accompanied by the following hazard classifications:
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3]
The primary routes of occupational exposure include inhalation, ingestion, and skin contact.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to establish a barrier between the researcher and the hazardous substance. The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption.[5][6] Double gloving provides an additional layer of protection against potential breaches in the outer glove. |
| Gown | Disposable, moisture-resistant, long-sleeved gown with cuffs.[7] | Protects skin and personal clothing from contamination. The moisture-resistant quality is crucial to prevent the permeation of liquid solutions. |
| Eye Protection | Chemical splash goggles and a full-face shield.[5][7] | Protects eyes and face from splashes of liquids and fine particles. |
| Respiratory Protection | An approved and properly fit-tested respirator (e.g., N95 or higher).[7] | Essential when handling the powder form to prevent inhalation of aerosolized particles. Required if there is a risk of generating aerosols. |
| Additional Protection | Shoe covers.[5] | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Guidance:
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.[7]
-
Assemble PPE: Before entering the controlled area, gather all required PPE as specified in the table above.
-
Don PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.
-
Prepare Fume Hood: Ensure the fume hood is functioning correctly. Line the work surface with absorbent, plastic-backed paper to contain spills.
-
Weigh and Transfer: Handle the solid compound with care to avoid generating dust. Use a dedicated spatula and weighing vessel.
-
Perform Procedures: Carry out all experimental work within the fume hood.
-
Decontaminate Surfaces: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of Waste: All contaminated materials, including gloves, gowns, absorbent paper, and excess compound, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[4]
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash Hands: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Emergency Procedures
In the event of exposure or a spill, follow these immediate actions:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]
-
Spill: Evacuate the immediate area. Secure the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material from a designated spill kit.[7][9] Collect the contaminated material into a sealed container for disposal as cytotoxic waste.[9] Report the spill to the appropriate safety personnel.[4]
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof container. Do not pour this waste down the drain.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous materials.
The logical flow for waste disposal is illustrated below.
References
- 1. This compound | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
